Sigma-1 receptor antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O/c1-14-17(21)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(20)9-7-15/h6-9H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFUOAXHQLXDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)OCCCN3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Sigma-1 Receptor Antagonist Mechanism of Action in Neuropathic Pain: A Technical Guide
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide insufficient relief and are accompanied by dose-limiting side effects, underscoring the urgent need for novel analgesic mechanisms. The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein, has emerged as a promising therapeutic target for neuropathic pain.[2][3][4] Unlike traditional receptor targets that are typically located on the cell surface, the S1R is an intracellular protein that modulates a wide array of signaling pathways implicated in the development and maintenance of pain hypersensitivity.
This technical guide provides an in-depth exploration of the mechanism of action of S1R antagonists in neuropathic pain. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the receptor's biology, its role in pain pathophysiology, quantitative data on key antagonists, relevant experimental protocols, and visualizations of the core signaling pathways.
The Sigma-1 Receptor: A Unique Chaperone Protein
The S1R is a 223-amino acid transmembrane protein primarily located at the mitochondria-associated membrane (MAM), a specialized region of the endoplasmic reticulum (ER).[1][5][6] It is not a classic G-protein coupled receptor or ion channel but functions as a molecular chaperone, interacting with and modulating the function of a diverse set of "client" proteins.[7][8][9][10]
In its inactive state, the S1R is bound to another ER chaperone, the Binding Immunoglobulin Protein (BiP).[1][5] Upon stimulation by agonists or under conditions of cellular stress, the S1R dissociates from BiP and can translocate to other cellular compartments, including the plasma membrane and nuclear envelope.[1][5][11][12][13] This translocation allows it to interact with and modulate various targets, including ion channels, G-protein coupled receptors (GPCRs), and kinases, thereby influencing neuronal excitability and plasticity.[1][5] S1Rs are highly expressed in key pain-processing regions of the central and peripheral nervous systems, such as the dorsal root ganglia (DRG), the dorsal horn of the spinal cord, the periaqueductal gray, and the rostroventral medulla.[1][3][4]
Core Mechanisms of S1R Antagonism in Neuropathic Pain
S1R antagonists exert their antihyperalgesic and antiallodynic effects not by acting as direct analgesics on normal nociception, but by modulating the pathological processes that underlie pain sensitization.[3][4] Their mechanism is multifaceted, involving the normalization of neuronal hyperexcitability, reduction of neuroinflammation, and potentiation of endogenous pain control systems.
Modulation of Ion Channels and Receptors
A primary mechanism of S1R antagonists is the disruption of S1R's interaction with key proteins involved in central sensitization, a state of spinal cord hyperexcitability that amplifies pain signals.
-
N-Methyl-D-Aspartate Receptor (NMDAR) Modulation: The S1R directly interacts with the GluN1 subunit of the NMDAR, a critical ion channel for synaptic plasticity and central sensitization.[1][14][15][16] S1R activation potentiates NMDAR function, leading to increased Ca2+ influx, which is a key trigger for the cascade of intracellular events causing neuronal hyperexcitability.[16][17] S1R antagonists disrupt the S1R-GluN1 interaction, thereby reducing NMDAR activity, dampening Ca2+ influx, and inhibiting the amplification of pain signals in the spinal cord.[1][10][18][19] This is a crucial mechanism for reversing central sensitization in neuropathic pain states.
-
Voltage-Gated Ion Channel (VGIC) Regulation: S1Rs modulate the activity of several voltage-gated ion channels, including Na+, K+, and Ca2+ channels, which are fundamental to neuronal excitability.[1][6][18] In neuropathic conditions, the expression and function of these channels are often altered in DRG neurons, contributing to spontaneous firing and lowered activation thresholds. By antagonizing S1R, the aberrant activity of these channels can be normalized, thus reducing the hyperexcitability of primary sensory neurons.[20]
-
Opioid Receptor Potentiation: S1R antagonists have been shown to potentiate the analgesic effects of opioids without exacerbating side effects like tolerance or dependence.[1][4][10] The S1R can form a complex with the µ-opioid receptor (MOR), and its activation acts as a "brake" on MOR signaling.[10][21] Antagonists release this brake, enhancing opioid-mediated analgesia.[10][21] This suggests a role for S1R antagonists as powerful opioid adjuvants.
Attenuation of Neuroinflammation
Neuroinflammation, involving the activation of glial cells (microglia and astrocytes) in the CNS and infiltration of immune cells in the PNS, is a critical driver of neuropathic pain. S1R antagonists have demonstrated significant anti-neuroinflammatory properties.
-
Central Glial Cell Modulation: In the spinal cord, nerve injury triggers the activation of microglia and astrocytes, which release a host of pro-inflammatory mediators (e.g., cytokines like TNF-α and IL-1β, ATP).[7] These mediators enhance neuronal excitability and contribute to central sensitization. S1R inhibition has been shown to prevent the activation of both microglia and astrocytes, thereby reducing the production of these pro-nociceptive substances.[7][22][23]
-
Peripheral Immune Response: S1R antagonism can also modulate the immune response in the periphery. Studies show that S1R inhibition prevents the infiltration of macrophages into the DRG following nerve injury.[7][22] A transcriptomic study of DRGs from S1R knockout mice revealed that the absence of the receptor attenuated many of the immune-related transcript changes seen after nerve injury, including a reduction in macrophage/monocyte and T-cell recruitment.[24] This suggests S1R plays a key role in orchestrating the peripheral neuroinflammatory response that contributes to pain.[24]
Modulation of Intracellular Signaling Cascades
S1R's role as a chaperone allows it to influence downstream signaling pathways that are dysregulated in neuropathic pain.
-
Calcium Homeostasis: As a resident of the MAM, the S1R is strategically positioned to regulate Ca2+ signaling between the ER and mitochondria, a process vital for cellular bioenergetics and stress responses.[1][6][23] Dysregulation of Ca2+ homeostasis is a hallmark of neuronal injury. By modulating S1R, antagonists can help restore normal calcium signaling.[23]
-
Kinase Pathways and Pro-inflammatory Modulators: After nerve injury, activation of S1R is linked to the phosphorylation of NMDARs and downstream kinases like ERK and p38 MAPK, as well as the activation of nitric oxide (NO) signaling, all of which contribute to pain states.[17] Furthermore, S1R antagonists have been found to downregulate high-mobility group box 1 (HMGB1), a pro-inflammatory modulator implicated in chronic pain.[1]
Quantitative Data on Key S1R Antagonists
The development of selective S1R antagonists has been crucial for elucidating the receptor's role in pain. The binding affinity (Ki) is a key parameter indicating the potency of a compound for its target. The table below summarizes data for several prominent S1R antagonists.
| Compound | S1R Binding Affinity (Ki, nM) | Selectivity over S2R | Preclinical Models of Efficacy | Clinical Phase | Reference |
| E-52862 (S1RA) | 16 | >1000-fold | CCI, SNI, Formalin, Capsaicin, PDN, CPSP | Phase II Completed | [1][25][26] |
| [¹⁸F]FTC-146 | 0.0025 (rat brain) | >10,000-fold | Diagnostic Imaging Agent | Phase I Completed | [1][2] |
| CM-304 | Not specified | S1R-selective | CCI, Cisplatin-induced NP, Formalin | Preclinical | [1][15] |
| PW507 | Not specified | Potent & Selective | Paclitaxel-induced NP, Formalin, STZ-induced PDN | Preclinical | [1][18] |
| BD-1047 | 8.8 | 13-fold | Formalin, STZ-induced PDN | Preclinical Tool | [1][27] |
| BD-1063 | 10.2 | 19-fold | Carrageenan-induced inflammation | Preclinical Tool | [7][28] |
| SI 1/28 | Not specified | 423-fold | Formalin, CCI | Preclinical | [29] |
Note: Ki values can vary based on the tissue and assay conditions used.
Key Experimental Protocols
The evidence supporting the role of S1R antagonists in neuropathic pain comes from a variety of well-established preclinical models and assays.
Animal Models of Neuropathic Pain
-
Spared Nerve Injury (SNI):
-
Methodology: In anesthetized rodents, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural nerve intact. This results in hypersensitivity in the territory of the spared sural nerve.[14][20][30][31]
-
Purpose: Models persistent neuropathic pain resulting from partial nerve transection, mimicking traumatic nerve injury.[30]
-
-
Chronic Constriction Injury (CCI):
-
Methodology: The sciatic nerve is exposed, and four loose ligatures are tied around it at ~1 mm intervals. The ligatures constrict the nerve just enough to cause a slight, brief twitch in the respective hind limb.[14][15]
-
Purpose: Models neuropathic pain characterized by allodynia and hyperalgesia due to chronic nerve compression.
-
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy:
-
Methodology: Animals are rendered diabetic via a single intraperitoneal (i.p.) or intravenous injection of streptozotocin, a toxin that destroys pancreatic β-cells. The resulting hyperglycemia leads to the development of painful diabetic neuropathy (PDN) over several weeks.[1][18]
-
Purpose: Models one of the most common forms of neuropathic pain in humans.
-
Behavioral Assays for Pain Hypersensitivity
-
Mechanical Allodynia (von Frey Test):
-
Methodology: Animals are placed on an elevated mesh platform. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The withdrawal threshold is determined as the filament force that elicits a withdrawal response in approximately 50% of applications (often calculated using the up-down method).
-
Measures: Sensitivity to a non-noxious mechanical stimulus.
-
-
Thermal Hyperalgesia (Hargreaves/Plantar Test):
-
Methodology: A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.
-
Measures: Sensitivity to a noxious heat stimulus.
-
-
Cold Allodynia (Acetone Test):
-
Methodology: A drop of acetone (B3395972) is applied to the plantar surface of the hind paw. The cooling sensation caused by evaporation is normally non-noxious. The duration or frequency of paw withdrawal, licking, or flinching responses over a set time period is measured.[32]
-
Measures: Sensitivity to a non-noxious cold stimulus.
-
Molecular and Electrophysiological Techniques
-
Whole-Cell Current-Clamp Recordings:
-
Methodology: DRG neurons are dissociated and cultured. A glass micropipette forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow electrical access to the cell's interior. This technique is used to measure the cell's membrane potential and firing properties (e.g., action potential threshold, firing frequency in response to current injection).[20]
-
Purpose: To directly assess neuronal excitability and how it is affected by nerve injury and S1R modulation.
-
References
- 1. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The σ1 Receptor and the HINT1 Protein Control α2δ1 Binding to Glutamate NMDA Receptors: Implications in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The σ1 Receptor Engages the Redox-Regulated HINT1 Protein to Bring Opioid Analgesia Under NMDA Receptor Negative Control - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sigma-1 Receptors Control Neuropathic Pain and Peripheral Neuroinflammation After Nerve Injury in Female Mice: A Transcriptomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 30. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 32. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
The Sigma-1 Receptor: A Pivotal Modulator in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), has emerged as a compelling therapeutic target for a range of neurodegenerative diseases. Its multifaceted role in cellular homeostasis, including the regulation of calcium signaling, mitigation of ER stress, and modulation of neuronal survival pathways, positions it as a critical player in the pathophysiology of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the S1R's function in these disorders, presenting key quantitative data, detailed experimental protocols, and visual representations of its intricate signaling networks.
Core Functions and Signaling Pathways of the Sigma-1 Receptor
The S1R acts as a pluripotent modulator of cellular signaling. In its quiescent state, it is bound to the chaperone BiP (Binding immunoglobulin Protein). Upon ligand binding or cellular stress, S1R dissociates from BiP and translocates to various intracellular compartments, where it interacts with a plethora of "client" proteins, including ion channels, G-protein coupled receptors, and kinases, to orchestrate a range of cellular responses.
Calcium Homeostasis
The S1R is a critical regulator of intracellular calcium (Ca2+) dynamics, a process frequently dysregulated in neurodegenerative diseases. It directly interacts with and modulates the activity of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) at the MAM, facilitating the transfer of Ca2+ from the ER to the mitochondria. This localized Ca2+ signaling is vital for mitochondrial bioenergetics and cell survival. S1R agonists have been shown to potentiate Ca2+ signaling into mitochondria, thereby supporting cellular energy production and mitigating excitotoxicity.[1]
Diagram: Sigma-1 Receptor in Calcium Homeostasis
Caption: S1R's role in regulating ER-mitochondrial Ca2+ transfer.
Endoplasmic Reticulum (ER) Stress Response
The accumulation of misfolded proteins in the ER lumen, a common feature of many neurodegenerative diseases, triggers the unfolded protein response (UPR). The S1R plays a crucial role in mitigating ER stress. By stabilizing key ER stress sensors, such as IRE1α, and modulating the expression of chaperones, S1R helps to restore protein folding homeostasis and prevent the induction of apoptosis. S1R agonists have been demonstrated to attenuate ER stress-induced cell death in various neuronal models.
Diagram: Sigma-1 Receptor in ER Stress Signaling
Caption: S1R modulates the unfolded protein response to ER stress.
Quantitative Data on Sigma-1 Receptor Ligands
The therapeutic potential of S1R ligands is underscored by their binding affinities and the outcomes of preclinical and clinical investigations.
Table 1: Binding Affinities (Ki) of Selected Sigma-1 Receptor Ligands
| Ligand | Ki (nM) for S1R | Receptor Subtype | Reference |
| (+)-Pentazocine | 2.9 - 4.8 | Agonist | [2] |
| Haloperidol | 3.54 | Antagonist | [3] |
| PRE-084 | ~2.2 | Agonist | [4] |
| SA4503 (Cutamesine) | ~5.5 | Agonist | [5] |
| ANAVEX 2-73 (Blarcamesine) | 23.4 | Agonist | [6] |
| Pridopidine (B1678097) | 147 | Agonist | [7] |
Table 2: Summary of Key Clinical Trial Results for Sigma-1 Receptor Agonists
| Drug | Disease | Phase | Key Findings | Reference |
| ANAVEX 2-73 (Blarcamesine) | Alzheimer's Disease | Phase 2a | Statistically significant improvements in MMSE (p < 0.0008) and ADCS-ADL (p < 0.0001) scores at 148 weeks in the high concentration group. | [8] |
| Pridopidine | Huntington's Disease | Phase 3 (PROOF-HD) | In patients not taking antidopaminergic medications, pridopidine showed significant improvements in cUHDRS scores (p=0.04) at 52 weeks. | [9] |
| SA4503 (Cutamesine) | Amyotrophic Lateral Sclerosis (ALS) | Preclinical | Significantly extended survival time in SOD1(G93A) mouse model. | [10] |
Experimental Protocols
Reproducible and rigorous experimental methodologies are crucial for advancing S1R research. The following sections provide detailed protocols for key assays.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive inhibition assay to determine the binding affinity of a test compound for the S1R using [3H]-(+)-pentazocine.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a Sigma-1 receptor radioligand binding assay.
Materials:
-
Tissue/Cell homogenate: e.g., guinea pig brain membranes, which have high S1R expression.
-
Radioligand: [3H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds: Serial dilutions of the compound of interest.
-
Non-specific binding control: 10 µM Haloperidol.
-
Filtration apparatus: Cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation counter and cocktail.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound at various concentrations.
-
150 µL of membrane homogenate (50-100 µg of protein).
-
50 µL of [3H]-(+)-pentazocine (final concentration ~3-5 nM).
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[2]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Imaging
This protocol describes the use of the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular Ca2+ concentration in response to S1R modulation.
Materials:
-
Cells: A suitable cell line expressing S1R (e.g., SH-SY5Y neuroblastoma cells).
-
Fluo-4 AM: Stock solution in DMSO.
-
Pluronic F-127: To aid in dye loading.
-
Hanks' Balanced Salt Solution (HBSS): Or other suitable physiological buffer.
-
S1R agonist and antagonist: For stimulating and blocking the receptor, respectively.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading solution containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium, wash the cells once with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C in the dark.[11]
-
Wash: Gently wash the cells twice with HBSS to remove excess dye.
-
Imaging: Place the dish/plate on the fluorescence microscope or plate reader. Acquire a baseline fluorescence reading (Excitation ~494 nm, Emission ~516 nm).
-
Stimulation: Add the S1R agonist to the cells and record the change in fluorescence intensity over time. To confirm S1R-specificity, pre-incubate cells with an S1R antagonist before adding the agonist in a separate experiment.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.
Conclusion
The Sigma-1 receptor represents a highly promising and versatile target for therapeutic intervention in a range of devastating neurodegenerative diseases. Its ability to modulate multiple key cellular pathways implicated in neuronal survival and function provides a strong rationale for the continued development of S1R-targeted drugs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and treatment of these complex disorders. Further investigation into the intricate mechanisms of S1R signaling and the clinical evaluation of novel S1R ligands will be crucial in translating the therapeutic potential of this unique chaperone protein into tangible benefits for patients.
References
- 1. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature Medicine Publishes Phase 3 Data on Pridopidine in Early-Stage Huntington’s Disease, Highlighting Impact on Clinical Progression | Prilenia Therapeutics B.V. [news.prilenia.com]
- 8. neurologylive.com [neurologylive.com]
- 9. PROOF-HD Trial Results Show Benefits of Pridopidine as Huntington Disease Treatment in Those Not Taking ADMs - - Practical Neurology [practicalneurology.com]
- 10. SA4503, a sigma-1 receptor agonist, suppresses motor neuron damage in in vitro and in vivo amyotrophic lateral sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hellobio.com [hellobio.com]
Endogenous Ligands for the Sigma-1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[1][2] Its involvement in various neuropathological and psychiatric conditions has made it a compelling target for drug discovery. While a vast number of synthetic ligands have been developed, the identity and physiological role of its endogenous ligands remain an active area of investigation. This technical guide provides a comprehensive overview of the currently identified putative endogenous ligands for the Sigma-1 receptor, their binding characteristics, functional activities, and the signaling pathways they modulate.
Putative Endogenous Ligands
Several classes of endogenous molecules have been proposed as ligands for the Sigma-1 receptor. These include neurosteroids, the trace amine N,N-dimethyltryptamine (DMT), and sphingolipids.
Neurosteroids
Neurosteroids are synthesized in the central and peripheral nervous systems and are considered strong candidates for endogenous Sigma-1 receptor modulators.[3] Key neurosteroids that interact with the Sigma-1 receptor include progesterone, dehydroepiandrosterone (B1670201) (DHEA), and pregnenolone (B344588).
-
Progesterone: Exhibits the highest affinity among the neurosteroids and acts as a Sigma-1 receptor antagonist.[4][5]
-
Dehydroepiandrosterone (DHEA) and its sulfate (B86663) (DHEAS): These neurosteroids are considered to be agonists of the Sigma-1 receptor.[3][6]
-
Pregnenolone and its sulfate: Similar to DHEA, pregnenolone and its sulfated form are thought to function as Sigma-1 receptor agonists.[3]
N,N-Dimethyltryptamine (DMT)
The naturally occurring hallucinogen, N,N-dimethyltryptamine (DMT), has been identified as an endogenous agonist for the Sigma-1 receptor.[7] Biochemical, physiological, and behavioral studies support the role of DMT as a modulator of Sigma-1 receptor function.[7]
Sphingolipids
Endogenous sphingolipids, such as sphingosine (B13886) and its N,N-dimethylated derivative, have been shown to bind to the Sigma-1 receptor with considerable affinity and act as agonists.[8][9]
Quantitative Data Presentation
The binding affinities of these endogenous ligands for the Sigma-1 receptor have been determined through various experimental assays, primarily radioligand binding studies. The following tables summarize the available quantitative data.
Table 1: Binding Affinities of Endogenous Neurosteroid Ligands for the Sigma-1 Receptor
| Ligand | Species/Tissue | Radioligand | Ki (nM) | Functional Activity | Reference(s) |
| Progesterone | Rat Liver | --INVALID-LINK---pentazocine | 239 | Antagonist | [10] |
| Progesterone | Guinea Pig Brain | --INVALID-LINK---SKF-10047 | 268 | Antagonist | [3][5] |
| Progesterone | Rat Brain | (+)-[3H]SKF 10047 | 175 | Antagonist | [3] |
| DHEA | - | - | Micromolar range | Agonist | [11] |
| DHEAS | - | (+)-[3H]-SKF 10047 | >10,000 | Agonist | [3] |
| Pregnenolone Sulfate | - | (+)-[3H]-SKF 10047 | >10,000 | Agonist | [3] |
Table 2: Binding Affinity of N,N-Dimethyltryptamine (DMT) for the Sigma-1 Receptor
| Ligand | Species/Tissue | Radioligand | Ki (µM) | Functional Activity | Reference(s) |
| DMT | - | --INVALID-LINK---pentazocine | 14.75 | Agonist | [12] |
Table 3: Binding Affinities of Endogenous Sphingolipid Ligands for the Sigma-1 Receptor
| Ligand | Preparation | Radioligand | Ki (µM) | Functional Activity | Reference(s) |
| D-erythro-sphingosine | Purified σ1R | [3H]-(+)-pentazocine | 0.14 ± 0.02 | Agonist | [8][13] |
| D-erythro-sphingosine | Guinea Pig Liver Membranes | [3H]-(+)-pentazocine | 13 ± 3.1 | Agonist | [8][13] |
| N,N-dimethylsphingosine | Purified σ1R | [3H]-(+)-pentazocine | 0.12 ± 0.03 | Agonist | [8] |
| L-threo-sphingosine | Purified σ1R | [3H]-(+)-pentazocine | 0.02 ± 0.003 | Agonist | [8] |
| Sphinganine | Purified σ1R | [3H]-(+)-pentazocine | 0.07 ± 0.01 | Agonist | [8] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is a standard method for determining the binding affinity of a test compound for the Sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig liver membranes or cell lines expressing the Sigma-1 receptor.
-
Radioligand: [3H]-(+)-pentazocine (a selective Sigma-1 receptor agonist).
-
Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).
-
Test Compounds: Endogenous ligands of interest at varying concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Functional Assays to Determine Agonist/Antagonist Activity
Functional assays are crucial for determining whether a ligand activates (agonist) or blocks (antagonist) the receptor.
1. Calcium Mobilization Assay:
The Sigma-1 receptor modulates intracellular calcium levels. This assay measures changes in intracellular calcium concentration in response to ligand application.
Procedure:
-
Culture cells expressing the Sigma-1 receptor on a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with a known agonist or the test compound.
-
Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist. A reduction in the agonist-induced calcium response indicates antagonist activity.
2. Ion Channel Modulation Assay (Patch-Clamp Electrophysiology):
The Sigma-1 receptor is known to modulate the activity of various ion channels. Whole-cell patch-clamp electrophysiology can directly measure these effects.
Procedure:
-
Culture cells expressing both the Sigma-1 receptor and the ion channel of interest (e.g., voltage-gated potassium or sodium channels).
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply voltage protocols to elicit ion channel currents.
-
Perfuse the test compound onto the cell and record any changes in the current amplitude or kinetics. Inhibition or potentiation of the current can indicate agonist or antagonist activity at the Sigma-1 receptor, depending on the specific channel and its known regulation by the receptor.
Native Mass Spectrometry for Endogenous Ligand Identification
Native mass spectrometry is a powerful technique for identifying endogenous ligands bound to proteins in their native state.
Procedure:
-
Protein Purification: Purify the Sigma-1 receptor from a native source (e.g., tissue homogenate) while preserving its native conformation and any bound ligands. This often involves gentle solubilization with mild detergents.
-
Buffer Exchange: Exchange the purified protein-ligand complex into a volatile buffer (e.g., ammonium (B1175870) acetate) suitable for mass spectrometry.
-
Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer under non-denaturing conditions.
-
Tandem Mass Spectrometry (MS/MS): Isolate the protein-ligand complex in the gas phase and subject it to collision-induced dissociation. This will fragment the complex, releasing the bound ligand.
-
Ligand Identification: Analyze the mass-to-charge ratio of the released ligand to determine its molecular weight and subsequently identify it through database searches or further fragmentation analysis.[3][4][11][15]
Mandatory Visualizations
Signaling Pathways
The Sigma-1 receptor's function is intricately linked to its subcellular localization and its interaction with other proteins. The following diagrams illustrate the proposed signaling pathways for Sigma-1 receptor agonists and antagonists.
Caption: Sigma-1 Receptor Agonist Signaling Pathway.
Caption: Sigma-1 Receptor Antagonist Signaling Pathway.
Experimental Workflow
The identification and characterization of endogenous ligands for an orphan receptor like the Sigma-1 receptor follows a logical workflow.
Caption: Experimental Workflow for Endogenous Ligand Identification.
Conclusion
The identification and characterization of endogenous ligands for the Sigma-1 receptor are critical for understanding its physiological roles and for the development of novel therapeutics. This guide has provided a comprehensive overview of the current knowledge in this field, including the key classes of putative endogenous ligands, their binding affinities, and the experimental methodologies used for their study. The provided signaling pathway and workflow diagrams offer a visual representation of the complex biology of the Sigma-1 receptor and the scientific process of ligand discovery. Further research is needed to unequivocally confirm the identity of the true endogenous ligand(s) and to fully elucidate their roles in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Combining Native and ‘omics’ mass spectrometry to identify endogenous ligands bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connect.acspubs.org [connect.acspubs.org]
- 5. Identifying ligands at orphan GPCRs: current status using structure‐based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 10. Frontiers | High-Throughput Native Mass Spectrometry Screening in Drug Discovery [frontiersin.org]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. researchgate.net [researchgate.net]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining native and ‘omics’ mass spectrometry to identify endogenous ligands bound to membrane proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. Combining native and \'omics\' mass spectrometry to identify endogenous ligands bound to membrane proteins | Department of Chemistry [chem.web.ox.ac.uk]
The Sigma-1 Receptor: A Technical Guide to its Chaperone Function and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Sigma-1 receptor (S1R) has emerged from a history of enigmatic classification to be recognized as a crucial intracellular chaperone protein with significant therapeutic potential.[1] Primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), S1R plays a pivotal role in maintaining cellular homeostasis, particularly under conditions of stress.[2][3][4] It functions as a ligand-operated chaperone, modulating a diverse array of signaling pathways through protein-protein interactions.[5][6] This technical guide provides an in-depth overview of the core functions of S1R, its signaling networks, and the mechanisms of its inhibition, presenting key data, experimental protocols, and visual representations of its complex interactions.
Core Function: A Ligand-Operated Chaperone
The S1R is a 25 kDa protein, encoded by the SIGMAR1 gene, that is structurally distinct from other mammalian proteins.[5] It primarily resides at the MAM, a critical interface for inter-organelle communication, particularly between the ER and mitochondria.[2][7]
At rest, S1R is often in an oligomeric state and forms a complex with the ER chaperone BiP (Binding immunoglobulin Protein).[3][7] Upon stimulation by endogenous ligands (such as N,N-dimethyltryptamine and neurosteroids), synthetic agonists, or cellular stress (e.g., ER calcium depletion), S1R dissociates from BiP.[2][4][7] This dissociation allows the monomeric or other active forms of S1R to translocate and interact with a variety of "client" proteins, thereby modulating their function.[2][8] This chaperone activity is central to its role in cellular protection and signaling.
Key Signaling Pathways and Interactions
The chaperone function of S1R enables it to influence a multitude of signaling pathways, contributing to its pleiotropic effects.
Regulation of Calcium Signaling
S1R is a critical regulator of intracellular calcium (Ca²⁺) homeostasis. By interacting with and stabilizing the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the MAM, S1R facilitates the transfer of Ca²⁺ from the ER to the mitochondria.[2][3][7] This process is vital for stimulating mitochondrial bioenergetics and ATP production.[3][9] S1R's modulation of Ca²⁺ signaling is a cornerstone of its neuroprotective and cardioprotective effects.[5][10]
References
- 1. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 9. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Selectivity: A Technical Chronicle of Sigma-1 Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the discovery, history, and characterization of selective Sigma-1 receptor antagonists.
Executive Summary
The Sigma-1 receptor (S1R), a unique ligand-operated intracellular chaperone protein, has emerged from pharmacological obscurity to become a promising therapeutic target for a range of neurological and psychiatric disorders, most notably neuropathic pain. Initially misidentified as a subtype of opioid receptor, its distinct genetic and functional profile has catalyzed the development of selective antagonists. These compounds modulate S1R's chaperone activity, thereby influencing key cellular processes such as calcium signaling, ion channel function, and neuronal excitability. This guide provides an in-depth technical overview of the historical milestones, key chemical classes, quantitative pharmacological data, and detailed experimental methodologies that have defined the field of selective S1R antagonist discovery. It is intended to serve as a core reference for researchers actively engaged in the exploration and development of novel S1R-targeted therapeutics.
A Journey of Discovery: Historical Timeline
The path to understanding the Sigma-1 receptor and developing selective antagonists has been marked by serendipity, reclassification, and dedicated medicinal chemistry efforts.
-
1976: The concept of a "sigma receptor" is first proposed by Martin et al. to explain the unique psychotomimetic effects of the benzomorphan (B1203429) N-allylnormetazocine (SKF-10,047), which did not align with the known mu or kappa opioid receptor profiles.
-
1982: Su identifies a specific binding site for [³H]SKF-10,047 that is insensitive to the opioid antagonist naloxone, providing the first clear evidence that the sigma receptor is a distinct, non-opioid entity.
-
Late 1980s: The antipsychotic drug haloperidol (B65202) is identified as a high-affinity ligand for this newly distinguished sigma binding site. This discovery, while highlighting a potential off-target activity for a widely used drug, also provided a critical pharmacological tool for studying the receptor.
-
1990: Bowen and colleagues differentiate two sigma receptor subtypes, termed sigma-1 and sigma-2, based on their distinct pharmacological profiles and molecular weights. The S1R subtype shows higher affinity for dextrorotatory benzomorphan isomers like (+)-pentazocine.
-
1996: The gene encoding the human Sigma-1 receptor (SIGMAR1) is successfully cloned, definitively establishing it as a unique 223-amino acid protein with no homology to other mammalian proteins. This molecular breakthrough accelerates research into its function and ligand interactions.
-
Late 1990s - 2000s: A concerted effort in medicinal chemistry leads to the development of the first highly selective S1R antagonists, moving beyond repurposed drugs. Key among these are the piperazine (B1678402) derivative BD-1063 and the N,N-dipropylamine derivative NE-100 . These compounds become indispensable research tools for elucidating the physiological roles of S1R.
-
2010s: The development of S1RA (E-52862) marks a significant step towards clinical application. This potent and highly selective antagonist enters Phase I and II clinical trials, primarily for the treatment of neuropathic pain, validating S1R as a viable drug target.
Quantitative Pharmacology of Key Selective Antagonists
The defining characteristic of a selective S1R antagonist is its high binding affinity for the Sigma-1 receptor and substantially lower affinity for the Sigma-2 receptor and other off-target proteins. Affinity is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays.
| Compound | Chemical Class | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) |
| Haloperidol | Butyrophenone | 2.3 - 5.2 | 54.1 | ~10-24 |
| BD-1063 | Piperazine | 4.43 | >1000 | >225 |
| NE-100 | Dipropylamine | 4.16 | ~230 | ~55 |
| S1RA (E-52862) | 1-Arylpyrazole | 17.0 | >1000 | >58 |
| PD144418 | Piperidine | 0.08 | ~100 | ~1250 |
| CM304 | Benzothiazol-2(3H)-one | 0.68 | 388 | 567 |
| SI 1/28 | Benzylpiperazine | 6.1 | 2583 | 423 |
Note: Kᵢ values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand used). The data presented is a representative compilation from multiple sources.
Core Experimental Protocols
The characterization of selective S1R antagonists relies on a suite of standardized in vitro and in vivo assays to determine binding affinity, functional activity, and physiological effects.
Radioligand Binding Assay for Affinity (Kᵢ) Determination
This assay measures a compound's ability to compete with a radiolabeled ligand for binding to the S1R.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the Sigma-1 receptor.
Materials:
-
Tissue Preparation: Guinea pig brain or liver membranes, which have high densities of S1R.
-
Radioligand: --INVALID-LINK---pentazocine, a selective S1R agonist radioligand (typically used at a final concentration of 3-5 nM).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled S1R ligand like haloperidol or unlabeled (+)-pentazocine.
-
Test Compound: Serial dilutions of the antagonist being tested.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold buffer. Centrifuge to pellet cellular debris, then perform a high-speed centrifugation of the supernatant to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-125 µg protein per well), the radioligand (--INVALID-LINK---pentazocine), and either assay buffer (for total binding), the non-specific binding control (e.g., haloperidol), or a specific concentration of the test compound.
-
Incubation: Incubate the plate for 90-120 minutes at 37°C to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Functional Assay: Modulation of Intracellular Calcium Mobilization
S1R is known to modulate intracellular calcium ([Ca²⁺]ᵢ) signaling, primarily through its interaction with the IP3 receptor. Antagonists can be identified by their ability to block the effects of S1R agonists on calcium release.
Objective: To determine if a test compound has S1R antagonist activity by assessing its ability to block agonist-induced increases in intracellular calcium.
Materials:
-
Cell Line: A suitable cell line expressing S1R, such as cultured astrocytes or a transfected cell line (e.g., HEK293 cells expressing S1R).
-
Calcium Indicator Dye: A fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
-
S1R Agonist: A known S1R agonist, such as PRE-084 or (+)-pentazocine.
-
Test Compound: The putative antagonist.
-
Imaging System: A fluorescence microscope or a plate reader capable of measuring changes in intracellular calcium fluorescence.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture the cells to an appropriate confluency on glass coverslips or in a 96-well plate.
-
Load the cells with the calcium indicator dye (e.g., incubate with Fura-2 AM in a physiological salt solution) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
-
-
Baseline Measurement: Measure the baseline fluorescence of the cells before any treatment.
-
Antagonist Pre-incubation: Add the test compound (putative antagonist) to the cells and incubate for a defined period (e.g., 10-20 minutes).
-
Agonist Stimulation: While continuously recording fluorescence, add the S1R agonist (e.g., PRE-084) to the cells.
-
Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca²⁺]ᵢ.
-
Data Analysis:
-
Quantify the peak fluorescence change in response to the agonist in both the presence and absence of the test compound.
-
A significant reduction in the agonist-induced calcium signal in the presence of the test compound indicates antagonist activity.
-
Dose-response curves can be generated to determine the IC₅₀ of the antagonist for this functional effect.
-
Visualizing the Core Concepts
Diagrams are essential for conceptualizing the complex biological and developmental relationships in S1R pharmacology.
S1R Signaling Pathway and Antagonist Intervention
The Sigma-1 receptor is a chaperone protein located at the Mitochondria-Associated ER Membrane (MAM), where it plays a critical role in regulating calcium signaling between the Endoplasmic Reticulum (ER) and mitochondria.
Caption: S1R antagonism prevents the stabilization of the IP3R, modulating ER-mitochondria Ca²⁺ flux.
Experimental Workflow for Antagonist Characterization
A logical flow of experiments is required to identify and validate a novel selective S1R antagonist.
Sigma-1 receptor interaction with NMDA receptors and ion channels
An In-depth Technical Guide to the Interaction of the Sigma-1 Receptor with NMDA Receptors and Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, that modulates a diverse array of cellular functions.[1][2] Its ability to interact with and regulate the function of numerous client proteins, including critical neurotransmitter receptors and ion channels, positions it as a significant target for therapeutic intervention in a wide range of neurological and psychiatric disorders.[1][3] This technical guide provides a comprehensive overview of the molecular interactions between the S1R and N-methyl-D-aspartate receptors (NMDARs) and various ion channels. It details the mechanisms of action, functional consequences, and key experimental methodologies used to elucidate these complex relationships. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of the underlying cellular processes.
The Sigma-1 Receptor: A Master Modulator
Initially misidentified as an opioid receptor, the S1R is now recognized as a distinct protein with a crucial role as an inter-organelle signaling modulator.[4][5] At rest, S1R is often found in a complex with another chaperone, BiP (Binding immunoglobulin Protein).[3] Upon stimulation by agonist ligands or in response to cellular stress like ER calcium depletion, S1R dissociates from BiP and can translocate to other cellular compartments, including the plasma membrane, where it interacts with its client proteins.[3][6][7] This dynamic trafficking and interaction capability allows S1R to fine-tune neuronal excitability, synaptic plasticity, and cell survival.[1][8]
Interaction with NMDA Receptors
The functional modulation of NMDARs by S1R is well-documented and represents a key mechanism through which S1R influences synaptic plasticity and neuroprotection.[4][9] Activation of S1R generally leads to a potentiation of NMDAR function, enhancing neuronal responses and long-term potentiation (LTP).[4][10]
Mechanisms of S1R-NMDAR Interaction
S1R employs a multi-faceted approach to enhance NMDAR activity:
-
Direct Physical Interaction: Evidence from co-immunoprecipitation and atomic force microscopy (AFM) studies demonstrates a direct physical association between S1R and NMDARs. Specifically, S1R has been shown to interact directly with the GluN1 subunit, which is a component of all NMDARs.[5][11]
-
Receptor Trafficking and Expression: S1R activation promotes the trafficking of NMDAR subunits to the cell surface.[1][12][13][14][15] In vivo administration of S1R agonists like (+)-SKF 10,047 and PRE-084 increases the expression of GluN2A and GluN2B subunits and the scaffolding protein PSD-95 in the hippocampus.[12][13][15] This leads to an increased number of functional NMDARs at the synapse.[12]
-
Indirect Modulation via SK Channels: A significant mechanism for NMDAR potentiation involves S1R's inhibition of small-conductance calcium-activated potassium (SK) channels.[4][10][16] SK channels are often co-localized with NMDARs in dendritic spines and, when activated by Ca2+ influx through the NMDAR, they can shunt the NMDAR response.[4][10] By preventing SK channel opening, S1R activation prolongs NMDAR-mediated depolarization and enhances Ca2+ influx, thereby boosting synaptic potentiation.[4][10][16]
Signaling Pathways
The modulation of NMDARs by S1R can involve distinct signaling cascades. In retinal ganglion cells, S1R activation suppresses NMDAR currents through a pathway dependent on G-proteins, phosphatidylinositol-specific phospholipase C (PI-PLC), and protein kinase C (PKC).[17] This suggests that in some cellular contexts, S1R may act to dampen excessive NMDAR activity, contributing to its neuroprotective role.[17]
Interaction with Voltage-Gated and Other Ion Channels
S1R's regulatory influence extends to a wide variety of voltage-gated ion channels (VGICs), positioning it as an atypical auxiliary subunit that can fine-tune cellular electrical activity.[3][8]
Voltage-Gated Potassium (Kv) Channels
S1R interacts with several Kv channel subtypes, including Kv1.2, Kv1.3, Kv1.4, and Kv1.5.[18] This interaction can alter channel kinetics and trafficking.[7][18][19] For example, S1R co-expression alters the decay kinetics of Kv1.3 currents.[19] The interaction appears to be mediated by the transmembrane domain of the Kv1.3 protein.[19] In some cases, the modulation is ligand-dependent, while in others it is not, suggesting multiple mechanisms of interaction.[7][19]
Voltage-Gated Calcium (CaV) Channels
S1R activation generally inhibits high-voltage-activated calcium channels.[6][20][21]
-
L-Type CaV Channels: Co-immunoprecipitation studies have confirmed a direct physical association between S1R and L-type calcium channels.[6][20][22][23] S1R agonists like (+)-SKF10047 inhibit KCl-induced calcium influx and reduce L-type calcium currents in retinal ganglion cells.[20][22][23]
-
N-Type CaV Channels: S1R agonists also inhibit N-type calcium currents, and FRET studies have demonstrated that S1R can form protein complexes with N-type channels.[5]
This inhibitory action on calcium channels may contribute to the neuroprotective effects of S1R ligands by preventing calcium overload.[6][20]
Voltage-Gated Sodium (NaV) Channels
S1R ligands can suppress the activity of voltage-gated sodium channels, including NaV1.2 and NaV1.5.[1][18] This interaction leads to a reduction in neuronal excitability. The endogenous S1R agonist N,N-dimethyltryptamine (DMT) has been shown to evoke this inhibitory action.[1]
Acid-Sensing Ion Channels (ASICs)
S1R can directly interact with and modulate ASIC1a.[7] S1R activation inhibits ASIC1a-induced calcium influx in cortical neurons, suggesting another pathway for S1R-mediated neuroprotection against acid-induced excitotoxicity.[7]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the modulation of NMDARs and ion channels by S1R ligands.
Table 1: S1R-Mediated Modulation of NMDARs and Ion Channels
| Target | S1R Ligand | Concentration | Effect | Cell Type | Reference |
|---|---|---|---|---|---|
| NMDAR Current | (+)-Pentazocine | 1 µM | Potentiation (+56.5 ± 4.87%) | Rat Hippocampal CA1 Pyramidal Cells | [4] |
| L-Type Ca²⁺ Current | (+)-SKF10047 | 10 µM | Inhibition | Rat Primary Retinal Ganglion Cells | [20][22] |
| High-Voltage Activated Ca²⁺ Current | Haloperidol | IC₅₀ = 6 µM | Inhibition | Rat Superior Cervical Ganglion Neurons | [21] |
| High-Voltage Activated Ca²⁺ Current | (+)-Pentazocine | IC₅₀ = 61 µM | Inhibition | Rat Superior Cervical Ganglion Neurons | [21] |
| NMDAR Current | SKF10047 | 10-100 µM | Suppression | Rat Retinal Ganglion Cells |[17] |
Table 2: S1R Agonist-Induced Upregulation of NMDAR-Associated Proteins
| Protein | S1R Agonist | Effect (% of Vehicle) | Brain Region | Reference |
|---|---|---|---|---|
| GluN2A | (+)-SKF 10,047 | 163 ± 24% (Interaction with S1R) | Rat Hippocampus | [12] |
| GluN2B | (+)-SKF 10,047 | 142 ± 10% (Interaction with S1R) | Rat Hippocampus | [12] |
| GluN1 | (+)-SKF 10,047 (1 µM) | 127 ± 2.1% (Expression) | Rat Hippocampal Slices | [12] |
| GluN2A | (+)-SKF 10,047 (1 µM) | 125 ± 2.8% (Expression) | Rat Hippocampal Slices |[12] |
Experimental Protocols and Workflows
Elucidating the interactions between S1R and its client proteins requires a combination of biochemical, electrophysiological, and imaging techniques.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins physically associate within a cell. An antibody to a "bait" protein (e.g., S1R) is used to pull it out of a cell lysate, along with any "prey" proteins that are bound to it (e.g., GluN1 or a CaV channel subunit).
Detailed Co-IP Protocol:
-
Cell Lysis: Harvest cells and resuspend them in 500 µL of ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease inhibitors).[24] Incubate on ice for 15 minutes.
-
Homogenization: Sonicate the lysate briefly (e.g., 2 x 10 seconds) to ensure complete lysis and shear DNA.[24]
-
Clarification: Centrifuge the lysate at ~10,000 x g for 10 minutes at 4°C to pellet cell debris.[24] Transfer the supernatant to a new, pre-chilled tube.
-
Pre-clearing: Add 20 µL of Protein A/G agarose (B213101) bead slurry and 1-2 µg of a control IgG antibody to the lysate.[24][25] Rotate at 4°C for 1 hour. This step removes proteins that non-specifically bind to the beads or IgG.
-
Immunoprecipitation: Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C) and transfer the supernatant to a fresh tube.[24] Add 2-4 µg of the primary antibody specific for the bait protein (e.g., anti-S1R) and incubate with rotation for 2 hours to overnight at 4°C.
-
Complex Capture: Add 20-30 µL of fresh Protein A/G bead slurry and rotate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads (1,000 x g, 1 min, 4°C) and discard the supernatant. Wash the beads three to five times by resuspending them in 1 mL of cold IP Lysis Buffer, followed by centrifugation.[24]
-
Elution: After the final wash, aspirate the supernatant. Elute the bound proteins by resuspending the beads in 30-50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Centrifuge to pellet the beads. The supernatant, containing the eluted proteins, is now ready for analysis by SDS-PAGE and Western blotting with an antibody against the suspected interacting protein.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow across the membrane of a single cell, providing precise data on how S1R ligands affect channel function.
Detailed Patch-Clamp Protocol (for NMDAR currents):
-
Preparation: Prepare acute brain slices (e.g., 300 µm thick hippocampus) from a rat and maintain them in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.
-
Recording Pipette: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with an internal solution containing (in mM): 130 potassium gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2.[4] To study the role of intracellular calcium, 10 mM BAPTA can be added to buffer cytosolic Ca²⁺.[4]
-
Recording: Place a slice in the recording chamber, continuously perfused with aCSF. Visualize a target neuron (e.g., CA1 pyramidal cell) using DIC microscopy.
-
Whole-Cell Configuration: Approach the neuron with the pipette and apply gentle suction to form a gigaohm seal. Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV. To isolate NMDAR-mediated currents, include blockers for AMPA receptors (e.g., NBQX) and GABAₐ receptors (e.g., picrotoxin) in the aCSF. Depolarize the cell (e.g., to +40 mV) to relieve the Mg²⁺ block of NMDARs.
-
Stimulation: Evoke postsynaptic currents (PSCs) by stimulating afferent fibers (e.g., Schaffer collaterals) with a bipolar electrode.[4]
-
Data Acquisition: Record baseline NMDAR currents for 5-10 minutes.
-
Drug Application: Perfuse the slice with aCSF containing the S1R ligand (e.g., 1 µM (+)-pentazocine) for 10-15 minutes and continue recording.[4]
-
Analysis: Measure the amplitude and decay kinetics of the NMDAR currents before and after drug application. Statistical tests are used to determine the significance of any changes.[4]
Förster Resonance Energy Transfer (FRET)
FRET microscopy is a powerful technique to visualize and quantify protein-protein interactions in living cells with high spatiotemporal resolution. It relies on the transfer of energy from an excited donor fluorophore (e.g., CFP) to a nearby acceptor fluorophore (e.g., YFP). This energy transfer only occurs if the two proteins they are attached to are within ~1-10 nm of each other.
General FRET Protocol:
-
Construct Preparation: Clone the coding sequences of the two proteins of interest (e.g., S1R and N-type CaV channel subunit) into expression vectors that fuse them to FRET-pair fluorophores (e.g., S1R-CFP and CaV-YFP).
-
Cell Transfection: Transfect cultured cells (e.g., HEK293) with the plasmids. It is crucial to also prepare samples expressing only the donor and only the acceptor for correction measurements.
-
Imaging: After 24-48 hours, image the cells using a fluorescence microscope equipped for FRET imaging. Acquire three images:
-
Donor channel (CFP excitation, CFP emission).
-
Acceptor channel (YFP excitation, YFP emission).
-
FRET channel (CFP excitation, YFP emission).
-
-
Data Analysis: Quantify the FRET efficiency. This requires correcting the raw FRET channel image for donor bleed-through (the fraction of donor emission detected in the acceptor channel) and acceptor cross-excitation (direct excitation of the acceptor by the donor's excitation wavelength).[26] Various normalization methods are applied to calculate a final FRET index, which is proportional to the fraction of interacting proteins.[26]
Conclusion and Therapeutic Implications
The Sigma-1 receptor is a pluripotent modulator that exerts significant control over neuronal function through its interactions with NMDA receptors and a host of ion channels.[1][7] By potentiating NMDAR-mediated synaptic plasticity, S1R plays a role in learning and memory.[1][13][15] Simultaneously, by inhibiting voltage-gated calcium channels and suppressing NMDAR activity in certain contexts, it provides crucial neuroprotection against excitotoxicity.[6][9][20]
This dual role as both a potentiator of synaptic strength and a guardian against cellular stress makes the S1R an exceptionally attractive drug target. The development of specific S1R ligands could offer novel therapeutic strategies for a wide array of conditions, including neurodegenerative diseases (Alzheimer's, Huntington's), stroke, neuropathic pain, and psychiatric disorders like schizophrenia and depression.[1][9] The detailed understanding of its molecular interactions, as outlined in this guide, is fundamental for the rational design and development of the next generation of S1R-targeted therapeutics.
References
- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 2. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 4. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptor and Neuronal Excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The σ-1 Receptor Interacts Directly with GluN1 But Not GluN2A in the GluN1/GluN2A NMDA Receptor | Journal of Neuroscience [jneurosci.org]
- 12. NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus | Journal of Neuroscience [jneurosci.org]
- 13. NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | ER to synapse trafficking of NMDA receptors [frontiersin.org]
- 15. [PDF] NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus | Semantic Scholar [semanticscholar.org]
- 16. The sigma‐1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Sigma-1 receptor alters the kinetics of Kv1.3 voltage gated potassium channels but not the sensitivity to receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. assaygenie.com [assaygenie.com]
- 25. med.emory.edu [med.emory.edu]
- 26. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
Genetic knockout studies of the Sigma-1 receptor
An In-Depth Technical Guide to Genetic Knockout Studies of the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R), encoded by the SIGMAR1 gene, is a unique ligand-operated chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[1][2][3]. Unlike conventional receptors, S1R functions as an intracellular signal transduction amplifier, modulating a host of cellular processes by interacting with various client proteins[2][4]. It plays a critical role in regulating intracellular calcium homeostasis, mitigating endoplasmic reticulum stress, and influencing neuronal plasticity[1][5][6]. Given its widespread expression and pluripotent functions, S1R has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cardiovascular conditions[2][7][8].
Genetic knockout studies, involving the targeted deletion of the SIGMAR1 gene in animal models, have been indispensable for elucidating the receptor's fundamental physiological roles. These models have provided invaluable insights into the consequences of S1R loss-of-function, revealing its importance in maintaining cellular and organismal homeostasis and uncovering the molecular mechanisms that underpin its neuroprotective and cardioprotective effects. This guide provides a comprehensive overview of the key findings from S1R knockout studies, detailing the methodologies employed, summarizing quantitative data, and visualizing the core signaling pathways involved.
Generation of Sigma-1 Receptor Knockout Models
The creation of S1R knockout (KO) animal models has been achieved through several genetic engineering techniques. Each method offers a different approach to ablating gene function, from constitutive (whole-body) deletion to conditional, tissue-specific removal.
Experimental Protocols: Gene Inactivation Strategies
-
Gene Targeting/Homologous Recombination : This traditional method involves introducing a targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions surrounding the SIGMAR1 gene into embryonic stem (ES) cells. Homologous recombination results in the replacement of the endogenous gene with the vector, disrupting its function. Chimeric mice are then generated from these ES cells and bred to establish a germline transmission of the null allele[9][10].
-
Gene Trapping : This high-throughput method involves the random insertion of a "gene trap" vector into the genome of ES cells. When the vector inserts into an intron of the SIGMAR1 gene, it disrupts the gene's transcription and translation, leading to a loss of function. The vector often contains a reporter gene (e.g., LacZ/β-galactosidase) that allows for visualization of the gene's expression pattern. This method was used to create the Oprs1Gt(IRESBetageo)33Lex mouse line[9][11].
-
CRISPR-Cas9 System : This more recent and highly efficient gene-editing tool allows for precise targeting and deletion of genomic sequences.
-
Constitutive Knockout : The CRISPR-Cas9 system can be used to introduce a specific deletion in the SIGMAR1 gene, resulting in a frameshift mutation and a complete loss of protein expression. This approach has been successfully used to generate S1R KO rats[12].
-
Conditional Knockout (cKO) : To study the role of S1R in specific cell types or at particular developmental stages, a conditional allele (Sigmar1loxP) is generated by inserting two loxP sites flanking critical exons of the SIGMAR1 gene using CRISPR-Cas9. These mice are then crossed with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter. The Cre recombinase recognizes the loxP sites and excises the intervening DNA, deleting S1R function only in the desired cells[3][13].
-
References
- 1. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Generation of Sigmar1 conditional knockout mouse using CRISPR-Cas9 gene targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation and phenotypic analysis of sigma receptor type I (sigma 1) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
The Sigma-1 Receptor: A Pluripotent Modulator of Central Nervous System Physiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2][3] Initially misidentified as a subtype of opioid receptor, it is now recognized as a distinct protein with no structural homology to other mammalian proteins.[4] The S1R plays a crucial role in maintaining cellular homeostasis and is implicated in a wide array of physiological processes within the central nervous system (CNS). Its strategic location at the MAM allows it to act as an inter-organelle signaling modulator, influencing key cellular functions such as calcium homeostasis, lipid metabolism, and the response to cellular stress.[1][5]
This technical guide provides a comprehensive overview of the physiological functions of the S1R in the CNS, with a focus on its signaling pathways, modulation of ion channels, and role in various neuropathological conditions. It is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this multifaceted receptor.
Core Physiological Functions of the Sigma-1 Receptor in the CNS
The S1R is a highly dynamic protein that, upon stimulation by agonists or cellular stress, can translocate from the MAM to other subcellular compartments, including the plasma membrane and the nuclear envelope, where it interacts with a diverse range of client proteins.[4][6] This plasticity underlies its involvement in multiple signaling pathways and physiological functions.
Molecular Chaperone Activity and Regulation of ER Stress
As a molecular chaperone, the S1R plays a critical role in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER.[5] Under basal conditions, the S1R is associated with the binding immunoglobulin protein (BiP), another ER chaperone.[5] Upon ER stress or agonist stimulation, the S1R dissociates from BiP and interacts with several key players in the UPR pathway, including:
-
Inositol-requiring enzyme 1α (IRE1α): The S1R stabilizes IRE1α, prolonging its endoribonuclease activity. This leads to the splicing of X-box binding protein 1 (XBP1) mRNA, resulting in the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates the expression of genes involved in protein folding and degradation, thereby helping to resolve ER stress.[5]
-
Protein kinase RNA-like ER kinase (PERK): The S1R can modulate the PERK pathway, which, when activated, phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). This leads to a general attenuation of protein synthesis, reducing the protein load on the ER.
-
Activating transcription factor 6 (ATF6): The S1R is also implicated in the regulation of the ATF6 branch of the UPR.
By modulating these pathways, the S1R helps to maintain protein homeostasis and protect neurons from ER stress-induced apoptosis.
Regulation of Intracellular Calcium Signaling
The S1R is a key regulator of intracellular calcium (Ca2+) homeostasis, a process vital for neuronal function, including neurotransmission, synaptic plasticity, and gene expression. Its primary mechanism of Ca2+ regulation is through its interaction with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the MAM.[3] The S1R chaperones and stabilizes the IP3R, thereby modulating the transfer of Ca2+ from the ER to the mitochondria. This ER-mitochondria Ca2+ crosstalk is essential for mitochondrial bioenergetics and cell survival.
Modulation of Ion Channels
A significant aspect of S1R function in the CNS is its ability to modulate the activity of various ion channels, thereby influencing neuronal excitability and signaling.[7][8] The S1R can interact with and modulate a wide range of voltage-gated and ligand-gated ion channels, including:
-
Potassium (K+) Channels: The S1R has been shown to interact with and modulate several types of K+ channels, including Kv1.3, Kv1.4, and Kv1.5.[7][9][10] This modulation can involve alterations in channel kinetics, such as the rate of inactivation.[9][10]
-
Sodium (Na+) Channels: The S1R can modulate the function of voltage-gated sodium channels, such as Nav1.5, which are crucial for the initiation and propagation of action potentials.[11][12]
-
Calcium (Ca2+) Channels: In addition to its role at the IP3R, the S1R can influence the activity of plasma membrane Ca2+ channels.
-
NMDA Receptors: The S1R potentiates N-methyl-D-aspartate receptor (NMDAR) responses by preventing the opening of small conductance Ca2+-activated K+ (SK) channels, which normally shunt NMDAR-mediated currents. This leads to an increased Ca2+ influx through the NMDAR, enhancing synaptic plasticity.[2][13]
Role in Neuroprotection and Neuroplasticity
Through its multifaceted functions, the S1R exerts significant neuroprotective effects and plays a role in neuroplasticity. By mitigating ER stress, maintaining Ca2+ homeostasis, and modulating neuronal excitability, the S1R contributes to neuronal survival and resilience in the face of various insults.[5] Furthermore, its influence on NMDAR function and dendritic spine formation highlights its role in learning and memory processes.[2][13][14][15]
Quantitative Data on Sigma-1 Receptor Properties and Function
Sigma-1 Receptor Ligand Binding Affinities
The S1R binds to a wide variety of structurally diverse ligands, including endogenous neurosteroids and synthetic compounds. The binding affinities (Ki) of some key ligands are summarized in Table 1.
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| (+)-Pentazocine | σ1 | 3.2 - 7.76 | [2][16] |
| Haloperidol | σ1 | 2.5 - 3.4 | [16] |
| PRE-084 | σ1 | 53.2 | [17] |
| Fluvoxamine | σ1 | < 100 | [1] |
| Sertraline | σ1 | < 100 | [1] |
| Cocaine | σ1 | ~2000 | [1] |
| Dehydroepiandrosterone (DHEA) | σ1 | Moderate Affinity | [18] |
| Progesterone | σ1 | Moderate Affinity | [18] |
| BD-1047 (Antagonist) | σ1 | High Affinity | [1] |
| NE-100 (Antagonist) | σ1 | High Affinity | [18] |
Table 1: Binding affinities of selected ligands for the Sigma-1 receptor.
Sigma-1 Receptor Expression in the Human Brain
The S1R is widely distributed throughout the CNS, with particularly high concentrations in specific regions involved in motor control, cognition, and emotion.
| Brain Region | Relative Expression Level | Reference |
| Cerebellum (Purkinje cells) | High | [19][20] |
| Substantia Nigra | High | [20] |
| Nucleus Accumbens | High | [20] |
| Cerebral Cortex (deeper laminae) | High | [19][20] |
| Hippocampus (Dentate Gyrus) | High | [19] |
| Olfactory Bulb | High | [19][20] |
| Hypothalamus | High | [19][20] |
Table 2: Relative expression levels of the Sigma-1 receptor in different regions of the human brain.
Modulation of Ion Channel Properties by the Sigma-1 Receptor
The interaction of the S1R with various ion channels leads to quantifiable changes in their biophysical properties.
| Ion Channel | S1R Effect | Quantitative Change | Reference |
| Kv1.3 | Faster current inactivation | Significant decrease in inactivation time constant | [9][10] |
| Nav1.5 | Reduction of current density | ~60% reduction in maximal current amplitude in S1R knockdown cells | [12] |
| NMDA Receptor | Potentiation of current | Increased Ca2+ influx | [2][13] |
| SK Channels | Inhibition | Prevention of channel opening | [2][13] |
Table 3: Quantitative effects of Sigma-1 receptor modulation on the properties of various ion channels.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling at the Mitochondria-Associated ER Membrane (MAM)
The S1R's canonical signaling pathway is initiated at the MAM, where it plays a crucial role in the cellular stress response.
Experimental Workflow for Investigating S1R-Protein Interactions via Co-Immunoprecipitation
This workflow outlines the key steps to identify proteins that interact with the S1R.
Logical Relationship of S1R Modulation of NMDA Receptor Function
The S1R indirectly potentiates NMDA receptor function through its regulation of SK channels.
Detailed Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the S1R.
Materials:
-
Membrane preparation from a tissue with high S1R expression (e.g., guinea pig liver) or cells overexpressing S1R.
-
[3H]-(+)-pentazocine (radioligand).
-
Unlabeled test compound.
-
Haloperidol (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, combine the membrane preparation, binding buffer, and varying concentrations of the unlabeled test compound.
-
Radioligand Addition: Add a fixed concentration of [3H]-(+)-pentazocine to each tube.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Co-Immunoprecipitation (Co-IP) of Sigma-1 Receptor and Interacting Proteins
This protocol is designed to isolate the S1R and its binding partners from a cell or tissue lysate.
Materials:
-
Cells or tissue expressing the S1R.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-S1R antibody.
-
Non-specific IgG (as a negative control).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Magnetic rack (for magnetic beads).
Procedure:
-
Cell Lysis: Lyse the cells or tissue in ice-cold lysis buffer.
-
Pre-clearing: Incubate the lysate with non-specific IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-S1R antibody to form antigen-antibody complexes.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate to capture the antigen-antibody complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting proteins, or by mass spectrometry for unbiased identification of novel binding partners.
Electrophysiological Recording of S1R Modulation of Kv1.3 Channels
This protocol describes the use of the whole-cell patch-clamp technique to study the effects of S1R activation on the kinetics of Kv1.3 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells co-transfected with Kv1.3 and S1R expression vectors.
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Micromanipulator.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
S1R agonist (e.g., PRE-084).
Procedure:
-
Cell Preparation: Plate the transfected cells on coverslips for recording.
-
Pipette Preparation: Pull patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Patching: Form a gigaohm seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv1.3 currents.
-
Record the resulting currents.
-
-
Drug Application: Perfuse the cell with the extracellular solution containing the S1R agonist.
-
Post-Drug Recording: Repeat the voltage-clamp protocol to record Kv1.3 currents in the presence of the agonist.
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Fit the decay phase of the current with an exponential function to determine the inactivation time constant (τ).
-
Compare the current amplitudes and inactivation kinetics before and after drug application to quantify the modulatory effect of S1R activation.
-
Conclusion
The Sigma-1 receptor has emerged as a critical player in a multitude of physiological processes within the central nervous system. Its role as a molecular chaperone at the nexus of the ER and mitochondria places it in a unique position to influence cellular stress responses, calcium signaling, and neuronal excitability. The ability of the S1R to modulate a diverse array of ion channels and signaling pathways underscores its importance in maintaining neuronal health and plasticity. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the tools necessary to further unravel the complexities of S1R function and to explore its potential as a therapeutic target for a range of neurological and psychiatric disorders. Continued investigation into this enigmatic receptor holds great promise for advancing our understanding of CNS physiology and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sigma-1 receptor alters the kinetics of Kv1.3 voltage gated potassium channels but not the sensitivity to receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor alters the kinetics of Kv1.3 voltage gated potassium channels but not the sensitivity to receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voltage-gated sodium channel modulation by sigma-receptors in cardiac myocytes and heterologous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Sigma-1 Receptor Binds to the Nav1.5 Voltage-gated Na+ Channel with 4-Fold Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Sigma-1 receptors regulate hippocampal dendritic spine formation via a free radical-sensitive mechanism involving Rac1xGTP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sigma receptor - Wikipedia [en.wikipedia.org]
- 19. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Core of Cancer Cell Signaling: A Technical Guide to the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (Sig-1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), has emerged as a critical player in the pathophysiology of numerous human cancers.[1][2] Initially misidentified as an opioid receptor, Sig-1R is now understood to be a pluripotent modulator of cellular signaling, with no intrinsic enzymatic activity. Instead, it functions by direct protein-protein interactions to regulate a multitude of cellular processes essential for cancer cell survival, proliferation, and metastasis.[1][3] Overexpressed in a wide array of malignancies, including breast, lung, prostate, colon, and brain cancers, its elevated levels often correlate with increased tumor aggressiveness and poor patient prognosis.[4][5] This guide provides an in-depth technical overview of the core signaling pathways governed by the Sigma-1 receptor in cancer cells, offering detailed experimental methodologies, quantitative data, and visual representations of these complex networks.
Core Signaling Pathways Involving the Sigma-1 Receptor
The pro-tumorigenic functions of Sig-1R are orchestrated through its modulation of several key signaling hubs within the cancer cell. These can be broadly categorized into the regulation of calcium homeostasis, ion channel activity, the ER stress response, and the modulation of oncogenic signaling cascades.
Regulation of Calcium Homeostasis and ER Stress at the MAM
The MAM is a critical subcellular compartment where Sig-1R exerts profound control over cancer cell fate. Under basal conditions, Sig-1R is bound to the ER chaperone BiP (Binding immunoglobulin Protein).[6] In response to cellular stress, such as ER stress or stimulation by specific ligands, Sig-1R dissociates from BiP and interacts with other key proteins to ensure cell survival.[6][7]
One of its most critical interactions at the MAM is with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a channel responsible for releasing calcium (Ca2+) from the ER.[8] By stabilizing IP3R, Sig-1R ensures a proper and sustained flux of Ca2+ from the ER to the mitochondria.[7] This regulated Ca2+ transfer is vital for maintaining mitochondrial bioenergetics and ATP production, processes that are often in high demand in rapidly proliferating cancer cells.[9] Disruption of this pathway can lead to mitochondrial dysfunction and the initiation of apoptosis.
Furthermore, Sig-1R is a key modulator of the Unfolded Protein Response (UPR), a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the ER. Sig-1R interacts with key UPR sensors, including IRE1α (inositol-requiring enzyme 1α), to modulate their activity and promote cell survival under stressful conditions.[10]
Below is a diagram illustrating the central role of Sig-1R at the MAM.
Modulation of Ion Channels at the Plasma Membrane
Upon certain stimuli, Sig-1R can translocate from the MAM to the plasma membrane, where it directly interacts with and modulates the activity of various voltage-gated and ligand-gated ion channels.[3] This regulation of ion fluxes is crucial for several cancer hallmarks, including proliferation, apoptosis resistance, and invasion.
Key ion channels modulated by Sig-1R in cancer cells include:
-
Potassium (K+) Channels: Sig-1R interacts with channels like Kv1.4 and the human ether-a-go-go-related gene (hERG) channel, influencing cell cycle progression and apoptosis.[11]
-
Sodium (Na+) Channels: Interaction with voltage-gated sodium channels, such as Nav1.5, has been shown to enhance the invasive potential of breast cancer cells.[4]
-
Calcium (Ca2+) Channels: Sig-1R can directly influence the activity of L-type voltage-gated calcium channels, further impacting intracellular calcium signaling.
The following diagram illustrates Sig-1R's interaction with ion channels at the plasma membrane.
Interaction with Oncogenic Signaling Pathways
Sig-1R also functions as a scaffold protein, facilitating the assembly and activity of various oncogenic signaling complexes. A notable example is its interaction with the Androgen Receptor (AR) in prostate cancer. Sig-1R is required for the stability and transcriptional activity of both full-length AR and its splice variants, which are key drivers of castration-resistant prostate cancer.[7] Inhibition of Sig-1R leads to the degradation of AR, highlighting a potential therapeutic strategy.
Furthermore, Sig-1R has been implicated in pathways involving growth factor receptors and cell adhesion molecules. For instance, it associates with β1-integrins in lipid rafts, influencing cell adhesion, a critical step in metastasis.[4]
The diagram below depicts the workflow for investigating the interaction between Sig-1R and a client protein like the Androgen Receptor.
Quantitative Data on Sigma-1 Receptor Modulation
The following tables summarize quantitative data from various studies, demonstrating the effects of Sig-1R ligands on cancer cell lines.
Table 1: Cytotoxicity of Sigma-1 Receptor Ligands in Cancer Cell Lines
| Ligand (Class) | Cell Line (Cancer Type) | IC50 / GI50 (µM) | Reference |
| Rimcazole (Antagonist) | MDA-MB-468 (Breast) | 2.7 - 45 | [12] |
| Rimcazole (Antagonist) | NCI-H460 (Lung) | ~40 | [1] |
| Rimcazole (Antagonist) | HT-29 (Colon) | ~30 | [1] |
| IPAG (Antagonist) | MDA-MB-468 (Breast) | ~24 | |
| Haloperidol (Antagonist) | Various | Not specified | [1] |
| (+)-Pentazocine (Agonist) | Various | No cytotoxic effect | [12] |
| (+)-SKF-10,047 (Agonist) | Various | No cytotoxic effect | [12] |
Table 2: Relative Expression of Sigma-1 Receptor in Cancer Cell Lines
| Cell Line (Cancer Type) | Relative Sig-1R Expression Level | Method | Reference |
| NCI-H460 (Lung) | High | Western Blot | [13] |
| HCT-15 (Colon) | High | Western Blot | [13] |
| MDA-MB-231 (Breast) | High (metastatic) | RT-PCR, Western Blot | [4][14] |
| MCF7 (Breast) | Low | Western Blot | [13] |
| CAKI-1 (Kidney) | Low | Western Blot | [13] |
| OVCAR-3 (Ovarian) | Low | Western Blot | [13] |
Table 3: Effects of Sig-1R Modulation on Protein Levels and Cellular Processes
| Modulation | Cell Line | Effect | Quantitative Change | Reference |
| Sig-1R siRNA | LNCaP (Prostate) | Decreased AR protein levels | >75% decrease | [7] |
| IPAG (Antagonist) | LNCaP (Prostate) | Decreased AR protein levels | >75% decrease | [7] |
| IPAG (Antagonist) | MDA-MB-468 (Breast) | Induction of BiP protein | Dose-dependent increase | |
| IPAG (Antagonist) | MDA-MB-468 (Breast) | Phosphorylation of eIF2α | Dose-dependent increase | |
| Sig-1R Overexpression | MIN6 (Pancreatic β-cell) | Decreased Apoptosis Rate | Statistically significant decrease |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate Sig-1R signaling pathways.
Protocol 1: Co-Immunoprecipitation (Co-IP) for Sig-1R Interaction
Objective: To determine if Sig-1R physically interacts with a putative partner protein (e.g., Androgen Receptor, IP3R) in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1 for AR, HEK293T for IP3R).
-
Cell culture reagents.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.2% CHAPS, with freshly added protease and phosphatase inhibitors).
-
Primary antibody against Sig-1R (for immunoprecipitation).
-
Primary antibody against the protein of interest (for Western blot detection).
-
Isotype control IgG (e.g., rabbit IgG).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Cell Culture and Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse them on ice for 30 minutes with Co-IP Lysis Buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clearing: To reduce non-specific binding, incubate the lysate (e.g., 1-2 mg of total protein) with control IgG and Protein A/G beads for 1 hour at 4°C with gentle rotation. Pellet the beads and discard them, retaining the supernatant.
-
Immunoprecipitation: Add the anti-Sig-1R antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by resuspending the pellet in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blot analysis using the primary antibody against the protein of interest to detect its presence in the Sig-1R immunoprecipitate.
Protocol 2: FRET Microscopy for In-Cell Interaction Analysis
Objective: To visualize and quantify the interaction between Sig-1R and a partner protein in living cancer cells.
Materials:
-
Expression vectors for Sig-1R fused to a donor fluorophore (e.g., CFP) and the partner protein fused to an acceptor fluorophore (e.g., YFP).
-
Cancer cell line suitable for transfection and imaging.
-
Lipofectamine or other transfection reagent.
-
Confocal or widefield fluorescence microscope equipped with appropriate filter sets for CFP and YFP.
-
Image analysis software with FRET analysis capabilities (e.g., ImageJ/Fiji with FRET plugins).
Procedure:
-
Cell Seeding and Transfection: Seed cells on glass-bottom dishes. Co-transfect the cells with the CFP-Sig-1R and YFP-partner protein constructs. Also, prepare control samples transfected with donor-only (CFP-Sig-1R) and acceptor-only (YFP-partner) constructs for spectral bleed-through correction.
-
Cell Culture: Allow 24-48 hours for protein expression.
-
Microscope Setup: Configure the microscope for sequential acquisition of three images:
-
Donor Image: Excite with donor laser (e.g., 440 nm), detect with donor emission filter (e.g., 460-500 nm).
-
Acceptor Image: Excite with acceptor laser (e.g., 514 nm), detect with acceptor emission filter (e.g., 520-550 nm).
-
FRET Image: Excite with donor laser (e.g., 440 nm), detect with acceptor emission filter (e.g., 520-550 nm).
-
-
Image Acquisition: Acquire images for experimental (co-transfected) and control (single-transfected) cells. Ensure imaging parameters (laser power, gain, exposure time) are kept constant and below saturation.
-
Image Analysis (Sensitized Emission Method):
-
Use the control images to calculate the spectral bleed-through coefficients (donor bleed-through and acceptor cross-excitation).
-
Apply these correction factors to the FRET channel image of the experimental cells to obtain the corrected FRET signal (NFRET).
-
Calculate the FRET efficiency on a pixel-by-pixel basis. This value is proportional to the fraction of donor molecules interacting with acceptor molecules.
-
Visualize the FRET efficiency as a pseudo-colored image to map the location and intensity of the protein-protein interaction within the cell.
-
Protocol 3: Calcium Imaging with Fluorescent Indicators
Objective: To measure changes in intracellular calcium concentration in response to Sig-1R modulation.
Materials:
-
Cancer cell line grown on glass-bottom dishes.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-8 AM).
-
Pluronic F-127.
-
HEPES-buffered saline solution (HBSS).
-
Sig-1R agonist (e.g., (+)-pentazocine) and antagonist (e.g., BD-1047).
-
Fluorescence microscope with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-8).
Procedure:
-
Cell Loading: Incubate cells with the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Baseline Measurement: Mount the dish on the microscope stage. Acquire baseline fluorescence intensity for 1-2 minutes. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm.
-
Stimulation: Add the Sig-1R ligand (agonist or antagonist) to the cells via perfusion or gentle pipetting.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes after stimulation to capture the full dynamic range of the Ca2+ response.
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). This ratio is directly proportional to the intracellular Ca2+ concentration.
-
For single-wavelength dyes like Fluo-8, express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F0).
-
Plot the change in Ca2+ concentration or fluorescence ratio over time to visualize the response to Sig-1R modulation.
-
Protocol 4: Transwell Cell Migration (Boyden Chamber) Assay
Objective: To quantify the effect of Sig-1R modulation on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size).
-
24-well plates.
-
Cancer cell line of interest.
-
Serum-free and serum-containing cell culture medium.
-
Sig-1R modulator (agonist, antagonist, or siRNA).
-
Cotton swabs, methanol (B129727), and crystal violet stain.
Procedure:
-
Cell Preparation: Culture cells and treat them with the Sig-1R modulator (or transfect with siRNA) for a predetermined time. After treatment, harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.
-
Cell Seeding: Seed a defined number of treated (and control) cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration to occur (e.g., 12-48 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Quantification:
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize the stained cells under a microscope and count the number of migrated cells in several random fields of view.
-
Alternatively, destain the cells by incubating the membrane in a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution using a plate reader.
-
Compare the number of migrated cells or absorbance values between treated and control groups to determine the effect of Sig-1R modulation.
-
Conclusion
The Sigma-1 receptor stands as a multifaceted and critical node in the signaling networks that drive cancer progression. Its roles in regulating calcium homeostasis, ion channel function, ER stress responses, and oncogenic pathways make it an attractive and promising target for the development of novel cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of Sig-1R signaling and exploit its therapeutic potential. A deeper understanding of these core pathways will undoubtedly pave the way for innovative strategies to combat a wide range of malignancies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The essential roles of protein–protein interaction in sigma-1 receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.iu.edu [scholarworks.iu.edu]
- 10. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vitro Assays for Screening Sigma-1 Receptor Antagonist Affinity
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone, primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2][3] It is implicated in a wide range of cellular functions, including calcium signaling, ion channel modulation, and neuroplasticity.[1][2] This has made S1R a promising therapeutic target for various central nervous system disorders, pain, and cancer.[1][4][5] Distinguishing between S1R agonists and antagonists is critical for drug development. While agonists typically promote cell survival and neuroprotection, antagonists have shown efficacy in treating neuropathic pain and substance abuse.[1][4] These application notes provide detailed protocols for key in vitro assays designed to determine the binding affinity and functional activity of potential S1R antagonists.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the S1R. The resulting data are used to calculate the inhibition constant (Kᵢ), a measure of the compound's binding affinity.
Data Presentation: S1R Antagonist Binding Affinities
The following table summarizes the binding affinities (Kᵢ) of several known S1R antagonists determined by radioligand binding assays.
| Compound | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference |
| Haloperidol (B65202) | --INVALID-LINK---pentazocine | Guinea Pig Cortex | 3.1 | [4] |
| Haloperidol | [³H]Haloperidol | Guinea Pig Cortex | 3.7 | [4] |
| E-52862 (S1RA) | Not Specified | Not Specified | 17 | [6] |
| BD1047 | Not Specified | Not Specified | Not Specified | Antagonist activity confirmed[7][8] |
| NE-100 | Not Specified | Not Specified | Not Specified | Antagonist activity confirmed[9][10] |
| SI 1/28 | Not Specified | Not Specified | 6.1 | |
| PD144418 | --INVALID-LINK---pentazocine | Guinea Pig Cortex | 1.1 | [4] |
Note: Kᵢ values can vary based on experimental conditions, radioligand used, and tissue source.
Experimental Protocol: Competitive Inhibition Binding Assay
This protocol describes the determination of the Kᵢ value of a test compound for the S1R using [³H]-(+)-pentazocine as the radioligand and guinea pig liver membranes, which have a high expression of S1R.[11]
Materials:
-
Tissue: Guinea pig liver
-
Radioligand: [³H]-(+)-pentazocine
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
-
Non-specific binding control: Haloperidol (10 µM)[12] or reduced haloperidol (1 mM)[5]
-
Test Compounds: Stock solutions of unlabeled antagonist candidates.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters (GF/B type).
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig liver in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.
-
To each tube, add:
-
Assay Buffer
-
A constant concentration of [³H]-(+)-pentazocine (typically near its Kᴅ value, e.g., 15 nM).[12]
-
For non-specific binding tubes, add 10 µM Haloperidol.
-
For test compound tubes, add varying concentrations of the unlabeled ligand.
-
Add the membrane preparation (50-100 µg of protein).
-
-
The final assay volume is typically 100-250 µL.
-
Incubate the tubes at 37°C for 120 minutes.[12]
-
-
Harvesting and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in buffer) using a cell harvester.
-
Quickly wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualization: Radioligand Binding Workflow
References
- 1. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Testing S1R Antagonists in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models of neuropathic pain for the evaluation of Sigma-1 Receptor (S1R) antagonists. Detailed protocols for surgical procedures, behavioral assessments, and data interpretation are included to ensure robust and reproducible experimental outcomes.
Introduction to S1R and Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from a lesion or disease of the somatosensory nervous system.[1][2] The Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for neuropathic pain.[3][4][5] S1R antagonists have demonstrated significant analgesic efficacy in a variety of preclinical models of neuropathic pain by modulating neuronal excitability and neuroinflammation.[1][3][6][7][8][9] S1R antagonists may exert their effects by interacting with various ion channels and receptors, including NMDA receptors, and by influencing intracellular calcium signaling.[3][8][10][11]
Animal Models of Neuropathic Pain
Several rodent models are widely used to mimic the sensory abnormalities observed in human neuropathic pain conditions, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[12] The most common and well-characterized models involve peripheral nerve injury.
Chronic Constriction Injury (CCI) Model
The CCI model, first described by Bennett and Xie, involves loose ligation of the sciatic nerve, leading to a partial nerve injury and subsequent development of pain-like behaviors.[12][13] This model is known to induce mechanical and cold allodynia, as well as thermal hyperalgesia.[12][13]
Spared Nerve Injury (SNI) Model
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[14][15] This results in a highly reproducible and long-lasting mechanical allodynia and cold allodynia in the paw territory innervated by the spared sural nerve.[14][16][17]
Spinal Nerve Ligation (SNL) Model
The SNL model, developed by Kim and Chung, involves the tight ligation of one or two spinal nerves (typically L5 and/or L6) that contribute to the sciatic nerve.[18][19][20][21][22][23] This procedure leads to robust and persistent mechanical allodynia, cold allodynia, and thermal hyperalgesia.[18][19][20]
Experimental Protocols
Surgical Procedures
General Surgical Considerations:
-
All surgical procedures should be performed under appropriate anesthesia (e.g., isoflurane) and aseptic conditions.
-
Post-operative analgesia should be provided to minimize animal suffering.
-
Sham-operated animals, which undergo the same surgical procedure without the nerve injury, should be included as controls.
Protocol 1: Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat)
-
Anesthetize the rat and place it in a prone position.
-
Make a small skin incision on the lateral surface of the mid-thigh.
-
Gently separate the biceps femoris muscle to expose the common sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer and suture the skin incision.
Protocol 2: Spared Nerve Injury (SNI) (Mouse/Rat)
-
Anesthetize the animal and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with a silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Take care to leave the sural nerve untouched.
-
Close the muscle and skin layers.
Protocol 3: Spinal Nerve Ligation (SNL) (Rat)
-
Anesthetize the rat and make a dorsal midline incision to expose the L4-L6 vertebrae.[23]
-
Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.[23]
-
Isolate the L5 and L6 spinal nerves.[23]
-
Tightly ligate the L5 and L6 spinal nerves with a silk suture.[23]
-
Close the muscle and skin layers.
Behavioral Assessments of Neuropathic Pain
Pain-like behaviors are typically assessed before surgery (baseline) and at multiple time points after surgery to monitor the development and maintenance of neuropathic pain, and the effects of S1R antagonist treatment.
Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A lower PWT indicates increased mechanical sensitivity.
Protocol 5: Assessment of Thermal Hyperalgesia (Hargreaves Test)
-
Place the animal in a plexiglass chamber on a glass floor.
-
A radiant heat source is focused onto the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded.
-
A shorter PWL compared to baseline or sham animals indicates thermal hyperalgesia.
Protocol 6: Assessment of Cold Allodynia (Acetone Test)
-
Place the animal on a wire mesh platform.
-
Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.
-
Observe the animal's response, such as paw withdrawal, licking, or flinching, and record the duration of the response.
-
An increased frequency or duration of response indicates cold allodynia.
Data Presentation: Efficacy of S1R Antagonists
The following tables summarize representative data on the efficacy of various S1R antagonists in preclinical models of neuropathic pain.
| S1R Antagonist | Animal Model | Pain Modality | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| S1RA (E-52862) | SNI (Mouse) | Mechanical Allodynia | s.c. | 64-128 mg/kg | Attenuation of allodynia | [14][16][17] |
| S1RA (E-52862) | SNI (Mouse) | Cold Allodynia | s.c. | 64-128 mg/kg | Reversal of cold hypersensitivity | [14][16][17] |
| S1RA (E-52862) | SNI (Mouse) | Thermal Hyperalgesia | s.c. | 64-128 mg/kg | Abolished heat hyperalgesia | [14][16][17] |
| S1RA (E-52862) | Partial Sciatic Nerve Ligation (Mouse) | Mechanical Hypersensitivity | i.p., p.o. | 16-64 mg/kg | Dose-dependent inhibition | [24] |
| S1RA (E-52862) | Partial Sciatic Nerve Ligation (Mouse) | Thermal Hypersensitivity | i.p., p.o. | 16-64 mg/kg | Dose-dependent inhibition | [24] |
| BD-1063 | Paclitaxel-induced Neuropathy (Mouse) | Mechanical Allodynia | Not specified | Not specified | Prevention of neuropathic pain | [25] |
| (+)-MR200 | CCI (Rat) | Pain Hypersensitivity | s.c. | Not specified | Alleviation of hypersensitivity | [2][9] |
| CM-304 | CCI (Rat) | Mechanical Allodynia | i.p. | 17.5 mg/kg | Anti-allodynic effect | [3][26] |
| PW507 | Streptozotocin-induced Diabetic Neuropathy (Rat) | Mechanical Allodynia | Not specified | Not specified | Significant alleviation | [10] |
| PW507 | Streptozotocin-induced Diabetic Neuropathy (Rat) | Thermal Hyperalgesia | Not specified | Not specified | Significant alleviation | [10] |
Signaling Pathways and Experimental Workflows
S1R Signaling in Neuropathic Pain
The following diagram illustrates the proposed signaling pathway involving S1R in the context of neuropathic pain. Nerve injury leads to the activation of S1R, which in turn can modulate the function of various ion channels and receptors, such as the NMDA receptor, contributing to central sensitization and pain hypersensitivity. S1R antagonists block these interactions, thereby reducing pain signaling.
References
- 1. Sigma-1 Receptor Inhibition Reduces Mechanical Allodynia and Modulate Neuroinflammation in Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 4. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor expression in sensory neurons and the effect of painful peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 13. Differences in neural symptoms for three neuropathic pain models observed with a behavior test [jstage.jst.go.jp]
- 14. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 15. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioral signs of ongoing pain and cold allodynia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 22. dovepress.com [dovepress.com]
- 23. criver.com [criver.com]
- 24. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Sigma-1 Receptor Antagonist Efficacy with the Formalin Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone, has emerged as a promising target for the development of novel analgesics.[1] Antagonists of the σ1R have demonstrated efficacy in various preclinical pain models, particularly in conditions involving central sensitization, such as neuropathic and inflammatory pain.[2][3] The formalin test is a widely used and reliable preclinical model of tonic, localized inflammatory pain that allows for the differentiation between acute nociception and facilitated pain states.[4][5] This makes it an invaluable tool for evaluating the potential therapeutic efficacy of σ1R antagonists.
These application notes provide a comprehensive overview and detailed protocols for utilizing the formalin test to assess the antinociceptive effects of Sigma-1 receptor antagonists.
Mechanism of Action: Sigma-1 Receptor Antagonists in Pain Modulation
The formalin test induces a biphasic pain response. Phase I, the acute phase, is characterized by the direct activation of nociceptors, primarily C-fibers.[4][6] Phase II, the tonic phase, is driven by a combination of peripheral inflammation and central sensitization in the dorsal horn of the spinal cord.[4][6]
Sigma-1 receptor antagonists are thought to exert their analgesic effects primarily by modulating central sensitization.[3][5] The σ1R is highly expressed in key areas of the central and peripheral nervous system involved in pain processing.[2] It interacts with and modulates the function of various receptors and ion channels, including the NMDA receptor, which plays a critical role in the induction and maintenance of central sensitization.[1][7] By antagonizing the σ1R, these compounds can inhibit the augmented neuronal excitability that follows sustained afferent input, thereby reducing the pain behaviors observed in the second phase of the formalin test.[2][8] Some studies also suggest that σ1R antagonists can influence descending noradrenergic pain inhibitory pathways.[8]
Data Presentation: Efficacy of Sigma-1 Receptor Antagonists in the Formalin Test
The following table summarizes representative quantitative data on the effects of Sigma-1 receptor antagonists on nociceptive behaviors in the formalin test. Data is typically presented as the total time spent licking or flinching the injected paw during Phase I and Phase II.
| Compound | Species | Dose (mg/kg, i.p.) | Phase I Licking/Flinching Time (seconds) | Phase II Licking/Flinching Time (seconds) | Reference |
| Vehicle (Saline) | Mouse | - | 35 ± 5 | 150 ± 15 | Fictional Representative Data |
| S1RA (E-52862) | Mouse | 10 | 30 ± 4 | 90 ± 10* | Fictional Representative Data |
| S1RA (E-52862) | Mouse | 30 | 28 ± 5 | 50 ± 8** | Fictional Representative Data |
| SI 1/28 | Mouse | 13.2 (ED50) | Not specified | Dose-dependent decrease | [9][10] |
| BD-1047 (i.t.) | Mouse | 10-100 nmol | No significant effect | Dose-dependent reduction | [7] |
*p < 0.05, **p < 0.01 compared to vehicle. Data are represented as mean ± SEM. i.p. = intraperitoneal; i.t. = intrathecal.
Experimental Protocols
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Formalin solution: 2.5% or 5% formalin in sterile saline (0.9% NaCl). Prepare fresh from a 37% stock solution.
-
Test Compound: Sigma-1 receptor antagonist dissolved in an appropriate vehicle.
-
Vehicle Control: The same vehicle used to dissolve the test compound.
-
Positive Control (optional): A known analgesic, such as morphine (1-10 mg/kg).
-
Observation Chambers: Clear Plexiglas cylinders (e.g., 20 cm diameter for rats, 10 cm for mice) with a mirror placed behind to allow for unobstructed observation of the paws.
-
Syringes: 1 ml syringes with 30-gauge needles for formalin injection and appropriate syringes for drug administration.
-
Timer
Experimental Workflow
Detailed Procedure
-
Animal Acclimation:
-
Habituate the animals to the testing environment and observation chambers for at least 30 minutes before the experiment to minimize stress-induced behavioral responses.
-
-
Drug Administration:
-
Administer the Sigma-1 receptor antagonist or vehicle control via the desired route (e.g., intraperitoneal, oral, subcutaneous). The pre-treatment time will depend on the pharmacokinetic profile of the compound but is typically 30-60 minutes before the formalin injection.
-
-
Formalin Injection:
-
Gently restrain the animal.
-
Inject 50 µl (for rats) or 20 µl (for mice) of 2.5-5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Immediately after the injection, place the animal back into the observation chamber and start the timer.
-
-
Behavioral Observation and Scoring:
-
Phase I (0-5 minutes post-injection): Continuously observe the animal and record the cumulative time (in seconds) spent licking, biting, or flinching the injected paw.[11] This phase reflects acute nociceptive pain.[6]
-
Quiescent Period (5-15 minutes post-injection): The licking and flinching behaviors typically subside during this interval.
-
Phase II (15-40 minutes post-injection): Resume observation and record the cumulative time spent licking, biting, or flinching the injected paw.[11] This phase reflects inflammatory pain and central sensitization.[6]
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behaviors for both Phase I and Phase II for each animal.
-
Compare the mean scores of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the nociceptive score in Phase II is indicative of the potential efficacy of the Sigma-1 receptor antagonist in mitigating centrally mediated pain.
-
Conclusion
The formalin test is a robust and clinically relevant model for the preclinical evaluation of Sigma-1 receptor antagonists. Its biphasic nature allows for the dissection of acute and tonic pain mechanisms, making it particularly well-suited for identifying compounds that act on central sensitization. By following the detailed protocols outlined in these application notes, researchers can effectively assess the analgesic potential of novel Sigma-1 receptor antagonists and advance the development of new therapies for chronic pain conditions.
References
- 1. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociception by Sigma-1 Receptor Antagonists: Central and Peripheral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrathecal treatment with sigma1 receptor antagonists reduces formalin-induced phosphorylation of NMDA receptor subunit 1 and the second phase of formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unict.it [iris.unict.it]
- 10. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Application Notes and Protocols for the Chronic Constriction Injury (CCI) Model in Sigma-1 Receptor Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Chronic Constriction Injury (CCI) model of neuropathic pain to investigate the efficacy and mechanisms of Sigma-1 Receptor (S1R) antagonists.
Introduction to the CCI Model and S1R Antagonism
The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely used and robust preclinical model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[1][2] This model is induced by loose ligation of the sciatic nerve, leading to nerve inflammation, damage, and subsequent pain hypersensitivity.[2] The Sigma-1 Receptor (S1R), a unique intracellular chaperone protein, has emerged as a critical player in the modulation of pain signaling.[3][4][5] S1R is highly expressed in key areas of the nervous system involved in pain processing, including the dorsal root ganglia.[3][5] In pathological pain states, S1R activity is upregulated, contributing to neuronal hyperexcitability.[3] S1R antagonists have shown significant promise in preclinical studies by attenuating neuropathic pain behaviors, making the CCI model an essential tool for their evaluation.[4][6][7][8]
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol in Rats
This protocol describes the induction of neuropathic pain via loose ligation of the sciatic nerve.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
Wound clips or sutures for skin closure[1]
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the lateral aspect of the thigh of the desired hind limb.
-
Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral side of the thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[2][5]
-
Carefully isolate a 5-7 mm segment of the sciatic nerve proximal to its trifurcation.[2]
-
Place four loose ligatures of 4-0 chromic gut or silk suture around the exposed nerve with approximately 1 mm spacing between each.[2][8]
-
Tighten the ligatures until a brief twitch in the hind limb is observed, ensuring the constriction is minimal to avoid complete nerve transection.[2]
-
Close the muscle layer with sutures and the skin incision with wound clips.[1][2]
-
For sham-operated control animals, perform the same surgical procedure, including nerve exposure, but do not place the ligatures.[8]
-
Allow the animals to recover in a warm, clean cage. Pain behaviors typically develop within a few days and can last for several weeks.[9]
Behavioral Assessment of Neuropathic Pain
This test measures the paw withdrawal threshold in response to a non-painful mechanical stimulus.
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.4g to 26g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-20 minutes before testing.[7]
-
Apply the von Frey filaments to the plantar surface of the ipsilateral (injured) hind paw.
-
Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.[7]
-
Test both the ipsilateral and contralateral paws.
This test measures the paw withdrawal latency in response to a noxious thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves' apparatus)
-
Plexiglas enclosures
Procedure:
-
Acclimatize the animals to the testing apparatus by placing them in the Plexiglas enclosures on the glass floor for at least 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the ipsilateral hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) is typically used to prevent tissue damage.
-
Perform multiple measurements for each paw and calculate the average withdrawal latency.
Molecular Analysis Protocols
This protocol is for quantifying the expression levels of S1R, BiP (Binding Immunoglobulin Protein), and other proteins of interest in the dorsal root ganglia (DRG) or spinal cord.
Materials:
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-S1R, anti-BiP, anti-actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Dissect the lumbar DRGs (L4-L6) or the corresponding segment of the spinal cord from euthanized animals.
-
Homogenize the tissues in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., actin or GAPDH).
This protocol is for visualizing the expression and localization of S1R in DRG or spinal cord tissue sections.
Materials:
-
4% paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions for cryoprotection
-
Cryostat or microtome
-
Microscope slides
-
Blocking solution (e.g., normal goat serum in PBST)
-
Primary antibody (e.g., anti-S1R)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Perfuse the animal with saline followed by 4% PFA.
-
Dissect the lumbar DRGs or spinal cord and post-fix in 4% PFA.
-
Cryoprotect the tissues in graded sucrose solutions.
-
Embed the tissues in OCT compound and freeze.
-
Cut thin sections (e.g., 10-20 µm) using a cryostat and mount them on slides.
-
Permeabilize and block the sections.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain with DAPI.
-
Mount the coverslips with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Data Presentation
Table 1: Effect of S1R Antagonists on Mechanical Allodynia in the CCI Model
| S1R Antagonist | Animal Model | Dose and Route | Measurement Time Point | % Reversal of Mechanical Allodynia | Reference |
| SI 1/28 | Mouse | 13.2 mg/kg, i.p. (ED50) | Not specified | Dose-dependent amelioration | [5] |
| CM-304 | Mouse | 10–45 mg/kg, i.p. | Not specified | Dose-dependent reduction | [10] |
| AZ-66 | Mouse | 10–45 mg/kg, i.p. | Not specified | Dose-dependent reduction | [10] |
| (+)-MR200 | Rat | Daily s.c. injections | Not specified | Alleviation of pain hypersensitivity | [7][11] |
| S1RA | Mouse | 64-128 mg/kg, s.c. | 7 days post-surgery | Attenuation of mechanical hypersensitivity | [12] |
Table 2: Effect of S1R Antagonists on Thermal Hyperalgesia in the CCI Model
| S1R Antagonist | Animal Model | Dose and Route | Measurement Time Point | Effect on Thermal Hyperalgesia | Reference |
| S1RA | Mouse | 64-128 mg/kg, s.c. | 7 days post-surgery | Attenuation of heat hyperalgesia | [12] |
| PW507 | Rat | Acute and chronic administration | Not specified | Alleviation of thermal hyperalgesia | [13] |
Mandatory Visualizations
Signaling Pathway of S1R in Neuropathic Pain
Caption: S1R signaling in neuropathic pain and the inhibitory action of S1R antagonists.
Experimental Workflow for S1R Antagonist Testing in the CCI Model
Caption: Experimental workflow for evaluating S1R antagonists in the CCI model.
Logical Relationship of S1R and Neuropathic Pain Components
Caption: Logical relationship between S1R, the CCI model, and neuropathic pain.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 5. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Cell-Based Functional Assays for Sigma-1 Receptor Antagonism
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] Unlike conventional receptors, S1R does not possess intrinsic enzymatic activity but modulates the function of various client proteins, including ion channels and other receptors, through protein-protein interactions.[3][4] Its involvement in numerous pathophysiological processes, such as neurodegenerative diseases, pain, cancer, and psychiatric disorders, has made it a compelling therapeutic target.[2][3][5]
Characterizing ligands as agonists or antagonists for S1R is not as straightforward as for G-protein coupled receptors (GPCRs). The functional outcome of ligand binding is highly dependent on the cellular context and the specific signaling pathway being measured.[6][7] An S1R antagonist is a compound that binds to the receptor and blocks the effects of an agonist. Functionally, this can manifest as the prevention of agonist-induced modulation of ion channels, the stabilization of S1R protein complexes, or the inhibition of downstream cellular events. These application notes provide detailed protocols for key cell-based functional assays designed to identify and characterize S1R antagonists.
Sigma-1 Receptor Signaling Pathways
S1R's function as a chaperone protein means it modulates several key cellular signaling pathways. An understanding of these pathways is crucial for designing and interpreting functional assays. S1R antagonists are designed to block or reverse the modulatory effects initiated by S1R agonists.
Caption: S1R signaling at the ER-mitochondria interface.
Application Note 1: Calcium Mobilization Assay
Principle
S1R is known to modulate intracellular calcium (Ca²⁺) signaling, partly by stabilizing the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the ER membrane.[8][9] S1R agonists can potentiate Ca²⁺ release from the ER in response to stimulation. A functional assay for S1R antagonism can be designed by first stimulating cells with an S1R agonist and then measuring the ability of a test compound (the potential antagonist) to inhibit this potentiation of Ca²⁺ flux. This assay is a robust, high-throughput method for screening S1R antagonist activity.
Experimental Protocol
This protocol is adapted for a 96-well plate format using a fluorescent Ca²⁺ indicator like Fluo-8 AM.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human S1R.
-
Culture Medium: DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Fluo-8 AM dye-loading solution (e.g., from a commercial kit).
-
S1R Agonist: PRE-084 or (+)-Pentazocine.
-
Reference Antagonist: NE-100, BD-1047, or Haloperidol.[10]
-
Test Compounds: Dissolved in DMSO.
-
Plate Reader: Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed S1R-expressing cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Add 100 µL of Fluo-8 AM loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[11]
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the reference antagonist in Assay Buffer. The final DMSO concentration should be <0.5%.
-
Add 20 µL of the diluted compounds to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Set the reader to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm) every 1-2 seconds.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject an EC₂₀ concentration of an S1R agonist (e.g., PRE-084) to stimulate Ca²⁺ release. The EC₂₀ concentration should be predetermined in agonist-only experiments.
-
Continue recording fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition, using a high concentration of a reference antagonist).
-
Plot the normalized response against the log concentration of the test compound.
-
Calculate the IC₅₀ value using a four-parameter logistic equation.
-
Caption: Workflow for the S1R antagonist calcium flux assay.
Application Note 2: S1R-BiP Interaction Biosensor Assay
Principle
In its inactive state, S1R forms a complex with the ER chaperone, Binding-immunoglobulin Protein (BiP).[8] The binding of S1R ligands modulates this interaction. Specifically, prolonged incubation with S1R antagonists has been shown to increase and stabilize the formation of S1R-BiP heteromers, while agonists tend to promote dissociation.[12] This interaction can be monitored in living cells using protein-fragment complementation assays like NanoLuc® Binary Technology (NanoBiT). In this assay, S1R and BiP are fused to non-functional subunits of NanoLuc® luciferase (LgBiT and SmBiT). Antagonist-induced association of S1R and BiP brings the subunits together, reconstituting a functional enzyme and producing a measurable luminescent signal.
Experimental Protocol
Materials:
-
Cell Line: HEK293T cells.
-
Plasmids: pBiT-based vectors for fusing S1R with LgBiT and BiP with SmBiT.
-
Transfection Reagent: (e.g., Lipofectamine 3000).
-
Culture Medium: Opti-MEM and DMEM with 10% FBS.
-
Luciferase Substrate: Nano-Glo® Live Cell Reagent.
-
Reference Antagonists: Haloperidol, NE-100, BD-1047, PD-144418.[12]
-
Test Compounds: Dissolved in DMSO.
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with S1R-LgBiT and SmBiT-BiP plasmids. For stable cell line generation, select with an appropriate antibiotic.
-
Cell Plating: Seed the transfected cells into a white, opaque 96-well plate at 20,000-40,000 cells/well in DMEM. Incubate for 24 hours.
-
Compound Treatment:
-
Replace the culture medium with 80 µL of Opti-MEM.
-
Add 10 µL of 10X concentrated test compounds or reference antagonists to the wells.
-
Incubate for a prolonged period (e.g., 16-24 hours) at 37°C, 5% CO₂.[12] This allows time for the stabilization of the S1R-BiP complex.
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol.
-
Add 25 µL of the reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle (DMSO) control.
-
Express data as a percentage increase in luminescence over the vehicle control.
-
Plot the normalized response against the log concentration of the test compound and calculate EC₅₀ values for the increase in signal.
-
Caption: Workflow for the S1R-BiP interaction biosensor assay.
Application Note 3: Electrophysiology (Patch-Clamp) Assay
Principle
S1R modulates the activity of several voltage-gated ion channels, including K⁺, Na⁺, and Ca²⁺ channels.[3][13] S1R agonists typically inhibit these channels. An antagonist can be identified by its ability to prevent or reverse the inhibitory effect of an agonist. Whole-cell patch-clamp electrophysiology provides a direct, real-time measurement of ion channel function and is considered a gold-standard assay for functional characterization, albeit with lower throughput than plate-based assays.
Experimental Protocol
Materials:
-
Cell Line: A cell line endogenously expressing the ion channel of interest and S1R (e.g., NG108-15 cells) or a heterologous expression system (e.g., HEK293 cells co-expressing S1R and a specific K⁺ channel).
-
Electrophysiology Rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
-
Pipettes: Borosilicate glass capillaries.
-
Solutions:
-
External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (Pipette) Solution (mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH 7.2 with KOH.
-
-
S1R Agonist: PRE-084.
-
Test Antagonist: Test compound dissolved in external solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a glass pipette to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit ion channel currents (e.g., depolarizing steps from -80 mV to +60 mV to activate voltage-gated K⁺ channels).
-
Record baseline currents for several minutes to ensure stability.
-
-
Compound Application:
-
Perfuse the cell with a solution containing an S1R agonist (e.g., 1 µM PRE-084). A reduction in current amplitude indicates channel inhibition.[14]
-
Once the agonist effect has stabilized, co-perfuse with the agonist plus the test antagonist.
-
A reversal or partial reversal of the agonist-induced inhibition indicates antagonist activity.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step under baseline, agonist, and agonist + antagonist conditions.
-
Calculate the percentage of inhibition caused by the agonist and the percentage of reversal caused by the antagonist.
-
Construct a concentration-response curve for the antagonist's reversal effect to determine its IC₅₀.
-
Caption: Workflow for patch-clamp electrophysiology assay.
Summary of Quantitative Data for S1R Antagonists
The following table summarizes binding affinity (Kᵢ) and functional antagonism data for several well-characterized S1R antagonists. Kᵢ values are typically determined from radioligand binding assays, while functional IC₅₀ values are derived from assays like those described above.
| Compound | Type | S1R Kᵢ (nM) | Functional Assay | Cell Line | IC₅₀ / ED₅₀ | Reference(s) |
| Haloperidol | Antipsychotic / S1R Antagonist | 2.3 - 9.25 | S1R-BiP Interaction | HEK293T | - | [6][10][12] |
| NE-100 | Selective S1R Antagonist | 0.9 - 4.16 | S1R-BiP Interaction | HEK293T | - | [10][12][15] |
| BD-1047 | Selective S1R Antagonist | < 10 | S1R-BiP Interaction | HEK293T | - | [10][12][15] |
| PD-144418 | Potent S1R Antagonist | 0.08 | S1R-BiP Interaction | HEK293T | - | [10][12] |
| IPAG | S1R Antagonist | - | AR Reporter Assay | LNCaP | ~6,000 nM | [16] |
| SI 1/28 | Selective S1R Antagonist | 6.1 | Formalin Test (in vivo) | - | 13.2 mg/kg | [17] |
| S1R Antagonist 1 | Selective S1R Antagonist | 1.06 | Neuropathic Pain (in vivo) | - | - | [18] |
Note: Direct, comparable IC₅₀ values from standardized cell-based functional assays are not always available in the public literature, as assay conditions vary widely. The table reflects available data.
References
- 1. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 2. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]
- 5. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Electrophysiological effects of selective sigma-receptor agonists, antagonists, and the selective phencyclidine receptor agonist MK-801 on midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sigma-1 Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the Sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in cellular stress responses and has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for drug development.[1][2][3][4]
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay for Sigma-1 Receptors
This protocol is designed to determine the density of Sigma-1 receptors (Bmax) and the equilibrium dissociation constant (Kd) of a specific radioligand.[5] The selective S1R ligand, [³H]-(+)-pentazocine, is commonly used for this purpose.[5]
Materials:
-
Tissue or Cell Membranes: Guinea pig liver membranes are often used due to their high expression of S1R.[5] Alternatively, brain tissue or cultured cells expressing S1R can be utilized.
-
Radioligand: [³H]-(+)-pentazocine
-
Non-specific Binding Ligand: Haloperidol (B65202) (10 µM)[5] or reduced haloperidol (1 mM).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well plates
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[7]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7]
-
Wash the pellet with fresh buffer and repeat the high-speed centrifugation.[7]
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[7] The protein concentration should be optimized for the specific tissue or cell line, typically ranging from 3-20 µg for cells and 50-120 µg for tissue per well.[7]
-
-
Assay Setup:
-
Prepare serial dilutions of the radioligand ([³H]-(+)-pentazocine) in the assay buffer. A typical concentration range is 0.35 to 35.4 nM.[8]
-
For each concentration of radioligand, prepare two sets of tubes or wells: one for "total binding" and one for "non-specific binding."
-
To the "non-specific binding" tubes, add the non-specific binding ligand (e.g., 10 µM haloperidol).[5]
-
Add the membrane preparation to all tubes.
-
Initiate the binding reaction by adding the radioligand to all tubes. The final assay volume is typically 100-250 µL.[6][7]
-
-
Incubation:
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[7]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate "specific binding" by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding against the radioligand concentration and fit the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the Bmax and Kd values.
-
Protocol 2: Competitive Inhibition Binding Assay
This protocol is used to determine the affinity (Ki) of a test compound for the Sigma-1 receptor by measuring its ability to compete with a known radioligand.
Procedure:
The procedure is similar to the saturation binding assay, with the following key differences:
-
Assay Setup:
-
Use a single concentration of the radioligand ([³H]-(+)-pentazocine), typically at or near its Kd value.[5]
-
Prepare serial dilutions of the unlabeled test compound.
-
The assay will include tubes for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of a standard S1R ligand like haloperidol), and competition (radioligand + membranes + varying concentrations of the test compound).
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
-
Data Presentation
The following table summarizes the binding affinities of various ligands for the Sigma-1 receptor.
| Ligand | Radioligand | Preparation | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Haloperidol | --INVALID-LINK---pentazocine | Rat brain membranes | 3.4 | [9] | ||
| (+)-Pentazocine | --INVALID-LINK---pentazocine | Guinea pig brain membranes | 5.7 | 1040 | [5] | |
| Reduced Haloperidol | --INVALID-LINK---pentazocine | MDA-MB-468 cell membranes | 1.8 | [6][9] | ||
| PD-144418 | --INVALID-LINK---pentazocine | 18.9 (IC50) | [10] | |||
| (+)-SKF 10047 | --INVALID-LINK---pentazocine | 4868 (IC50) | [10] | |||
| Dextromethorphan | --INVALID-LINK---pentazocine | Mouse lung membranes | [8] | |||
| [¹¹C]HCC0929 | High affinity | [11] |
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand binding assay for the Sigma-1 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of S1RA (E-52862) in Preclinical Research: Application Notes and Protocols
Introduction
S1RA (also known as E-52862 or MR-309) is a potent and highly selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[1][2][3] In preclinical research, S1RA has demonstrated significant efficacy in various models of neuropathic and inflammatory pain, highlighting its therapeutic potential for these conditions.[2][4][5] This document provides detailed application notes and protocols for the use of S1RA in preclinical research settings, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
S1RA exerts its effects by selectively binding to and antagonizing the σ1 receptor.[2][4] The σ1 receptor is implicated in the modulation of various cellular functions, including the regulation of ion channels, neurotransmitter release, and intracellular calcium signaling, all of which are crucial in the pathophysiology of pain.[1][6] By inhibiting the σ1 receptor, S1RA has been shown to attenuate central sensitization and pain hypersensitivity.[4] Preclinical studies suggest that S1RA's antinociceptive effects are mediated, at least in part, through the supraspinal activation of the descending noradrenergic pain inhibitory system.[7] This leads to an enhancement of noradrenaline levels and an attenuation of glutamate (B1630785) release in the spinal dorsal horn.[7]
Signaling Pathway of S1RA in Pain Modulation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. E-52862 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1RA, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BD-1047: A Selective Sigma-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BD-1047, a potent and selective antagonist for the Sigma-1 receptor (S1R). This document outlines the key characteristics of BD-1047, detailed protocols for its use in various experimental settings, and insights into the signaling pathways it modulates.
Introduction to BD-1047
BD-1047 is a well-characterized pharmacological tool used to investigate the physiological and pathophysiological roles of the Sigma-1 receptor.[1][2] The Sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM), and is implicated in a wide range of cellular functions and diseases, including neurodegenerative disorders, pain, addiction, and cancer.[3] BD-1047 acts as a competitive antagonist, blocking the binding of endogenous and exogenous ligands to the S1R, thereby inhibiting its downstream signaling.[4][5]
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C13H20Cl2N2·2HBr | [6] |
| Molecular Weight | 437.04 g/mol | [6] |
| CAS Number | 138356-21-5 | [6] |
| Solubility | Soluble in water (up to 50 mM) and DMSO (up to 50 mM). | [6] |
| Storage | Desiccate at +4°C for long-term storage. | [6] |
Note: For in vivo studies, it is crucial to select an appropriate vehicle and ensure complete dissolution. Saline is a commonly used vehicle for intrathecal and systemic administration.
Binding Affinity and Selectivity
BD-1047 exhibits high affinity for the Sigma-1 receptor and remarkable selectivity over a wide range of other receptors.[4][7] This high selectivity makes it an excellent tool for specifically probing the function of the Sigma-1 receptor.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. Sigma-1 | Reference |
| Sigma-1 (σ1) | 0.9 nM | - | [7] |
| Sigma-2 (σ2) | 47 nM | ~52-fold | [8] |
| Dopamine Receptors | > 10,000 nM | > 11,000-fold | [7] |
| Opioid Receptors | > 10,000 nM | > 11,000-fold | [7] |
| PCP Site of NMDA Receptor | > 10,000 nM | > 11,000-fold | [7] |
| Serotonin Receptors (5-HT) | > 10,000 nM | > 11,000-fold | [7] |
| Adrenoceptors (α1, α2, β) | > 10,000 nM (with some exception for β) | > 11,000-fold | [4] |
| Muscarinic Receptors | > 10,000 nM | > 11,000-fold |
Note: While highly selective, some studies have noted a moderate affinity of BD-1047 for β-adrenoceptors.[4] Researchers should consider this in the interpretation of their results, especially at higher concentrations.
Signaling Pathways Modulated by BD-1047
The Sigma-1 receptor modulates a variety of intracellular signaling pathways. By antagonizing the S1R, BD-1047 can influence these pathways, leading to diverse cellular effects.
Under basal conditions, the Sigma-1 receptor resides at the MAM, where it binds to the chaperone protein BiP (Binding immunoglobulin Protein).[9] Upon cellular stress or stimulation by agonist ligands, S1R dissociates from BiP and can translocate to other cellular compartments, including the plasma membrane.[9] There, it interacts with and modulates the activity of various ion channels and receptors.[9][10]
BD-1047 has been shown to impact downstream signaling cascades, including the modulation of:
-
Calcium Signaling: The S1R is a key regulator of intracellular calcium homeostasis, particularly through its interaction with IP3 receptors at the ER.[3][9] BD-1047 can therefore alter calcium dynamics.
-
NMDA Receptor Function: The S1R can potentiate NMDA receptor activity. BD-1047 has been shown to inhibit the phosphorylation of the NR1 subunit of the NMDA receptor, thereby reducing its function.[8][11][12]
-
MAPK Signaling: BD-1047 can attenuate the phosphorylation of p38 MAPK and ERK in response to various stimuli, suggesting an anti-inflammatory and neuroprotective role.[11][13]
-
Microglial Activation: In models of neuropathic pain, BD-1047 has been shown to suppress the activation of microglia.[7][11]
Experimental Protocols
In Vitro Applications
5.1.1. Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the Sigma-1 receptor, using BD-1047 as a competitor.
-
Materials: Guinea pig brain homogenates (source of S1R), (+)-[³H]pentazocine (radioligand), BD-1047, test compound, filtration apparatus, scintillation counter.
-
Procedure:
-
Prepare guinea pig brain membranes according to standard protocols.
-
In a 96-well plate, add buffer, a fixed concentration of (+)-[³H]pentazocine, and varying concentrations of either unlabeled BD-1047 (for competition curve) or the test compound.
-
Add the brain membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value.
-
5.1.2. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of BD-1047 on cell viability.
-
Materials: Cell line of interest (e.g., 661W photoreceptor cells), cell culture medium, BD-1047, MTT reagent, DMSO, 96-well plates, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BD-1047 for the desired duration (e.g., 24, 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control. A study has shown that a 100µM concentration of BD-1047 significantly inhibited the viability of 661W cells.
-
In Vivo Applications
5.2.1. Assessment of Antinociceptive Effects in a Bone Cancer Pain Model
This protocol details the use of BD-1047 to study its effects on pain.
-
Animal Model: Female Sprague-Dawley rats with Walker 256 mammary gland carcinoma cell implantation into the tibia.[11]
-
Drug Administration: Intrathecal (i.t.) injection of BD-1047 (e.g., 120 nmol in 20 µL of saline) once daily.[11]
-
Behavioral Testing (Mechanical Allodynia):
-
Molecular Analysis (Western Blot and Immunohistochemistry):
-
At the end of the experiment, collect spinal cord tissue (L4-5).[11]
-
Perform Western blot analysis to quantify the expression of proteins such as p-NR1, p-ERK, Iba-1, and TNF-α.[11]
-
Use immunohistochemistry to visualize the expression and localization of proteins like c-Fos and Iba-1 in spinal cord sections.[11]
-
5.2.2. Evaluation of Effects on Cocaine-Induced Behaviors
This protocol outlines how to use BD-1047 to investigate the role of the Sigma-1 receptor in cocaine addiction.
-
Animal Model: Male Wistar rats.
-
Behavioral Paradigm (Conditioned Place Preference - CPP):
-
Establish a baseline preference for two distinct chambers.
-
During the conditioning phase, pair one chamber with cocaine administration and the other with vehicle.
-
Pre-treat animals with BD-1047 or vehicle before each conditioning session.
-
On the test day, allow the animals to freely explore both chambers and measure the time spent in each.
-
A reduction in the time spent in the cocaine-paired chamber in the BD-1047 group suggests an attenuation of the rewarding effects of cocaine.[8]
-
-
Behavioral Paradigm (Locomotor Activity):
-
Acclimatize rats to an open-field arena.
-
Pre-treat with BD-1047 or vehicle.
-
Administer cocaine and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period.
-
A decrease in cocaine-induced hyperactivity in the BD-1047 group indicates a modulatory role of the S1R in the stimulant effects of cocaine.[7]
-
Potential Applications and Future Directions
The selective antagonism of the Sigma-1 receptor by BD-1047 opens up numerous avenues for research and therapeutic development.
-
Neuroprotection: Given the role of the S1R in cellular stress responses, BD-1047 is a valuable tool for studying its involvement in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]
-
Pain Management: The demonstrated efficacy of BD-1047 in preclinical pain models suggests that S1R antagonists could be a novel class of analgesics, particularly for neuropathic and cancer-related pain.[7][11]
-
Addiction Research: BD-1047's ability to modulate the behavioral effects of drugs of abuse like cocaine highlights the potential of S1R antagonism in addiction therapy.[7][8]
-
Oncology: The Sigma-1 receptor is overexpressed in many cancer cell types and is involved in tumor cell proliferation and survival. BD-1047 can be used to explore the therapeutic potential of S1R antagonism in cancer.
Conclusion
BD-1047 is an indispensable pharmacological tool for elucidating the complex biology of the Sigma-1 receptor. Its high affinity and selectivity, coupled with its demonstrated efficacy in a variety of in vitro and in vivo models, make it an ideal choice for researchers in neuroscience, pharmacology, and drug discovery. The protocols and information provided in these application notes are intended to facilitate the effective use of BD-1047 in advancing our understanding of Sigma-1 receptor function and its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. BD 1047 dihydrobromide | CAS:138356-21-5 | σ1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 11. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
NE-100 Sigma-1 Receptor Antagonist: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NE-100, with the chemical name 4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine, is a potent and highly selective antagonist of the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular functions including the modulation of calcium signaling, cellular stress responses, and neuronal communication. Due to its role in numerous physiological and pathological processes, the S1R has emerged as a promising therapeutic target for a range of disorders, including neurological and psychiatric conditions. NE-100 serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the S1R and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of NE-100 in preclinical research, summarizing key quantitative data and outlining methodologies for its characterization.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of NE-100.
Table 1: In Vitro Binding Affinity and Selectivity of NE-100
| Parameter | Value | Species/Tissue | Reference Radioligand |
| Kᵢ (Sigma-1) | 0.86 nM[1] | Guinea Pig Brain | --- |
| IC₅₀ (Sigma-1) | 4.16 nM[2][3] | Not Specified | --- |
| Selectivity (Sigma-2/Sigma-1) | > 55-fold[1] | Not Specified | --- |
| Selectivity over other receptors | > 6000-fold over D₁, D₂, 5-HT₁ₐ, 5-HT₂, and PCP receptors[1] | Not Specified | --- |
Table 2: In Vivo Efficacy of NE-100
| Model | Effect | Species | ED₅₀ |
| (+)SKF-10047-induced head-weaving | Antagonism | Rat | 0.27 mg/kg (oral)[2][3] |
| PCP-induced head-weaving | Antagonism | Rat | 0.12 mg/kg (oral)[2][3] |
Table 3: Physicochemical and Pharmacokinetic Properties of NE-100 Hydrochloride
| Parameter | Value |
| Molecular Weight | 391.97 g/mol [1] |
| Formula | C₂₃H₃₃NO₂・HCl[1] |
| Solubility | Soluble to 5 mM in water and to 100 mM in DMSO[1] |
| Pharmacokinetic Data | Orally active.[1] Specific parameters such as Cₘₐₓ, Tₘₐₓ, and bioavailability are not consistently reported in publicly available literature. |
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Antagonism Signaling Pathway
The Sigma-1 receptor, under basal conditions, is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by agonist ligands, S1R dissociates from BiP and translocates to other intracellular sites to interact with and modulate various client proteins, including ion channels like the NMDA receptor, thereby influencing intracellular calcium levels. As an antagonist, NE-100 binds to the S1R and prevents this agonist-induced dissociation and subsequent modulation of target proteins.
Caption: NE-100 antagonism of Sigma-1 Receptor signaling.
Experimental Workflow: In Vitro and In Vivo Characterization
The following diagram illustrates a typical workflow for the preclinical evaluation of NE-100, starting from in vitro binding and functional assays to in vivo models of psychosis.
Caption: Preclinical experimental workflow for NE-100.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Kᵢ) of NE-100 for the Sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (or other tissue/cell preparation with high S1R expression)
-
--INVALID-LINK---Pentazocine (Radioligand)
-
NE-100 (Test compound)
-
Haloperidol (B65202) (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer to a final protein concentration of approximately 0.4 mg/mL.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 100 µL of membrane preparation, 50 µL of --INVALID-LINK---pentazocine (at a final concentration near its Kₔ, e.g., 3 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane preparation, 50 µL of --INVALID-LINK---pentazocine, and 50 µL of haloperidol (at a final concentration of 10 µM).
-
Competition Binding: 100 µL of membrane preparation, 50 µL of --INVALID-LINK---pentazocine, and 50 µL of NE-100 at various concentrations (e.g., 0.1 nM to 1 µM).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of NE-100. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vivo Antagonism of PCP-Induced Hyperactivity in Rats
Objective: To evaluate the in vivo antipsychotic-like activity of NE-100 by assessing its ability to antagonize phencyclidine (PCP)-induced hyperlocomotion.
Materials:
-
Male Wistar rats (200-250 g)
-
NE-100
-
Phencyclidine (PCP)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimation: Acclimate the rats to the animal facility for at least one week before the experiment. Handle the rats daily for several days prior to testing to minimize stress.
-
Habituation: On the day of the experiment, place the rats individually into the open-field chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer NE-100 (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer PCP (e.g., 2.5 mg/kg, i.p.) or vehicle.
-
-
Behavioral Recording: Immediately after PCP administration, return the rats to the open-field chambers and record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.[4]
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperactivity by NE-100 indicates antipsychotic-like efficacy.
Cell Viability Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of NE-100 on a relevant cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
NE-100
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of NE-100 in complete medium. Remove the old medium from the wells and add 100 µL of the NE-100 dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log concentration of NE-100 to determine the CC₅₀ (half-maximal cytotoxic concentration).
Conclusion
NE-100 is a valuable pharmacological tool for the investigation of the Sigma-1 receptor. The protocols outlined in this document provide a framework for the in vitro and in vivo characterization of NE-100 and other S1R antagonists. Adherence to detailed and standardized experimental procedures is crucial for obtaining reliable and reproducible data in the pursuit of understanding S1R biology and developing novel therapeutics.
References
- 1. rndsystems.com [rndsystems.com]
- 2. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral shRNA Knockdown of the Sigma-1 Receptor in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] It is a crucial modulator of a wide range of cellular functions, including calcium homeostasis, cellular stress responses, and various signaling pathways.[1][2][3] Due to its significant involvement in a variety of neurological and psychiatric disorders, S1R has emerged as a prominent target for therapeutic drug development.[1][2]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for the long-term silencing of specific genes, offering a robust method to investigate the functional roles of proteins like S1R. This document provides detailed protocols for the in vitro knockdown of the Sigma-1 receptor using a lentiviral shRNA approach, covering experimental procedures from cell line maintenance to the analysis of knockdown effects.
1. Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of S1R knockdown.
Table 1: Efficacy of Lentiviral shRNA Knockdown on Sigma-1 Receptor Expression
| Cell Line | shRNA Target Sequence | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| MIN6 | shRNA-1 | ~30% | ~43% | [1] |
| MIN6 | shRNA-2 | ~48% | ~56% | [1] |
| MIN6 | shRNA-3 | ~73% | ~81% | [1] |
| SH-SY5Y | shRNA | Not Reported | ~80% | [4] |
Table 2: Functional Consequences of Sigma-1 Receptor Knockdown
| Cell Line | Parameter Measured | Control (scrambled shRNA) | Sigma-1R shRNA | % Change | Reference |
| MIN6 | Cell Viability (relative units) | 1.0 | ~0.7 | -30% | [1] |
| MIN6 | ATP Level (relative units) | 1.0 | ~0.6 | -40% | [5] |
| MIN6 | ROS Level (relative units) | 1.0 | ~1.5 | +50% | [5] |
| CHO | ROS Generation | Overexpression Inhibits | Knockdown Induces | Increased | [3][6] |
| Cancer Cells | Cellular Proliferation | Normal | Inhibited | Decreased | [3][6] |
2. Signaling Pathways and Experimental Workflow
.dot
Caption: Sigma-1 Receptor Signaling Pathways.
.dot
Caption: Experimental Workflow for Lentiviral shRNA Knockdown.
3. Experimental Protocols
These protocols provide a general framework. Optimization for specific cell lines and experimental conditions may be required.
3.1. Cell Culture
-
HEK293T Cells (for lentivirus production):
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluency (70-80%). Healthy, actively dividing cells are crucial for efficient transfection and virus production.[7][8]
-
-
Target Cells:
-
Culture the target cell line according to the supplier's recommendations.
-
3.2. Lentivirus Production in HEK293T Cells
This protocol is for a 10 cm dish. Scale up or down as needed.
-
Day 0: Seed HEK293T Cells
-
Day 1: Transfection
-
In a sterile tube, mix the following plasmids:
-
10 µg of the lentiviral shRNA vector targeting the Sigma-1 receptor.
-
7.5 µg of the packaging plasmid (e.g., psPAX2).
-
2.5 µg of the envelope plasmid (e.g., pMD2.G).
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000, PEI) according to the manufacturer's protocol to transfect the HEK293T cells.[7][9]
-
Incubate the cells for 12-16 hours.[1]
-
-
Day 2: Media Change
-
Gently aspirate the transfection medium and replace it with 10 mL of fresh complete growth medium.
-
-
Day 3 & 4: Virus Harvest
-
At 48 hours post-transfection, collect the virus-containing supernatant and store it at 4°C. Add 10 mL of fresh medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.[1][9]
-
Centrifuge the pooled supernatant at 2,000 rpm for 5 minutes to pellet cell debris.[7]
-
Filter the supernatant through a 0.45 µm filter.[1][9] The viral particles are now ready for transduction or can be concentrated and stored at -80°C for long-term use.[8]
-
3.3. Lentiviral Transduction of Target Cells
-
Day 1: Seeding Target Cells
-
Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral supernatant.
-
Add the desired amount of viral supernatant to the cells. A range of viral titers should be tested to determine the optimal multiplicity of infection (MOI).
-
Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[9][10]
-
Incubate for 18-24 hours.
-
-
Day 3: Media Change and Selection
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells. The optimal concentration of the selection agent should be determined beforehand with a kill curve.
-
3.4. Quantification of Knockdown Efficiency
3.4.1. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from both control (scrambled shRNA) and S1R knockdown cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the Sigma-1 receptor and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
3.4.2. Western Blotting
-
Protein Extraction: Lyse the control and knockdown cells in RIPA buffer to extract total protein.[4] Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Sigma-1 receptor overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.[1]
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
3.5. Cell Viability Assay
-
Seed an equal number of control and S1R knockdown cells in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), assess cell viability using a commercially available assay such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo).[14][15][16]
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Normalize the viability of the knockdown cells to the control cells to determine the percentage change.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma receptor knockdown augments dysfunction and apoptosis of beta cells induced by palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. protocols.io [protocols.io]
- 11. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 12. qiagen.com [qiagen.com]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 14. Cell viability and RNA interference (siRNA knockdown) assays [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. shRNA‑mediated knockdown of KNTC1 inhibits non-small-cell lung cancer through regulating PSMB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving selectivity of Sigma-1 receptor antagonists over Sigma-2
Welcome to the Technical Support Center for Sigma Receptor Research. This guide provides troubleshooting advice, detailed protocols, and comparative data to assist researchers in developing selective Sigma-1 (S1R) receptor antagonists.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the development and testing of S1R antagonists.
Question 1: I am seeing high non-specific binding in my S1R radioligand binding assay. What are the common causes and solutions?
Answer: High non-specific binding can obscure your specific signal, leading to inaccurate affinity (Ki) calculations. Here are the primary causes and troubleshooting steps:
-
Problem: Radioligand concentration is too high.
-
Problem: Insufficient washing.
-
Problem: The blocking agent for non-specific binding is inappropriate.
-
Problem: Issues with the membrane preparation.
-
Solution: Ensure the protein concentration is optimized. While 0.032 mg per sample is a good starting point for guinea pig liver membranes, this needs to be determined empirically for other tissues or cell lines[4]. Inadequate homogenization or contamination can also contribute to high background.
-
Question 2: My calculated selectivity for my compound is low. How can I be sure my S2R binding assay is accurate?
Answer: Accurately determining S2R affinity is critical for calculating selectivity. The main challenge is that the most common S2R radioligand, [³H]-DTG, also binds with high affinity to S1R[5][6].
-
Issue: Ineffective masking of S1R sites.
-
The standard protocol for S2R binding assays uses [³H]-DTG in the presence of a saturating concentration of a selective S1R ligand (e.g., 100 nM (+)-pentazocine) to "mask" the S1R sites[2][7]. However, this approach can be problematic. The masking ligand can interact with the test compound or alter the binding characteristics of [³H]-DTG at the S2R site, leading to inaccurate Ki values[5][6].
-
-
Recommended Solution:
-
Characterize S1R Affinity First: Always determine the affinity of your compound for S1R using a selective radioligand like [³H]-(+)-pentazocine[8].
-
Use a Cell Line with Low S1R Expression: If possible, use a cell line that expresses high levels of S2R but negligible S1R to minimize the need for masking.
-
Consider Alternative Radioligands: Newer, more selective S2R radioligands like [¹²⁵I]RHM-4 are being developed and may provide a more stringent and accurate screening procedure without the need for a masking agent[2].
-
Validate with Functional Assays: Binding affinity does not always correlate with functional activity. Use a functional assay (e.g., measuring changes in calcium signaling or neurite outgrowth) to confirm the antagonist activity and selectivity of your compound.
-
Question 3: What structural modifications tend to improve S1R selectivity over S2R?
Answer: Structure-activity relationship (SAR) studies have identified several chemical strategies to enhance S1R selectivity.
-
Increase Conformational Flexibility: Replacing rigid ring systems with more flexible ones can improve S1R affinity while decreasing S2R affinity. For example, the "benzo-cracking" approach, which replaced a rigid 1,3-benzodioxane moiety with a more flexible 1,3-dioxane (B1201747) ring, dramatically increased the S1R/S2R selectivity ratio[9][10].
-
Optimize Distance Between Pharmacophore Elements: The classic S1R pharmacophore includes a basic amine flanked by two hydrophobic regions[11]. Systematically adjusting the length of the linker between these elements can fine-tune selectivity.
-
Introduction of Polar Groups: The addition of polar functions, such as an oxygen atom or a carbonyl group, within the hydrophobic regions has been shown to favor S1R affinity and selectivity[12].
Quantitative Data on Selective S1R Antagonists
The table below summarizes binding affinity data for several published S1R antagonists, highlighting the impact of chemical modifications on S1R/S2R selectivity. Selectivity is calculated as (Ki S2R) / (Ki S1R).
| Compound Reference | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) | Key Structural Feature |
| Haloperidol[13] | 2.3 | 220 | ~96 | Butyrophenone antipsychotic, classic non-selective ligand |
| Spipethiane (Lead Cpd 1)[9][10] | ~0.09 (pKi 10.05) | ~226 (pKi 6.64) | ~2,515 | Rigid 1,3-benzodioxane structure |
| Compound 3 [9][10] | ~0.01 (pKi 10.8) | ~631 (pKi 6.2) | ~63,096 | Flexible 1,3-dioxane from "benzo-cracking" of Cpd 1 |
| CM 304[7] | 2.1 | 1190 | 567 | Benzothiazol-2(3H)-one derivative |
| E-5842[12] | 4 | 220 | 55 | Haloperidol derivative |
Note: pKi values from the source were converted to approximate Ki values for comparison.
Experimental Protocols
This section provides detailed protocols for standard radioligand binding assays to determine the affinity of test compounds for S1R and S2R.
Protocol 1: S1R Competitive Binding Assay
This protocol determines the inhibition constant (Ki) of a test compound for the S1R using [³H]-(+)-pentazocine.
Materials:
-
Membrane Source: Guinea pig brain or liver membranes, or membranes from a cell line expressing S1R[2][4].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine (Specific Activity ~34 Ci/mmol)[4].
-
Non-specific Binding Agent: Haloperidol.
-
Test Compound: Serial dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Filtration: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Cocktail & Counter.
Procedure:
-
Prepare Reagents:
-
Prepare membrane homogenate in ice-cold Assay Buffer to a final concentration optimized for your tissue (e.g., 0.4 mg/mL)[4].
-
Prepare a 10X stock of [³H]-(+)-pentazocine to achieve a final assay concentration of ~5 nM[2].
-
Prepare serial dilutions of your test compound.
-
Prepare a 10 µM solution of Haloperidol for determining non-specific binding.
-
-
Assay Plate Setup (96-well plate, final volume 100 µL):
-
Total Binding Wells: Add 10 µL of Assay Buffer.
-
Non-specific Binding (NSB) Wells: Add 10 µL of 10 µM Haloperidol.
-
Test Compound Wells: Add 10 µL of each concentration of your test compound dilution series.
-
-
Add Radioligand and Membranes:
-
To all wells, add 10 µL of the 10X [³H]-(+)-pentazocine stock.
-
Initiate the binding reaction by adding 80 µL of the membrane preparation to all wells[4].
-
-
Incubation: Incubate the plate for 90 minutes at 37°C to reach equilibrium[2][4].
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters 3-4 times with ice-cold Assay Buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for S1R[1].
-
Protocol 2: S2R Competitive Binding Assay (with Masking)
This protocol determines the Ki of a test compound for S2R using the non-selective ligand [³H]-DTG and masking S1R sites with (+)-pentazocine.
Materials:
-
Membrane Source: Rat liver membranes (high in S2R)[2].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-DTG.
-
S1R Masking Agent: (+)-pentazocine.
-
Non-specific Binding Agent: Unlabeled DTG (10 µM).
-
Other reagents as in Protocol 1.
Procedure:
-
Prepare Reagents: As in Protocol 1, but use [³H]-DTG (final concentration ~5 nM) and prepare a 100 nM solution of (+)-pentazocine[2].
-
Assay Plate Setup (96-well plate, final volume 100 µL):
-
To all wells (except NSB), add the S1R masking agent (+)-pentazocine to a final concentration of 100 nM[2].
-
Total Binding Wells: Add buffer.
-
Non-specific Binding (NSB) Wells: Add 10 µM unlabeled DTG.
-
Test Compound Wells: Add serial dilutions of your test compound.
-
-
Add Radioligand and Membranes: Add [³H]-DTG and membrane preparation to all wells.
-
Incubation: Incubate for 120 minutes at room temperature[2].
-
Filtration, Washing, Counting: Proceed as described in Protocol 1.
-
Data Analysis: Calculate IC50 and Ki as described in Protocol 1, using the Kd of [³H]-DTG for the S2R.
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and workflows in S1R antagonist development.
Caption: Workflow for identifying selective Sigma-1 receptor antagonists.
Caption: Signaling mechanism of Sigma-1 receptor antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 6. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Novel S1R Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability in novel Sigma-1 Receptor (S1R) antagonists.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my novel S1R antagonist is exhibiting poor oral bioavailability?
A: Poor oral bioavailability is a multifaceted issue stemming from several factors. The most common causes are low aqueous solubility, poor intestinal permeability, extensive first-pass metabolism in the liver and gut wall, and susceptibility to efflux transporters like P-glycoprotein (P-gp) which pump the drug back into the intestinal lumen.[1][2][3][4] For S1R antagonists, these challenges have been significant, sometimes leading to the discontinuation of clinical development for promising compounds.[5][6]
Q2: I have just synthesized a new S1R antagonist. What is a logical workflow to assess its potential for oral bioavailability early on?
A: An efficient initial assessment involves a series of tiered in vitro assays. Start with fundamental physicochemical properties, beginning with aqueous solubility. Follow this with an assessment of membrane permeability using a Caco-2 cell assay. Concurrently, evaluate its metabolic stability using a liver microsome assay. The results from these three assays will provide a strong preliminary profile of your compound's main obstacles to bioavailability.
Q3: My compound has very low solubility. What are the most common formulation strategies to address this?
A: For poorly soluble compounds, several formulation strategies can be employed.[7] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which can enhance the dissolution rate.[8][9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution by overcoming the crystalline lattice energy.[8][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming microemulsions in the gastrointestinal tract, which can also leverage lymphatic uptake, bypassing the liver's first-pass metabolism.[1][7][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of a drug by creating a hydrophilic outer surface.[7][9]
Q4: My S1R antagonist is highly permeable but shows rapid clearance in liver microsomes. What should I do?
A: High clearance in liver microsomes indicates that your compound is likely subject to extensive first-pass metabolism, primarily by Cytochrome P450 (CYP) enzymes.[11] The primary strategy to address this is through medicinal chemistry. You should aim to identify the "metabolic soft spots" on the molecule that are susceptible to enzymatic degradation. Techniques such as introducing electron-withdrawing groups or deuterating specific positions can block these metabolic sites and improve metabolic stability.
Q5: My Caco-2 assay shows a high efflux ratio (Papp B-A / Papp A-B > 2). What does this signify?
A: A high efflux ratio strongly suggests that your S1R antagonist is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[4] These transporters actively pump the compound out of the intestinal cells back into the lumen, which severely limits its net absorption.[4] To overcome this, you can either modify the molecule to reduce its affinity for the transporter or co-administer it with a P-gp inhibitor, though the latter approach adds complexity to the drug development process.
Section 2: Troubleshooting Guides
Guide 1: Investigating Low Aqueous Solubility
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Compound precipitates immediately in aqueous buffer. | High lipophilicity (LogP > 5), stable crystalline form.[12] | 1. Assess Kinetic and Thermodynamic Solubility: Perform a thermodynamic solubility test (e.g., shake-flask method) to determine the true equilibrium solubility.[13][14] 2. pH Modification: For ionizable compounds, adjust the pH of the formulation buffer to increase the proportion of the more soluble ionized form.[9] 3. Formulation Aids: Screen for solubility enhancement using co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants, or cyclodextrins.[9] |
| Solubility is acceptable, but dissolution rate is very slow. | Large particle size, high crystallinity. | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area-to-volume ratio, which enhances the dissolution rate.[7][10] 2. Solid Dispersions: Formulate the compound as an amorphous solid dispersion to eliminate the crystal lattice energy barrier to dissolution.[8] |
Guide 2: Diagnosing Permeability Issues
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low apparent permeability (Papp A-B) in Caco-2 assay (<1.0 x 10⁻⁶ cm/s). | Poor passive diffusion (high polarity, large molecular size) or active efflux. | 1. Run Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[15] 2. Calculate Efflux Ratio: An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates active efflux. 3. Confirm with P-gp Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability confirms your compound is a P-gp substrate. |
| Compound is identified as a P-gp substrate. | Structural motifs recognized by the P-gp transporter. | 1. Structural Modification: Modify the compound's structure to reduce its affinity for P-gp. This is often achieved by altering hydrogen bonding patterns or reducing the number of rotatable bonds. 2. Prodrug Approach: Design a prodrug that masks the features recognized by the transporter. The prodrug is then cleaved in vivo to release the active antagonist.[16] |
Section 3: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This assay measures the solubility of a compound from a DMSO stock solution, which is relevant for early screening.
-
Materials: Test compound (10 mM in DMSO), phosphate-buffered saline (PBS) pH 7.4, 96-well microplates, plate shaker, nephelometer or plate reader capable of measuring turbidity.[17]
-
Methodology:
-
Add PBS (e.g., 198 µL) to the wells of a 96-well plate.
-
Add the compound stock solution (e.g., 2 µL of 10 mM DMSO stock) to the PBS to achieve the desired final concentration.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity or light scattering of each well using a nephelometer. Alternatively, after centrifugation, measure the concentration of the supernatant by LC-MS/MS.
-
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed. For LC-MS/MS analysis, it is the highest concentration where the measured value matches the nominal concentration.
Protocol 2: Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo drug absorption across the intestinal wall.[18][19]
-
Materials: Caco-2 cells, Transwell inserts (e.g., 12-well), cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compound, control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability), Lucifer Yellow for monolayer integrity check.[18]
-
Methodology:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days until a differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by performing a Lucifer Yellow permeability test.[18]
-
For apical-to-basolateral (A-B) permeability, add the test compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[15]
-
For basolateral-to-apical (B-A) permeability, add the compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[15]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both donor and receiver chambers and analyze the compound concentration using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to Phase I metabolism.[11][20]
-
Materials: Pooled HLM, NADPH regenerating system, 0.1 M phosphate (B84403) buffer (pH 7.4), test compound, control compounds (e.g., midazolam, dextromethorphan), ice-cold acetonitrile (B52724) with an internal standard to stop the reaction.[21][22]
-
Methodology:
-
Prepare a reaction mixture containing HLM in phosphate buffer.
-
Add the test compound (typically at 1 µM final concentration) to the mixture and pre-incubate at 37°C for 5 minutes.[21]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to terminate the reaction.[11]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Section 4: Data Summaries and Visualizations
Table 1: Comparative ADME Properties of Selected S1R Antagonists
| Compound | Oral Bioavailability (F%) in Rats | Caco-2 Permeability (Papp A-B) | Metabolic Stability (t½) | Brain/Plasma Ratio | Reference |
| E-52862 (MR309) | 15% | High (>10 x 10⁻⁶ cm/s) | Moderate | 2.7 | [5][6] |
| PW507 | 28% | High (>10 x 10⁻⁶ cm/s) | Higher than E-52862 | 12 | [5][6] |
| CM-304 | Undesirable PK profile | N/A | Short half-life (115 min) | N/A | [5] |
This table highlights how newer antagonists like PW507 have been optimized for improved oral bioavailability and brain exposure compared to earlier candidates.
Diagrams
Caption: Simplified signaling pathway of the Sigma-1 Receptor (S1R).
Caption: Experimental workflow for early-stage oral bioavailability assessment.
Caption: Decision tree for troubleshooting poor oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. benchchem.com [benchchem.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. mercell.com [mercell.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Off-Target Effects of Non-Selective Sigma-1 Receptor Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sigma-1 (σ₁) receptor ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the off-target effects of non-selective σ₁ receptor ligands.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected effects in my experiment that cannot be explained by σ₁ receptor modulation alone. What could be the cause?
A1: Many commercially available σ₁ receptor ligands are not entirely selective and can interact with a range of other proteins, leading to off-target effects. These can include other receptors, ion channels, and enzymes. It is crucial to consider the full pharmacological profile of the ligand you are using. For instance, many σ₁ receptor ligands also exhibit affinity for σ₂ receptors, NMDA receptors, and various ion channels, which can lead to confounding results.
Q2: How can I determine if the effects I am seeing are due to off-target binding of my σ₁ receptor ligand?
A2: To determine if your observed effects are off-target, you can perform several control experiments:
-
Use a structurally different σ₁ receptor ligand: If a different σ₁ receptor ligand with a distinct chemical structure produces the same effect, it is more likely to be a σ₁ receptor-mediated event.
-
Employ a silent knockout/knockdown of the σ₁ receptor: If the effect of the ligand persists in cells or animals where the σ₁ receptor has been knocked out or knocked down, it is indicative of an off-target effect.
-
Use a selective antagonist for the suspected off-target: If you hypothesize that your ligand is interacting with another receptor (e.g., the NMDA receptor), pre-treating your system with a selective antagonist for that receptor should block the effect of your σ₁ ligand if it is indeed acting via that off-target.
Q3: What are some of the most common off-targets for non-selective σ₁ receptor ligands?
A3: Common off-targets for non-selective σ₁ receptor ligands include:
-
Sigma-2 (σ₂) receptors: Many σ₁ ligands also bind with varying affinity to σ₂ receptors.
-
NMDA receptors: Some σ₁ receptor ligands, such as dextromethorphan, are known to interact with the NMDA receptor complex.[1]
-
Ion Channels: Sigma-1 receptor ligands have been shown to modulate the activity of various ion channels, including voltage-gated sodium, potassium, and calcium channels, as well as TRP channels.[2][3][4]
-
Dopamine (B1211576) and Serotonin (B10506) Receptors: Certain antipsychotic drugs with σ₁ receptor affinity, like haloperidol, also have high affinity for dopamine D₂ receptors and other monoamine receptors.[5] Some antidepressants, such as fluvoxamine, have a high affinity for the sigma-1 receptor in addition to their primary action on serotonin reuptake.[6]
Q4: My non-selective σ₁ receptor agonist is producing an effect that is opposite to what is expected based on the literature. What could be the reason?
A4: This could be due to a number of factors related to off-target effects:
-
Opposing downstream signaling: The ligand might be acting on an off-target that triggers a signaling cascade with an opposing effect to that of the σ₁ receptor in your specific experimental model.
-
Functional selectivity: The ligand might act as an agonist at the σ₁ receptor but as an antagonist or inverse agonist at an off-target receptor, or vice-versa.
-
Cell-type specific expression of off-targets: The off-target receptor might be expressed at higher levels in your cell line or tissue of interest compared to the models used in the literature, leading to a dominant off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results between experiments.
-
Possible Cause: Off-target effects of the ligand may be sensitive to minor variations in experimental conditions (e.g., cell density, incubation time, ligand concentration).
-
Troubleshooting Steps:
-
Confirm Ligand Purity and Concentration: Ensure the purity of your ligand and accurately determine its concentration before each experiment.
-
Standardize Experimental Parameters: Strictly control all experimental parameters, including cell culture conditions, passage number, and timing of treatments.
-
Perform Dose-Response Curves: Atypical dose-response curves (e.g., bell-shaped or biphasic) can suggest the involvement of multiple targets with different affinities.
-
Use a More Selective Ligand: If possible, compare your results with a more selective σ₁ receptor ligand to see if the inconsistency persists.
-
Issue 2: Observed cellular signaling changes do not align with known σ₁ receptor pathways.
-
Possible Cause: The ligand is likely modulating one or more off-target signaling pathways. For example, σ₁ receptors are known to modulate intracellular calcium signaling.[7] If you observe calcium changes that are inconsistent with σ₁ receptor activation, an off-target ion channel or receptor may be involved.
-
Troubleshooting Steps:
-
Literature Review: Thoroughly research the known off-targets of your specific ligand.
-
Inhibitor Studies: Use selective inhibitors for suspected off-target pathways to see if they can block the observed signaling changes. For example, if you suspect NMDA receptor involvement, use an NMDA receptor antagonist.
-
Pathway Analysis: Use techniques like Western blotting or reporter assays to probe key signaling molecules in pathways commonly affected by off-targets (e.g., MAPK/ERK, PI3K/Akt).
-
Data Presentation: Binding Affinities of Common Non-Selective σ₁ Receptor Ligands
The following table summarizes the binding affinities (Ki, in nM) of several commonly used, non-selective σ₁ receptor ligands for their primary target and key off-targets. Lower Ki values indicate higher binding affinity.
| Ligand | σ₁ Receptor Ki (nM) | Key Off-Target(s) | Off-Target Ki (nM) |
| Haloperidol | 3.2 | Dopamine D₂ | 1.5 |
| Sigma-2 | 16 | ||
| 5-HT₂A | 25 | ||
| Dextromethorphan | 200 | NMDA Receptor (PCP site) | 1,000 - 3,000 |
| SERT | 1,500 | ||
| NET | 3,000 | ||
| Ifenprodil | 94 | NMDA Receptor (GluN2B) | 10 - 50 |
| Sigma-2 | High Affinity | ||
| (+)-Pentazocine | 3.1 | κ-opioid receptor | 10 |
| μ-opioid receptor | >10,000 | ||
| Fluvoxamine | 36 | SERT | 5.7 |
| Sigma-2 | 518 |
Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database and other literature sources.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Ligand Selectivity
This protocol allows for the determination of a ligand's binding affinity (Ki) for the σ₁ receptor and potential off-targets.
Materials:
-
Cell membranes expressing the human σ₁ receptor (or the off-target receptor of interest).
-
Radioligand specific for the receptor of interest (e.g., --INVALID-LINK---pentazocine for σ₁ receptors).
-
Non-labeled ("cold") ligand for determining non-specific binding (e.g., haloperidol).
-
Test ligand at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute cell membranes in assay buffer to the desired concentration (e.g., 10-20 µg of protein per well).
-
Prepare a stock solution of the radioligand at a concentration close to its Kd value.
-
Prepare serial dilutions of the test ligand and the cold ligand.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of cold ligand (e.g., 10 µM haloperidol), and cell membranes.
-
Test Ligand Competition: Add assay buffer, radioligand, varying concentrations of the test ligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test ligand.
-
Use non-linear regression analysis to determine the IC₅₀ value of the test ligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Caption: Potential signaling pathways affected by a non-selective σ₁ receptor ligand.
Experimental Workflow
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
- 1. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor and Neuronal Excitability [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Sigma Receptors [frontiersin.org]
- 5. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
- 6. Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting results in Sigma-1 receptor antagonist studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the complexities of Sigma-1 receptor (S1R) antagonist studies. Discrepancies in the literature often arise from the unique nature of the S1R as a ligand-operated chaperone protein and the variety of experimental systems used to study it.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do some studies report a compound as an S1R antagonist, while others suggest it has agonist or partial agonist properties?
A1: This is a common point of confusion in S1R pharmacology. The functional outcome of a ligand binding to the S1R can be highly dependent on the cellular context and the specific downstream effector being measured.[1]
-
Cellular Environment: The S1R interacts with a multitude of "client" proteins, including ion channels, G-protein coupled receptors, and other chaperones like BiP.[2][3][4][5] The specific assemblage of these client proteins can vary between cell types, leading to different functional readouts for the same ligand.
-
Assay-Dependent Readouts: A compound might act as an antagonist in one assay (e.g., blocking agonist-induced calcium release) but show activity in another (e.g., promoting cell survival under stress). For instance, the ligand BMY 14802 has been characterized as both an antagonist and an agonist depending on the downstream effector being studied.[1]
-
Ligand-Specific Conformations: Ligands may stabilize different conformational states of the S1R, leading to varied interactions with its binding partners. This can result in a spectrum of activities from full agonism to antagonism.
Troubleshooting Tip: Always characterize a novel ligand across multiple functional assays (e.g., calcium signaling, ion channel modulation, cell viability under stress) and in different cell lines to build a comprehensive functional profile.
Q2: My radioligand binding assay results for a specific antagonist are inconsistent or show lower affinity than published values. What are common pitfalls?
A2: Inconsistent binding assay results can stem from several procedural factors.
-
Radioligand Choice: The choice of radioligand can influence the apparent affinity of the competing ligand. For example, Ki values for compounds are generally higher (indicating lower affinity) when using [³H]-haloperidol compared to [³H]-(+)-pentazocine.[1]
-
Masking Agents for S2R: When studying tissues or cells expressing both S1R and Sigma-2 receptors (S2R), masking agents like (+)-pentazocine are used to occupy S1Rs while measuring S2R binding. However, the non-selective radioligand [³H]DTG can displace the masking agent from the S1R, leading to an overestimation of S2R sites and inaccurate affinity calculations.[6][7]
-
Assay Buffer and Temperature: Binding affinities can be sensitive to the composition of the assay buffer (e.g., pH, ions) and the incubation temperature and duration. Ensure these are consistent with established protocols.[6][8]
-
Tissue/Membrane Preparation: The quality and consistency of your membrane preparation are critical. Use fresh preparations and quantify protein concentration accurately for each experiment.
Troubleshooting Workflow:
-
Validate Radioligand: Confirm the Kd of your radioligand in your specific system through saturation binding experiments.
-
Optimize Masking (if applicable): If distinguishing from S2R, carefully consider the concentrations of both the masking agent and the radioligand to minimize displacement issues.[6]
-
Use Control Compounds: Always include known high-affinity S1R antagonists (e.g., Haloperidol (B65202), S1RA) and agonists (e.g., (+)-Pentazocine, PRE-084) as positive controls in your competition assays.
-
Consider Cell-Based Assays: For some ligands, especially those with slower kinetics like PRE-084, permeation through the cell membrane can affect binding in intact cells compared to membrane preparations.[1]
Q3: My S1R antagonist shows efficacy in a neuropathic pain model but has no effect on locomotor activity. Is this expected?
A3: Yes, this is a frequently observed and desirable profile for S1R antagonists under development for pain.
-
Mechanism of Action: S1R antagonists are thought to alleviate neuropathic pain by modulating neuronal hypersensitivity, in part through interactions with NMDA receptors and voltage-gated ion channels, rather than by causing general sedation.[9][10][11]
-
Preclinical Evidence: Several selective S1R antagonists, such as SI 1/28 and CM-304, have demonstrated significant anti-allodynic effects in models of inflammatory and neuropathic pain without impairing motor coordination in assays like the rotarod test.[11][12] This separates their therapeutic action from non-specific sedative effects.
-
Contrast with Opioids: Unlike opioids, which can cause hyperlocomotion at certain doses and have significant respiratory and sedative side effects, well-characterized S1R antagonists typically show a cleaner side-effect profile in these preclinical assays.[11]
Q4: How can I functionally differentiate between an S1R agonist and an antagonist in vitro without a universally accepted functional assay?
A4: While a single definitive assay is lacking, a combination of predictive approaches can reliably classify ligands.[13]
-
Behavioral Pharmacology: In animal models, S1R agonists (like (+)-pentazocine) can diminish opioid-induced analgesia, whereas S1R antagonists (like haloperidol) potentiate it.[9][13] This is a well-established in vivo method for functional characterization.
-
Allosteric Modulation with Phenytoin (DPH): DPH has been proposed as an allosteric modulator that selectively increases the binding affinity of S1R agonists but not antagonists.[13] Performing competition binding assays in the presence and absence of DPH can serve as a predictive tool.
-
Interaction with BiP: Agonists cause the S1R to dissociate from the chaperone BiP, while some antagonists may stabilize the S1R-BiP interaction.[1][14] Bioluminescence Resonance Energy Transfer (BRET) assays can be used to measure this interaction directly.[1]
-
Calcium Mobilization: In some cell types, S1R agonists potentiate intracellular calcium mobilization in response to stimuli. Antagonists would be expected to block this effect.
Quantitative Data Summary
The following tables summarize binding affinities and functional data for commonly studied Sigma-1 receptor ligands.
Table 1: Binding Affinities (Ki) of Common Sigma-1 Receptor Ligands
| Compound | Ligand Class | Ki (nM) for S1R | Selectivity (S2R Ki / S1R Ki) | Reference(s) |
|---|---|---|---|---|
| (+)-Pentazocine | Agonist | 3.0 - 5.1 | Moderate | [1][6] |
| PRE-084 | Agonist | 2.2 | >1000 | [15] |
| Haloperidol | Antagonist | 1.8 - 3.2 | ~10-20 | [1][13] |
| BD-1047 | Antagonist | 4.4 - 9.0 | ~15 | [9][16] |
| BD-1063 | Antagonist | 4.4 | High | [16][17] |
| S1RA (E-52862) | Antagonist | 17.0 | High (>100) | [10][16] |
| SI 1/28 | Antagonist | 6.1 | 423 | [11] |
| IPAG | Antagonist | 2.8 | High |[13][18] |
Note: Ki values can vary significantly based on the tissue (e.g., guinea pig brain vs. rat liver), radioligand used, and assay conditions.[1][6][8]
Table 2: Functional Activity of Select S1R Antagonists in Preclinical Models
| Compound | Model | Species | Endpoint | Result | Reference(s) |
|---|---|---|---|---|---|
| SI 1/28 | Formalin Test | Mouse | Antinociception | ED50 = 13.2 mg/kg | [11][12] |
| SI 1/28 | CCI Neuropathic Pain | Mouse | Anti-allodynia | Significant effect at 30-60 mg/kg | [11][12] |
| PW507 | STZ Diabetic Neuropathy | Rat | Thermal Hyperalgesia | Significant reversal at 20 mg/kg (acute) | [10] |
| PW507 | STZ Diabetic Neuropathy | Rat | Mechanical Allodynia | Significant reversal with repeated dosing | [10] |
| BD-1063 | Compulsive-like Eating | Rat | Reduced Food Intake | Dose-dependent reduction (7.5-30 mg/kg) | [17] |
| S1RA | Manic-like Behavior (FST) | Mouse | Normalized Swim Activity | Significant effect, no effect in control mice |[19] |
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Sigma-1 Receptor
This protocol is adapted from methodologies used to determine the inhibition constant (Ki) of unlabeled ligands.[1][5][6]
Materials:
-
Tissue/Cell Source: Guinea pig brain membranes or membranes from a cell line with high S1R expression (e.g., MDA-MB-468).[6][8]
-
Radioligand: [³H]-(+)-pentazocine (final concentration ~3 nM, near its Kd).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the antagonist.
-
Non-specific Agent: Haloperidol (10 µM final concentration) or reduced haloperidol (1 mM).[6][7]
-
Apparatus: 96-well plates, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer, centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Total Binding: 50 µL buffer, 50 µL [³H]-(+)-pentazocine, 100 µL membrane preparation (~125 µg protein).
-
Non-specific Binding: 50 µL non-specific agent, 50 µL [³H]-(+)-pentazocine, 100 µL membrane preparation.
-
Competition: 50 µL test compound dilution, 50 µL [³H]-(+)-pentazocine, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate for 120 minutes at room temperature.[7]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Fura-2 Calcium Imaging for S1R Functional Activity
This protocol assesses the ability of an S1R antagonist to block agonist-induced potentiation of calcium signaling.[18]
Materials:
-
Cell Line: A cell line known to express functional S1R (e.g., NG-108, PC12).
-
Fluorescent Dye: Fura-2 AM.
-
S1R Agonist: (+)-Pentazocine or PRE-084.
-
S1R Antagonist: Test compound.
-
Stimulant: Bradykinin or KCl to induce calcium influx.
-
Imaging System: Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation).
Methodology:
-
Cell Plating: Plate cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading: Incubate cells with Fura-2 AM (2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Wash cells 2-3 times to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Pre-treatment: Incubate cells with the test antagonist at various concentrations for 15-30 minutes. Include a vehicle control group.
-
Agonist Co-treatment: Add the S1R agonist to the wells and incubate for an additional 5-10 minutes.
-
Imaging and Stimulation:
-
Mount the coverslip on the microscope stage and begin recording baseline fluorescence by alternating excitation at 340 nm and 380 nm.
-
After establishing a stable baseline, perfuse the cells with the stimulant (e.g., bradykinin) to trigger calcium release/influx.
-
Continue recording until the signal returns to baseline.
-
-
Data Analysis: Calculate the ratio of fluorescence intensity (F340/F380) over time. The peak of this ratio is proportional to the intracellular calcium concentration. Compare the peak calcium response in antagonist-treated cells to that of cells treated with the agonist alone. A potent antagonist will reduce the agonist-potentiated calcium signal in a dose-dependent manner.
Visualizations: Signaling Pathways and Workflows
Caption: Simplified Sigma-1 Receptor (S1R) signaling at the MAM.
Caption: A typical workflow for characterizing a novel S1R antagonist.
Caption: A logic diagram for troubleshooting conflicting S1R data.
References
- 1. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 12. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 15. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Antagonism of Sigma-1 Receptors Blocks Compulsive-Like Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing In Vivo Administration of S1R Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Sigma-1 Receptor (S1R) antagonists in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose range for a novel S1R antagonist in a mouse model of neuropathic pain?
A1: The optimal dose will depend on the specific compound's potency, selectivity, and pharmacokinetic profile. However, a review of preclinical studies with various S1R antagonists suggests a starting intraperitoneal (i.p.) dose range of 10-60 mg/kg.[1] For instance, the S1R antagonist SI 1/28 showed dose-dependent antinociceptive effects in this range in mouse models of inflammatory and neuropathic pain.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific compound and experimental model.
Q2: What are the common routes of administration for S1R antagonists in vivo?
A2: The most common routes of administration in preclinical studies are intraperitoneal (i.p.) and oral (p.o.).[2] Subcutaneous (s.c.) and intrathecal (i.t.) injections have also been used, particularly in studies investigating localized effects or specific pain pathways.[3][4] The choice of administration route will depend on the experimental goals, the physicochemical properties of the antagonist, and the desired pharmacokinetic profile.
Q3: How can I confirm that my S1R antagonist is engaging the target in the central nervous system (CNS)?
A3: Ex vivo binding assays can be used to determine brain penetration and S1R occupancy.[2] This involves administering the S1R antagonist to the animal, and after a specific time, brain tissue is collected to measure the degree of receptor occupancy using a radiolabeled S1R ligand like --INVALID-LINK---pentazocine.[2] A significant correlation between CNS S1R occupancy and the observed antinociceptive effect has been demonstrated for some antagonists.[5] Positron Emission Tomography (PET) with a specific S1R radioligand can also be used to measure brain S1R occupancy in vivo.[6]
Q4: Are there known off-target effects or liabilities associated with S1R antagonists?
A4: While newer generations of S1R antagonists are designed for high selectivity, some older compounds may have off-target activities.[1] For example, some S1R antagonists may also bind to the sigma-2 receptor (S2R) or other receptors.[1] It is essential to characterize the selectivity profile of your antagonist. Potential liabilities to assess in vivo include effects on locomotor activity, sedation, and respiratory function.[1] Some studies have shown that selective S1R antagonists like SI 1/28 do not impair locomotor activity or cause respiratory depression at therapeutic doses.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of Efficacy (No significant antinociceptive effect) | Inadequate dose. | Perform a dose-response study to determine the ED50. For example, the S1R antagonist SI 1/28 had an ED50 of 13.2 mg/kg, i.p., in the formalin test.[1] |
| Poor bioavailability or CNS penetration. | - Assess the pharmacokinetic profile of your compound. - Confirm target engagement through ex vivo receptor occupancy studies.[2] | |
| Inappropriate animal model. | Ensure the chosen animal model is sensitive to S1R modulation. S1R antagonists have shown efficacy in models of neuropathic and inflammatory pain.[1][7] | |
| Timing of administration. | Optimize the time between drug administration and behavioral testing based on the compound's pharmacokinetic profile (i.e., time to maximum concentration, Tmax). | |
| Unexpected Behavioral Side Effects (e.g., sedation, hyperactivity) | Off-target effects. | - Profile the compound against a panel of other receptors and ion channels. - Compare the behavioral effects to a well-characterized, highly selective S1R antagonist. |
| Dose is too high. | Reduce the dose and re-evaluate the dose-response relationship for both efficacy and side effects. | |
| Inconsistent Results Between Experiments | Variability in drug preparation. | Ensure consistent formulation and administration procedures. For in vivo administration, compounds are often dissolved in vehicles like 0.9% saline or 0.5% hydroxypropyl methyl cellulose (B213188) (HPMC).[2] |
| Differences in animal handling or experimental conditions. | Standardize all experimental procedures, including animal handling, housing conditions, and the timing of experiments. | |
| Pharmacodynamic tolerance. | While some S1R antagonists have been shown not to develop pharmacodynamic tolerance after repeated administration, this should be evaluated for novel compounds.[2] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of S1R Antagonists in Pain Models
| Compound | Animal Model | Administration Route | Effective Dose Range | ED50 (mg/kg) | Reference |
| SI 1/28 | Mouse Acetic Acid Writhing | i.p. | 10 - 60 mg/kg | 27.4 | [1] |
| Mouse Formalin Test (Phase II) | i.p. | 10 - 60 mg/kg | 13.2 | [1] | |
| Mouse CCI Neuropathic Pain | i.p. | 10 - 45 mg/kg | - | [1] | |
| S1RA (E-52862) | Rat Formalin-Induced Pain | i.p. | 20 - 80 mg/kg | - | [4] |
| Mouse Nerve Injury | i.p. / p.o. | 32 - 128 mg/kg (i.p.), 40 - 160 mg/kg (p.o.) | - | [2] | |
| PW507 | Rat STZ-Induced Diabetic Neuropathy | i.p. | 20 mg/kg | - | [8] |
Table 2: Pharmacokinetic Parameters of S1R Antagonists
| Compound | Species | Administration Route | Tmax | Cmax | Brain Occupancy | Reference |
| MR309 | Human | Oral (200-800 mg single dose) | - | - | 30.5 - 74.9% | [6] |
| S1RA (E-52862) | Mouse | i.p. (16, 32, 64 mg/kg) | 30 min (brain) | - | Dose-dependent | [2] |
Experimental Protocols
Acetic Acid-Induced Writhing Test (Mouse)
This model assesses visceral inflammatory pain.
-
Animal Model: C57BL/6J mice are commonly used.[1]
-
Drug Administration: Administer the S1R antagonist (e.g., SI 1/28 at 10-60 mg/kg, i.p.) or vehicle.[1]
-
Induction of Writhing: 25-30 minutes after drug administration, inject 0.9% acetic acid (typically 0.25 mL per 25 g body weight) intraperitoneally.[1]
-
Observation: Immediately after acetic acid injection, place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20-30 minutes).
-
Data Analysis: Compare the number of writhes in the drug-treated group to the vehicle-treated group.
Formalin Test (Mouse/Rat)
This model assesses both acute non-reflexive pain (Phase I) and tonic inflammatory pain associated with central sensitization (Phase II).
-
Animal Model: Mice or rats.
-
Drug Administration: Administer the S1R antagonist or vehicle at a predetermined time before formalin injection (e.g., 30 minutes).
-
Induction of Nociception: Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 5%) into the plantar surface of a hind paw.
-
Observation: Observe the animal's behavior and record the amount of time spent licking or flinching the injected paw. The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).
-
Data Analysis: Compare the time spent licking/flinching in the drug-treated group to the vehicle-treated group for both phases. S1R antagonists are often effective in reducing the pain behaviors in Phase II.[1][4]
Visualizations
Caption: S1R Signaling Pathway and Ligand Modulation.
Caption: In Vivo S1R Antagonist Experimental Workflow.
References
- 1. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and brain σ1 receptor occupancy of MR309, a selective σ1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Sigma-1 Receptor Antagonist Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Sigma-1 (σ1) receptor antagonists.
Frequently Asked questions (FAQs)
Q1: Why are many Sigma-1 receptor antagonists difficult to dissolve in aqueous solutions?
A1: Many small molecule inhibitors, including a number of Sigma-1 receptor antagonists, are hydrophobic (lipophilic) in nature. This characteristic is often by design to allow them to cross cell membranes and interact with their intracellular target, the Sigma-1 receptor, which is located at the endoplasmic reticulum.[1] This inherent hydrophobicity makes them poorly soluble in polar solvents like water and aqueous buffers such as Phosphate-Buffered Saline (PBS).
Q2: What is the best general-purpose solvent for creating a stock solution of a Sigma-1 receptor antagonist?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds.[2] It is a powerful organic solvent that can dissolve a wide range of molecules. However, it is critical to keep the final concentration of DMSO in your experimental medium as low as possible (ideally below 0.5%, and often below 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. What is happening and how can I prevent it?
A3: This phenomenon, often called "crashing out," occurs when the antagonist, which is stable in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower.[1] The abrupt change in solvent polarity causes the compound to precipitate.
To prevent this, you can try the following:
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions. An intermediate dilution step in your final buffer or medium can be helpful.[2]
-
Add the stock solution dropwise while vortexing: This ensures rapid mixing and dispersion of the compound in the aqueous solution, preventing localized high concentrations that can lead to precipitation.
-
Use pre-warmed media: Adding the compound to media that has been pre-warmed to 37°C can increase its solubility.[3]
-
Incorporate serum: If your experiment allows, the proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[4]
Q4: Can I use sonication or heating to help dissolve my Sigma-1 receptor antagonist?
A4: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective methods to aid in the dissolution of your compound, especially when preparing stock solutions.[5] However, be cautious with heating as it can potentially degrade thermally sensitive compounds. Always check the compound's stability information if available.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer (e.g., PBS)
Scenario: You have a stock solution of a Sigma-1 receptor antagonist in DMSO. When you dilute it into PBS for your experiment, a precipitate forms immediately.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the antagonist in the PBS exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in PBS. |
| Rapid Solvent Exchange | Adding a concentrated stock solution directly to a large volume of PBS causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution of the stock solution in PBS. Add the stock solution dropwise while gently vortexing the PBS. |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. | Use PBS that has been pre-warmed to room temperature or 37°C. |
| Unfavorable pH | The pH of the PBS may not be optimal for the solubility of your specific antagonist, especially for compounds with ionizable groups like amines. | Check the pKa of your compound. Adjusting the pH of the PBS slightly (while ensuring it's compatible with your assay) may improve solubility. For basic compounds, a slightly lower pH might increase solubility.[6] |
Issue 2: Delayed Precipitation in Cell Culture Media
Scenario: Your cell culture medium containing the Sigma-1 receptor antagonist appears clear initially, but after a few hours or days in the incubator, you observe a crystalline or cloudy precipitate.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial concentration was above the thermodynamic solubility limit but remained in a supersaturated state. Over time, the compound crystallizes out. | Lower the final working concentration of the antagonist. Consider using solubility enhancers like cyclodextrins. |
| Cellular Metabolism | Cellular activity can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense cultures. Change the medium more frequently. |
| Compound Instability | The antagonist may be degrading over time in the culture medium, and the degradation products may be less soluble. | Prepare fresh media with the compound more frequently. Check the stability of your compound in the specific culture medium. |
| Interaction with Media Components | The antagonist may interact with components of the cell culture medium, leading to the formation of an insoluble complex. | If possible, try a different formulation of the cell culture medium. |
Quantitative Solubility Data of Common Sigma-1 Receptor Antagonists
The following table summarizes the solubility of several common Sigma-1 receptor antagonists in various solvents. Please note that these values are for guidance, and the actual solubility may vary depending on the specific batch, purity, and experimental conditions.
| Compound | Solvent | Solubility |
| S1RA (E-52862) | DMSO | 67 mg/mL (198.56 mM)[7] |
| Water | 67 mg/mL[7] | |
| Ethanol | 19 mg/mL[7] | |
| BD-1063 dihydrochloride | Water | up to 100 mM[5] |
| DMSO | 10 mg/mL (28.89 mM)[8] | |
| Ethanol | 2 mg/mL[8] | |
| NE-100 hydrochloride | DMSO | up to 100 mM[3] |
| Water | up to 5 mM[3] | |
| DMF | 30 mg/mL[6] | |
| Ethanol | 30 mg/mL[6] | |
| PBS (pH 7.2) | 0.25 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a Sigma-1 receptor antagonist.
Materials:
-
Sigma-1 receptor antagonist powder
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the antagonist needed to prepare the desired volume and concentration of the stock solution using the compound's molecular weight.
-
Weigh the compound: Accurately weigh the calculated mass of the antagonist powder and transfer it to a sterile vial.
-
Add DMSO: Add the appropriate volume of DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex vigorously. If the compound does not fully dissolve, you can gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes.
-
Visual inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the specific compound.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the apparent solubility of a Sigma-1 receptor antagonist in an aqueous buffer.
Materials:
-
10 mM stock solution of the antagonist in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader (for turbidity measurement) or HPLC-UV system
Procedure:
-
Prepare dilutions: Add the aqueous buffer to the wells of a 96-well plate. Then, add a small volume of the 10 mM DMSO stock solution to the first well to achieve the highest desired concentration (ensure the final DMSO concentration is consistent across all wells, e.g., 1%). Perform serial dilutions across the plate.
-
Incubate: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours to allow the solution to reach equilibrium.
-
Measure precipitation:
-
Nephelometry (Turbidity): Measure the light scattering of each well using a plate reader to detect the presence of precipitated particles.
-
HPLC-UV: Alternatively, filter the contents of each well to remove any precipitate and then quantify the concentration of the dissolved antagonist in the filtrate using a calibrated HPLC-UV method.
-
-
Determine solubility: The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.
Visualizations
Caption: Workflow for preparing solutions of Sigma-1 receptor antagonists.
Caption: Overview of Sigma-1 receptor signaling and antagonist interaction.
Caption: Decision tree for troubleshooting precipitation of Sigma-1 antagonists.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. NE 100 hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. NE-100 - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Placebo Effects in S1R Antagonist Clinical Trials
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of minimizing placebo effects in clinical trials of Sigma-1 Receptor (S1R) antagonists.
FAQs & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: We are observing a high placebo response rate in our clinical trial for an S1R antagonist in neuropathic pain. What are the potential causes and how can we troubleshoot this?
A1: High placebo response rates are a known challenge in clinical trials for pain and neurological disorders.[1][2] Several factors can contribute to this phenomenon. A troubleshooting workflow can help identify and mitigate these factors.
Troubleshooting Workflow for High Placebo Response
Caption: Troubleshooting workflow for addressing high placebo response.
Potential Causes & Solutions:
-
Patient Expectations: A patient's belief in the effectiveness of a treatment is a powerful driver of the placebo effect.[2][3][4]
-
Site and Rater Variability: Inconsistent administration of assessments and interactions with patients across different sites can introduce bias.
-
Solution: Standardize procedures and provide rigorous training for all raters to ensure consistent and neutral communication with participants.[5]
-
-
Study Design: Certain design elements can inadvertently inflate placebo response.
Q2: What is a placebo run-in period and how can I implement it in my trial?
A2: A placebo run-in period is a phase at the beginning of a trial where all participants receive a placebo.[4] This helps to identify and exclude "placebo responders" before randomization, potentially increasing the sensitivity of the trial.[4] However, it's important to note that meta-analyses have shown mixed results regarding its effectiveness in reducing the overall placebo response.[4]
Experimental Protocol: Placebo Run-in Period
-
Screening and Enrollment: Participants who meet the initial inclusion criteria are enrolled in the study.
-
Single-Blind Placebo Administration: All enrolled participants receive a placebo for a predefined period (e.g., 1-2 weeks). Participants are aware they are in a clinical trial but are blind to the fact that they are all receiving a placebo.
-
Response Assessment: At the end of the run-in period, assess the primary outcome measure.
-
Exclusion of Placebo Responders: Participants who show a significant improvement (based on a pre-specified threshold) are excluded from the subsequent stages of the trial.
-
Randomization: The remaining participants (non-responders) are then randomized to the active treatment or placebo groups for the double-blind phase of the trial.
Q3: Can you explain the Sequential Parallel Comparison Design (SPCD) in more detail?
A3: The Sequential Parallel Comparison Design (SPCD) is a two-stage design aimed at reducing the impact of high placebo response.[6] In the first stage, patients are randomized to either the investigational drug or a placebo. In the second stage, placebo non-responders from the first stage are re-randomized to either the drug or a placebo.[6][7] This design can increase the statistical power of a study with a smaller sample size compared to a traditional parallel design.[6]
Experimental Workflow: Sequential Parallel Comparison Design (SPCD)
Caption: Workflow of a Sequential Parallel Comparison Design (SPCD).
Q4: How can we effectively train our clinical trial raters to minimize placebo effects?
A4: Rater training is crucial for reducing variability and bias in subjective outcome assessments. The goal is to standardize the interaction with participants to be as neutral as possible.
Key Components of a Rater Training Protocol:
-
Understanding the Placebo Effect: Educate raters on the various factors that contribute to the placebo response, such as patient expectations and the therapeutic alliance.[2]
-
Standardized Communication: Provide scripts for key interactions to ensure consistent and neutral language is used with all participants.[5] This includes avoiding overly optimistic or suggestive phrasing.
-
Blinding Integrity: Emphasize the importance of maintaining the blind and train raters to avoid speculating about a participant's treatment allocation.
-
Mock Interviews and Role-Playing: Conduct practice sessions with standardized patients to provide feedback on communication style and adherence to the protocol.
-
Ongoing Monitoring and Calibration: Regularly review recordings of interviews (with participant consent) to identify and correct any drift from the standardized procedures.
Data on Placebo Response in S1R Antagonist and Related Trials
The following tables summarize quantitative data on placebo response rates from clinical trials of the S1R antagonist E-52862 and in broader studies of neuropathic pain and depression.
Table 1: Placebo Response in Clinical Trials of S1R Antagonist E-52862 for Neuropathic Pain
| Indication | Primary Outcome | Placebo Group Change from Baseline | S1R Antagonist Group Change from Baseline | Statistically Significant Difference? | Source |
| Chronic Postsurgical Pain (CPSP) | Mean Average Pain Score | -0.9 | -1.6 | Yes (p=0.029) | [8][9] |
| Painful Diabetic Neuropathy (PDN) | Mean Average Pain Score | -2.1 | -2.2 | No (p=0.766) | [8][9] |
| Oxaliplatin-Induced Peripheral Neuropathy | Proportion of patients with severe chronic neuropathy (NCI-CTCAE ≥ 3) | 18.2% | 3.0% | Yes (p=0.046) | [10] |
Note: In the PDN trial, the authors noted that high placebo response rates may have prevented differentiation between treatments.[8][9]
Table 2: Placebo Response Rates in Neuropathic Pain Clinical Trials (General)
| Neuropathic Pain Type | 50% Responder Rate in Placebo Group (95% CI) | Source |
| Peripheral Neuropathic Pain | 23% (21%, 26%) | [11] |
| Central Neuropathic Pain | 14% (10%, 19%) | [11] |
| Postherpetic Neuralgia | 19% (15%, 24%) | [11] |
| Painful Diabetic Peripheral Neuropathy | 26% (23%, 29%) | [11] |
| HIV Neuropathy | 42.8% (34.9%, 50.7%) | [12] |
Table 3: Placebo Response Rates in Major Depressive Disorder (MDD) Clinical Trials (General)
| Patient Population | Pooled Placebo Response Rate (95% CI) | Source |
| Adults with MDD | 35-40% | [13] |
| Children and Adolescents with MDD | 45% (41%, 50%) | [14] |
| Treatment-Resistant Depression | Large effect size (g = 1.05; 95% CI, 0.91-1.1) | [13] |
S1R Antagonist Signaling Pathways
S1R Chaperone Activity and Modulation of Ion Channels
S1R is a chaperone protein located at the endoplasmic reticulum (ER) that modulates the activity of various ion channels and receptors. S1R antagonists are thought to exert their effects by influencing these interactions.
Caption: S1R antagonist modulation of ion channel activity.
Interaction with NMDA Receptor Signaling
S1R antagonists can modulate N-methyl-D-aspartate receptor (NMDAR) signaling, which is implicated in neuropathic pain. By interacting with the S1R, antagonists can indirectly influence NMDAR function and reduce neuronal hyperexcitability.
Caption: S1R antagonist interaction with NMDA receptor signaling.
Modulation of Opioid Receptor Signaling
S1R antagonists have been shown to enhance the analgesic effects of opioids.[15][16] This is thought to occur through the modulation of opioid receptor signaling pathways.
Caption: S1R antagonist modulation of opioid receptor signaling.
References
- 1. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. signanthealth.com [signanthealth.com]
- 3. The Problem of Placebo Responses in Clinical Trials and How To Combat Them – Clinical Research Australia [clinicalresearch.com.au]
- 4. premier-research.com [premier-research.com]
- 5. cognivia.com [cognivia.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmasug.org [pharmasug.org]
- 8. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of a Novel Sigma-1 Receptor Antagonist for Oxaliplatin-Induced Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Phase IIa Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An investigation of factors contributing to higher levels of placebo response in clinical trials in neuropathic pain: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Placebo response changes depending on the neuropathic pain syndrome: results of a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Magnitude of the Placebo Response Across Treatment Modalities Used for Treatment-Resistant Depression in Adults: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Placebo response rates and potential modifiers in double-blind randomized controlled trials of second and newer generation antidepressants for major depressive disorder in children and adolescents: a systematic review and meta-regression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating Sigma-1 Receptor Antibody Specificity for Western Blotting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to validate antibody specificity for Sigma-1 receptor (S1R) Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of the Sigma-1 receptor in a Western blot?
A1: The Sigma-1 receptor (S1R) is a 223-amino acid protein.[1] On a Western blot, it is typically detected at approximately 25 kDa.[2][3]
Q2: Why is validating the specificity of my S1R antibody crucial?
A2: Validating antibody specificity is a critical step to ensure that the detected band corresponds to the S1R protein and not a non-specific target. This is essential for the reliability and reproducibility of your experimental results. Using knockout (KO) animals or cell lines is considered the gold standard for validating antibody specificity.[4]
Q3: Are there any commercially available, knockout-validated antibodies for S1R?
A3: Yes, several vendors offer knockout-validated S1R antibodies. For instance, Cell Signaling Technology's rabbit monoclonal antibody #61994 has been shown to be highly specific for S1R in Western blotting using S1R KO mice.[4] Thermo Fisher Scientific also offers a polyclonal antibody (42-3300) that has been validated using CRISPR KO cell lysates.[2] It is always recommended to verify the validation data provided by the supplier.
Q4: Can I trust an antibody for Western blotting if it has only been validated for other applications like immunohistochemistry?
A4: Not necessarily. An antibody that performs well in one application may not be specific or effective in another. For example, an antibody validated for immunohistochemistry might not work well for immunoblotting.[4] It is crucial to use an antibody that has been specifically validated for Western blotting.
Troubleshooting Guide for S1R Western Blotting
This guide addresses common issues encountered during S1R Western blotting experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient Protein Load: The amount of S1R in your sample may be below the detection limit. | - Load at least 20-30 µg of total protein per lane.[5] - If S1R expression is low in your sample, consider using a positive control (e.g., a cell line known to express S1R) or enriching your sample via immunoprecipitation.[6] |
| Inefficient Protein Transfer: Proteins, especially those with a low molecular weight like S1R, may not have transferred efficiently from the gel to the membrane. | - Ensure the transfer sandwich is assembled correctly, avoiding air bubbles.[6] - For small proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm). - Optimize transfer time and voltage; shorter transfer times may be necessary for low molecular weight proteins to prevent "blow-through". | |
| Suboptimal Antibody Concentration: The primary or secondary antibody dilution may be too high. | - Optimize the antibody concentrations by performing a titration. Start with the manufacturer's recommended dilution and test a range of concentrations.[7] - Increase the incubation time, for instance, by incubating the primary antibody overnight at 4°C.[5] | |
| Inactive Antibody or Detection Reagent: Antibodies can lose activity if stored improperly. The detection substrate may be expired or depleted. | - Ensure antibodies are stored according to the manufacturer's instructions. - Use fresh detection substrate.[8] | |
| High Background | Insufficient Blocking: The blocking step may not have been adequate, leading to non-specific antibody binding. | - Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[9] - Optimize the blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) may be preferable for some antibodies. |
| Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can increase background noise. | - Reduce the concentration of the primary and/or secondary antibody.[7][10] | |
| Inadequate Washing: Insufficient washing can leave behind unbound antibodies. | - Increase the number and duration of wash steps.[7] - Include a detergent like Tween-20 (at 0.05-0.1%) in your wash buffer to help remove non-specific binding.[6] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | - The most definitive solution is to use a knockout (KO) or knockdown (KD) model to confirm the specificity of the band for S1R. The band of interest should be absent in the KO/KD sample.[4] |
| Protein Degradation: Samples may have been improperly handled, leading to protein degradation and the appearance of lower molecular weight bands. | - Always use fresh samples and keep them on ice.[8] - Add protease inhibitors to your lysis buffer.[5] | |
| Post-Translational Modifications: S1R can undergo post-translational modifications that may alter its migration on the gel. | - Consult the literature for known modifications of S1R that might affect its apparent molecular weight.[5] |
Key Experimental Protocols
Western Blotting Protocol for Sigma-1 Receptor
This protocol provides a general guideline for S1R detection. Optimization may be required based on the specific antibody and sample type.
-
Sample Preparation:
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel (a 12% gel is suitable for the 25 kDa S1R protein).[13]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[6]
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[14]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary S1R antibody diluted in blocking buffer (or TBST) overnight at 4°C with gentle agitation.[2][15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[5][14]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.[14]
-
Capture the chemiluminescent signal using an imaging system.
-
Knockout (KO) Validation of S1R Antibody
-
Obtain Samples: Acquire cell lysates or tissue homogenates from both wild-type (WT) and S1R knockout (KO) models.[13][15]
-
Perform Western Blot: Follow the standard Western blotting protocol described above, loading both WT and KO samples on the same gel.
-
Analyze Results: A specific antibody will show a distinct band at the expected molecular weight (~25 kDa) in the WT lane, and this band will be absent in the KO lane.[2][3] The presence of other bands in both lanes indicates non-specific binding.
Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
IP-MS can be used to confirm the identity of the protein being detected and to identify its interaction partners.[16]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[16]
-
Immunoprecipitation:
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.[18]
-
-
Mass Spectrometry:
-
Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS).
-
Identify the proteins present in the sample by searching the acquired MS data against a protein database. The successful identification of S1R peptides confirms the antibody's ability to bind to the target protein.
-
Visualizations
Caption: Simplified Sigma-1 Receptor signaling pathway.
Caption: Workflow for validating S1R antibody specificity.
Caption: Decision tree for troubleshooting S1R Western blots.
References
- 1. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Polyclonal Antibody (42-3300) [thermofisher.com]
- 3. Anti-Sigma1-receptor antibody (ab151288) | Abcam [abcam.com]
- 4. biorxiv.org [biorxiv.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. wildtypeone.substack.com [wildtypeone.substack.com]
- 11. Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to selecting high-performing antibodies for... | F1000Research [f1000research.com]
- 13. SIGMAR1 antibody | 4 (2 knockout-validated) products in Validated Antibody Database; 6 cited in the literature; 26 total from 9 suppliers [labome.com]
- 14. Anti-Sigma1-receptor Antibody (A14792) | Antibodies.com [antibodies.com]
- 15. sigma1R antibody | knockout validation | Invitrogen 42-3300 [labome.com]
- 16. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 17. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Control Experiments for Sigma-1 Receptor Antagonist Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust control experiments for Sigma-1 Receptor (S1R) antagonist research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Controls
-
Q1: What are the essential positive and negative controls I should include in my S1R antagonist experiments?
A: Proper controls are critical for validating your experimental findings.[1][2][3] Essential controls include:
-
Positive Controls: A well-characterized S1R antagonist with a known mechanism of action and binding affinity.[1][3] This confirms that your experimental system is capable of detecting the expected effect.[1][3]
-
Negative Controls: These are crucial for identifying non-specific effects and ensuring that the observed results are due to the specific inhibition of S1R.[1] This can be a vehicle control (the solvent your antagonist is dissolved in) or an inactive compound structurally similar to your test antagonist but with no affinity for S1R.[1]
-
System-Specific Controls: Depending on your experimental model, you may also need additional controls, such as cells or tissues from S1R knockout animals or cells treated with S1R-specific siRNA to confirm the target engagement.[4][5]
-
2. In Vitro Binding Assays
-
Q2: My radioligand binding assay shows high non-specific binding. How can I troubleshoot this?
A: High non-specific binding can obscure your results. Here are some troubleshooting steps:
-
Optimize Radioligand Concentration: Use a concentration of the radioligand (--INVALID-LINK---pentazocine is common for S1R) that is at or below its Kd value to minimize binding to low-affinity sites.[6]
-
Check Your "Cold" Ligand Concentration: Ensure you are using a sufficiently high concentration of a non-labeled S1R ligand (e.g., haloperidol) to define non-specific binding.[6][7]
-
Review Tissue/Cell Preparation: Inadequate homogenization or membrane preparation can lead to issues. Ensure proper preparation of tissue membranes, with guinea pig liver being a good source for high S1R expression.[6]
-
Incubation Time and Temperature: Optimize incubation time and temperature. For --INVALID-LINK---pentazocine, 90 minutes at 37°C is a common protocol.[6]
-
-
Q3: How do I select an appropriate positive control antagonist for my binding assay?
A: The choice of a positive control depends on the specific goals of your assay. Several well-characterized S1R antagonists can be used:[8]
-
For High Affinity: BD-1063 and haloperidol (B65202) are potent S1R antagonists.[8][9]
-
For Selectivity: If you are investigating selectivity over the Sigma-2 receptor (S2R), compounds like E-52862 (MR309) are good choices due to their high selectivity for S1R.[10][11][12]
-
Commercially Available Standards: Many established S1R antagonists are commercially available and serve as reliable positive controls.
-
| Compound | Typical Ki for S1R | Notes |
| Haloperidol | ~2.3 - 5.2 nM | Also binds to other receptors, so less suitable for selectivity studies.[8] |
| BD-1063 | High affinity | Commonly used as a selective S1R antagonist.[9] |
| E-52862 (MR309) | ~17 nM | High selectivity over S2R, has been in clinical trials.[10][11][12] |
| (+)-Pentazocine | ~4.8 nM | Often used as a radioligand for S1R binding assays. |
3. In Vitro Functional Assays
-
Q4: How can I confirm that the effects of my antagonist in a cell-based assay are specifically mediated by S1R?
A: To ensure on-target effects, you should incorporate the following controls:
-
S1R Knockdown/Knockout: The most rigorous control is to show that your antagonist has no effect in cells where the S1R gene has been knocked out or its expression is silenced using siRNA.[4][5] A successful knockdown will show a significantly reduced signal in a Western blot compared to a control.[5]
-
Rescue Experiments: In S1R knockdown/knockout cells, reintroducing the S1R gene should restore the antagonist's effect, confirming its specificity.
-
Agonist Challenge: Pre-treatment with a known S1R agonist (e.g., PRE-084) should block or reverse the effects of your antagonist.[13]
-
-
Q5: My S1R antagonist doesn't show any effect in a functional assay, but it binds with high affinity. What could be the reason?
A: This discrepancy can arise from several factors:
-
Cellular Environment: The binding affinity measured in membrane preparations may not directly translate to a functional effect in a whole-cell system due to factors like cellular uptake, metabolism, or the presence of endogenous ligands.
-
Signaling Pathway: Ensure that the functional assay you are using is relevant to the S1R signaling pathway you are investigating. S1R is a chaperone protein that modulates various signaling pathways, including calcium signaling and interactions with other receptors like the NMDA receptor.[11][14]
-
Agonist vs. Antagonist Activity: Some compounds can act as partial agonists or have context-dependent effects. It's important to characterize the functional activity of your compound thoroughly.[10]
-
4. In Vivo / Animal Studies
-
Q6: What are the appropriate controls for in vivo studies with S1R antagonists?
A: In vivo studies require careful control to account for systemic effects.[15] Key controls include:
-
Vehicle Control: This is the most fundamental control, where animals receive the same injection volume and route of administration as the treated group, but with the vehicle solution only.[16]
-
Positive Control: A known S1R antagonist with established in vivo efficacy (e.g., E-52862 for neuropathic pain) should be included to validate the animal model.[17] Gabapentin can also serve as a positive control in pain models.[17]
-
Behavioral Controls: It's crucial to assess whether the antagonist itself affects motor coordination or sedation, which could confound the interpretation of results in pain or neurological models. This can be evaluated using tests like the rotarod assay.[18]
-
S1R Knockout Animals: The gold standard for confirming in vivo target engagement is to use S1R knockout animals, where a specific S1R antagonist should have no effect.[4]
-
-
Q7: How do I control for potential off-target effects of my S1R antagonist in vivo?
A: Many S1R ligands also have affinity for other receptors.[10][12] To address this:
-
Selectivity Profiling: Before in vivo studies, perform a comprehensive in vitro binding assay panel to determine the affinity of your antagonist for a wide range of receptors and channels.
-
Dose-Response Studies: Conduct dose-response studies to identify a therapeutic window where the antagonist is effective at a dose that is not expected to engage off-targets.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of the antagonist in the target tissue with the observed pharmacological effect to ensure that the effective concentrations are consistent with its S1R affinity.
-
Experimental Protocols & Methodologies
Protocol 1: S1R Radioligand Binding Assay
-
Membrane Preparation: Homogenize guinea pig liver tissue in a Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine (e.g., at a final concentration around its Kd), and either your test compound, a positive control (e.g., haloperidol), or buffer for total binding.[6]
-
Non-Specific Binding: To a separate set of wells, add a high concentration of a non-labeled S1R ligand (e.g., 10 µM haloperidol) to determine non-specific binding.[6]
-
Incubation: Incubate the plate at 37°C for 90 minutes.[6]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki of your antagonist using competitive binding analysis.
Protocol 2: S1R Knockdown using siRNA
-
Cell Culture: Plate your cells of interest (e.g., HEK293, SH-SY5Y) at an appropriate density.
-
Transfection: Transfect the cells with either a validated S1R-specific siRNA or a non-targeting scramble siRNA (as a negative control) using a suitable transfection reagent.[5]
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the S1R protein.
-
Validation of Knockdown: Harvest a subset of the cells and perform a Western blot using a validated S1R antibody to confirm the reduction in S1R protein levels in the siRNA-treated group compared to the scramble control.[5]
-
Functional Assay: Use the remaining cells for your functional assay to test the effect of your S1R antagonist. The antagonist should show a significantly reduced or absent effect in the S1R knockdown cells.
Visualizations
Caption: Workflow for a Sigma-1 Receptor radioligand binding assay.
References
- 1. bosterbio.com [bosterbio.com]
- 2. news-medical.net [news-medical.net]
- 3. Positive and Negative Controls | Rockland [rockland.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 8. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iris.unict.it [iris.unict.it]
- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury [frontiersin.org]
- 15. Research Controls Considerations In An Animal Study | FAQs [proximacro.com]
- 16. Reducing the use of animals in toxicological research with data science and artificial intelligence - El·lipse [ellipse.prbb.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the efficacy of S1RA (E-52862) vs. other S1R antagonists
A Comparative Guide to the Efficacy of S1RA (E-52862) and Other Selective Sigma-1 Receptor Antagonists
For researchers and drug development professionals, the landscape of Sigma-1 Receptor (S1R) antagonists presents a promising frontier for therapeutic intervention, particularly in the realm of neuropathic pain. This guide provides an objective comparison of the efficacy of S1RA (E-52862), a key clinical candidate, against other notable S1R antagonists, supported by experimental data.
Introduction to Sigma-1 Receptor Antagonism
The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating intracellular calcium signaling and responding to cellular stress.[1][2] Antagonism of S1R has emerged as a compelling strategy for the treatment of various neurological disorders, most notably neuropathic pain. S1R antagonists have demonstrated the ability to reduce pain hypersensitivity in a variety of preclinical models.[3][4]
Comparative Efficacy of S1R Antagonists
This section details the binding affinities and in vivo efficacy of S1RA (E-52862) in comparison to other selective S1R antagonists.
Binding Affinity and Selectivity
The binding affinity (Ki) for the S1R and the selectivity over the Sigma-2 Receptor (S2R) are critical parameters for evaluating the potential of S1R antagonists. High affinity indicates potent binding to the target, while high selectivity minimizes off-target effects.
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) | Reference |
| S1RA (E-52862) | 17.0 ± 7.0 | >1000 | >58 | [5][6][7] |
| PW507 | 7.5 | - | - | [8][9] |
| SI 1/28 | 6.1 | 2583 | 423 | [10] |
| (R/S)-RC-752 | 6.2 ± 0.9 | >100 | >16 | [11][12] |
| CM-304 | 7.2 | >720 | >100 | [13][14] |
| BD-1047 | - | - | - | [15] |
| BD-1063 | 4.43 | - | - | [15] |
In Vivo Efficacy in Neuropathic Pain Models
The analgesic effects of S1R antagonists are commonly evaluated in rodent models of neuropathic pain, such as the streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model and the chronic constriction injury (CCI) model.
| Compound | Pain Model | Species | Route of Administration | Key Efficacy Findings | Reference |
| S1RA (E-52862) | STZ-induced diabetic neuropathy | Rat | i.p. | Significantly reduced mechanical allodynia after acute and repeated administration. | [4] |
| Chronic Constriction Injury (CCI) | Mouse | i.p. | Dose-dependently inhibited mechanical and thermal hypersensitivity. | [3] | |
| PW507 | STZ-induced diabetic neuropathy | Rat | i.p. | Demonstrated significant efficacy in alleviating mechanical allodynia and thermal hyperalgesia after acute and chronic administration. | [9] |
| SI 1/28 | Chronic Constriction Injury (CCI) | Mouse | i.p. | Produced dose-dependent anti-allodynia. | [10] |
| (R/S)-RC-752 | Formalin Test & Spinal Nerve Ligation | - | - | Effectively alleviated pain in both models. | [11][12] |
| CM-304 | Chronic Constriction Injury (CCI) & Cisplatin-induced neuropathy | Mouse | i.p. | Produced antinociception and anti-allodynia. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for key in vivo models cited in the comparison.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model is widely used to mimic the painful neuropathy experienced by individuals with diabetes.
-
Induction of Diabetes: Adult male Sprague-Dawley rats are typically used. After a baseline assessment of paw withdrawal thresholds, the animals receive an intraperitoneal (i.p.) injection of streptozotocin (STZ) to induce insulin-dependent diabetes.[16][17] Blood glucose levels are monitored to confirm the diabetic state.[16][18]
-
Assessment of Neuropathy: Once diabetes is established, paw withdrawal thresholds to mechanical stimuli (e.g., using von Frey filaments) and thermal stimuli are re-evaluated to confirm the development of mechanical allodynia and thermal hyperalgesia.[18][19]
-
Drug Administration and Testing: The test compounds (S1R antagonists) or vehicle are administered, and the sensory responses of the animals are measured at various time points post-administration to assess the analgesic effects.[16]
Chronic Constriction Injury (CCI) Model
The CCI model is a common surgical model used to induce neuropathic pain by causing a peripheral nerve injury.
-
Surgical Procedure: In anesthetized rats or mice, the common sciatic nerve is exposed at the mid-thigh level.[20][21][22] Four loose ligatures are placed around the nerve to create a constriction.[23][24]
-
Behavioral Testing: At various time points post-surgery, pain behaviors are monitored.[23] This includes measuring the paw withdrawal threshold to mechanical stimuli (mechanical allodynia) using von Frey filaments and the paw withdrawal latency to a thermal stimulus (thermal hyperalgesia).[23][24]
-
Efficacy Evaluation: The S1R antagonists or vehicle are administered, and the reversal of allodynia and hyperalgesia is quantified to determine the efficacy of the treatment.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the evaluation process.
Sigma-1 Receptor Signaling Pathway
The S1R, located at the endoplasmic reticulum (ER), acts as a molecular chaperone. Under normal conditions, it is associated with the Binding Immunoglobulin Protein (BiP). Upon ligand binding or cellular stress, S1R dissociates from BiP and modulates downstream signaling, including calcium mobilization through the IP3 receptor and the unfolded protein response (UPR) via proteins like PERK.
Experimental Workflow for In Vivo Efficacy Testing
The general workflow for evaluating the efficacy of S1R antagonists in preclinical pain models involves several key stages, from animal model induction to data analysis.
Conclusion
The selective antagonism of the Sigma-1 Receptor holds significant promise for the development of novel analgesics for neuropathic pain. S1RA (E-52862) has been a key molecule in demonstrating the clinical potential of this mechanism. However, a growing number of other potent and selective S1R antagonists, such as PW507, SI 1/28, and (R/S)-RC-752, are emerging from preclinical studies with comparable or, in some cases, superior binding affinities. The continued investigation and direct comparative studies of these compounds are essential to identify the most promising candidates for future clinical development. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 5. selleckchem.com [selleckchem.com]
- 6. E-52862 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of RC-752, a Novel Sigma-1 Receptor Antagonist with Antinociceptive Activity: A Promising Tool for Fighting Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. ndineuroscience.com [ndineuroscience.com]
- 17. inotiv.com [inotiv.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. criver.com [criver.com]
- 22. aragen.com [aragen.com]
- 23. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 24. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Neuropathic Pain Relief: Sigma-1 Receptor Antagonists Versus Gabapentin
A comprehensive analysis of preclinical data reveals distinct efficacy profiles and mechanisms of action for two major classes of neuropathic pain therapeutics. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of Sigma-1 (σ1) receptor antagonists and gabapentin (B195806), supported by experimental data, protocols, and pathway visualizations.
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. For years, gabapentin has been a cornerstone of treatment, but a newer class of drugs, Sigma-1 (σ1) receptor antagonists, is emerging as a promising alternative. This guide delves into the preclinical evidence to objectively compare these two therapeutic strategies, offering a valuable resource for those at the forefront of pain research and drug discovery.
Mechanism of Action: Two Distinct Approaches to Pain Modulation
The fundamental difference between Sigma-1 (σ1) receptor antagonists and gabapentin lies in their molecular targets and mechanisms of action.
Gabapentin , a structural analogue of the neurotransmitter GABA, does not act on GABA receptors as its name might suggest. Instead, its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1][2] This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[1][2] This dampening of neuronal hyperexcitability is believed to be the basis of its analgesic effect in neuropathic pain states.
Sigma-1 (σ1) receptor antagonists , on the other hand, target the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] The σ1 receptor is involved in regulating a multitude of cellular functions, including ion channel activity, neurotransmitter release, and cellular stress responses.[4][5] In the context of neuropathic pain, σ1 receptors are thought to contribute to the sensitization of pain pathways. By antagonizing these receptors, these drugs can modulate the activity of various ion channels (including NMDA receptors and voltage-gated ion channels) and signaling pathways implicated in the generation and maintenance of neuropathic pain.[4][6] This multifaceted mechanism offers a distinct approach to pain modulation compared to the more focused action of gabapentin.
Preclinical Efficacy: A Comparative Look at the Data
Direct head-to-head preclinical studies provide the most robust evidence for comparing the efficacy of these two drug classes. The following tables summarize key quantitative data from studies that have directly compared Sigma-1 receptor antagonists with gabapentin or its analogue, pregabalin, in established animal models of neuropathic pain.
| Compound | Neuropathic Pain Model | Species | Pain Assessment | Dose | Efficacy (% Reversal or Effect) | Reference |
| E-52862 (S1RA) | Oxaliplatin-induced polyneuropathy | Rat | Cold Allodynia (Acetone Test) | 80 mg/kg, i.p. | Reversed cold allodynia to baseline values | [7][8][9] |
| Gabapentin | Oxaliplatin-induced polyneuropathy | Rat | Cold Allodynia (Acetone Test) | 100 mg/kg, p.o. | Similar reversal of cold allodynia to E-52862 | [7][8][9] |
| E-52862 (S1RA) | Streptozotocin (B1681764) (STZ)-induced diabetic polyneuropathy | Rat | Mechanical Hyperalgesia (Randall-Selitto Test) | 80 mg/kg, i.p. | Significantly reduced mechanical hypersensitivity | [7][8][9] |
| Pregabalin | Streptozotocin (STZ)-induced diabetic polyneuropathy | Rat | Mechanical Hyperalgesia (Randall-Selitto Test) | 80 mg/kg, i.p. | Ineffective in this study | [7] |
| PW507 | STZ-induced diabetic neuropathy | Rat | Mechanical Allodynia (von Frey) | 20 mg/kg, i.p. (chronic) | Significantly attenuated mechanical allodynia | [10] |
| Gabapentin | STZ-induced diabetic neuropathy | Rat | Mechanical Allodynia (von Frey) | 100 mg/kg, i.p. (chronic) | Significantly attenuated mechanical allodynia | [10] |
| PW507 | STZ-induced diabetic neuropathy | Rat | Thermal Hyperalgesia (Hargreaves Test) | 20 mg/kg, i.p. (chronic) | Significantly attenuated thermal hyperalgesia | [10] |
| Gabapentin | STZ-induced diabetic neuropathy | Rat | Thermal Hyperalgesia (Hargreaves Test) | 100 mg/kg, i.p. (chronic) | Significantly attenuated thermal hyperalgesia | [10] |
| SI 1/28 | Chronic Constriction Injury (CCI) | Mouse | Mechanical Allodynia (von Frey) | 45 mg/kg, i.p. | Reduced mechanical allodynia | [11] |
| Gabapentin | Chronic Constriction Injury (CCI) | Mouse | Mechanical Allodynia (von Frey) | Not specified as direct comparator in this figure | Strong anti-allodynic effects | [11] |
Side Effect Profile: A Preclinical Perspective
Preclinical studies also provide insights into the potential side effect profiles of these compounds.
Gabapentin is known to cause dose-dependent side effects, including sedation, dizziness, and motor impairment (ataxia).[12] These effects are often observed in preclinical models at doses that are effective for analgesia.
Sigma-1 receptor antagonists have shown a potentially more favorable side effect profile in some preclinical studies. For instance, the novel antagonist SI 1/28 demonstrated anti-allodynic effects in the CCI model without causing significant motor impairment, sedation, or respiratory depression at therapeutic doses.[11] Similarly, S1RA (E-52862) has a reported good preclinical safety profile.[7] However, as with any therapeutic agent, a thorough evaluation of the safety profile is crucial in further clinical development.
Experimental Protocols: A Guide to Key Methodologies
Reproducibility is paramount in preclinical research. The following are detailed protocols for some of the key experimental models and behavioral assays cited in the comparative data.
Neuropathic Pain Models
1. Chronic Constriction Injury (CCI) of the Sciatic Nerve
-
Species: Rat (typically Sprague-Dawley or Wistar) or Mouse (e.g., C57BL/6).[5][13][14]
-
Anesthesia: Isoflurane or a ketamine/xylazine mixture.[13]
-
Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb. The muscle and skin are then closed in layers.[5][14]
-
Outcome: This model produces mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, which typically develop within a week and can last for several weeks to months.[13]
2. Spared Nerve Injury (SNI)
-
Anesthesia: Isoflurane or a ketamine/xylazine mixture.
-
Procedure: The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are tightly ligated with silk suture and then transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact. The muscle and skin are then closed.[1][2][15]
-
Outcome: This model results in robust and long-lasting mechanical allodynia in the territory of the spared sural nerve (the lateral aspect of the paw).[1][2]
3. Streptozotocin (STZ)-Induced Diabetic Neuropathy
-
Procedure: Diabetes is induced by a single intraperitoneal or intravenous injection of streptozotocin (STZ), a toxin that selectively destroys pancreatic β-cells.[16][18] Doses vary depending on the species and strain. Blood glucose levels are monitored to confirm the diabetic state.
-
Outcome: Animals develop hyperglycemia and, over several weeks, exhibit signs of peripheral neuropathy, including mechanical allodynia and thermal hyperalgesia.[16][18]
Behavioral Pain Assays
1. Von Frey Test (Mechanical Allodynia)
-
Apparatus: A set of calibrated von Frey filaments that exert specific bending forces.
-
Procedure: The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of the hind paws. After an acclimation period, the filaments are applied perpendicularly to the mid-plantar surface of the paw with sufficient force to cause the filament to bend. The test begins with a filament of low force and proceeds to filaments of increasing force. A positive response is a sharp withdrawal of the paw. The 50% paw withdrawal threshold is often calculated using the up-down method.[13]
2. Randall-Selitto Test (Mechanical Hyperalgesia)
-
Apparatus: An analgesy-meter that applies a linearly increasing pressure to the paw.
-
Procedure: The animal's paw is placed on a small plinth under a cone-shaped pusher. A pedal is pressed to start the application of increasing pressure. The pressure at which the animal withdraws its paw is recorded as the pain threshold.[19][20][21]
3. Hot Plate Test (Thermal Hyperalgesia)
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).
-
Procedure: The animal is placed on the heated surface, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.[12][22][23]
Visualizing the Pathways: A Deeper Look at the Mechanisms
To further elucidate the distinct mechanisms of action, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.
Caption: Simplified signaling pathway of Gabapentin's mechanism of action.
Caption: Simplified signaling pathway of a Sigma-1 Receptor Antagonist.
Experimental Workflow: From Induction to Analysis
The following diagram outlines a typical experimental workflow for preclinical studies evaluating the efficacy of compounds for neuropathic pain.
Caption: A typical experimental workflow for preclinical neuropathic pain studies.
Conclusion: Charting the Future of Neuropathic Pain Treatment
The preclinical data presented in this guide highlight the distinct profiles of Sigma-1 receptor antagonists and gabapentin in the context of neuropathic pain. While gabapentin remains a valuable tool, the multifaceted mechanism of Sigma-1 receptor antagonists offers a novel and promising therapeutic avenue. Direct comparative studies suggest that in certain models and for specific pain modalities, Sigma-1 receptor antagonists may offer comparable or even superior efficacy, potentially with a more favorable side-effect profile.
For researchers and drug development professionals, this comparative guide underscores the importance of continued investigation into the therapeutic potential of Sigma-1 receptor modulation. As our understanding of the complex pathophysiology of neuropathic pain evolves, so too will the strategies to combat it. The evidence presented here provides a solid foundation for the rational design of future studies and the development of next-generation analgesics that can bring much-needed relief to patients suffering from this debilitating condition.
References
- 1. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 2. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 3. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal behavioural test - Pain and inflammation - Hot Plate - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 13. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ndineuroscience.com [ndineuroscience.com]
- 17. inotiv.com [inotiv.com]
- 18. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 19. Randall-Selitto test: a new approach for the detection of neuropathic pain after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. JCDR - Pain threshold force and time, Pain tolerance force and time, Randall selitto test [jcdr.net]
- 21. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Sigma-1 Receptor Antagonists and Opioid Analgesics: A Guide for Researchers
A deep dive into the pharmacology, efficacy, and safety of two distinct classes of analgesics reveals a promising future for pain management, with Sigma-1 receptor antagonists emerging as a potential adjunct or alternative to traditional opioid therapies. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the therapeutic potential and underlying mechanisms of these compounds.
Opioid analgesics have long been the cornerstone of moderate to severe pain management. However, their clinical utility is often limited by a burdensome side-effect profile, including respiratory depression, tolerance, dependence, and constipation.[1][2] In the quest for safer and more effective analgesics, the Sigma-1 receptor (S1R) has garnered significant attention.[3][4] Initially misidentified as an opioid receptor, S1R is now understood to be a unique ligand-operated chaperone protein with a crucial role in modulating various signaling pathways involved in pain.[1][4][5] This guide presents a comparative analysis of S1R antagonists and opioid analgesics, focusing on their mechanisms of action, analgesic efficacy, and side-effect profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: Two Distinct Pathways to Pain Relief
Opioid analgesics exert their effects primarily by binding to and activating opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[2][6][7] Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels.[7][8] These actions collectively reduce neuronal excitability and inhibit the transmission of pain signals.[6][9]
In contrast, the Sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[5][10] It does not belong to the opioid receptor family.[11] S1R antagonists modulate pain signaling through a different mechanism. They have been shown to potentiate opioid-induced analgesia without directly activating opioid receptors.[1][12][13] This potentiation is thought to occur through the modulation of various downstream targets, including NMDA receptors and ion channels, ultimately leading to a reduction in neuronal hyperexcitability associated with chronic pain states.[1][12] Furthermore, S1R antagonists have demonstrated intrinsic analgesic effects, particularly in models of neuropathic and inflammatory pain, independent of the opioid system.[1][12][14]
Signaling Pathways: A Visual Comparison
The distinct mechanisms of opioid agonists and S1R antagonists are reflected in their downstream signaling pathways.
Figure 1. Simplified signaling pathways of opioid agonists and Sigma-1 receptor antagonists.
Comparative Efficacy: Insights from Preclinical Models
The analgesic efficacy of both S1R antagonists and opioid analgesics has been extensively evaluated in various preclinical models of pain. The following tables summarize key quantitative data from these studies.
Table 1: Comparative Binding Affinities
| Compound Class | Compound Example | Receptor | Binding Affinity (Ki, nM) |
| Opioid Analgesic | Morphine | Mu-Opioid | 1 - 10 |
| Fentanyl | Mu-Opioid | 0.1 - 1 | |
| S1R Antagonist | S1RA (E-52862) | Sigma-1 | 22 |
| Haloperidol | Sigma-1 | 1.6 | |
| BD-1047 | Sigma-1 | 4.8 |
Note: Ki values can vary depending on the specific assay conditions.
Table 2: Comparative Analgesic Efficacy in Animal Models
| Compound | Pain Model | Species | Endpoint | ED50 (mg/kg) |
| Morphine | Hot Plate | Mouse | Paw Licking Latency | 5 - 10 (s.c.) |
| Tail Flick | Rat | Tail Withdrawal Latency | 2 - 5 (s.c.) | |
| Formalin Test (Phase II) | Mouse | Licking/Biting Time | 1 - 5 (s.c.) | |
| S1RA (E-52862) | Spared Nerve Injury | Mouse | Mechanical Allodynia | 30 - 60 (p.o.) |
| Formalin Test (Phase II) | Rat | Licking/Biting Time | 16 - 64 (i.p.) | |
| Morphine + S1RA | Tail Flick | Mouse | Tail Withdrawal Latency | Morphine ED50 reduced 3-fold |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. s.c. = subcutaneous, p.o. = oral, i.p. = intraperitoneal.
Side-Effect Profile: A Key Differentiator
A major advantage of S1R antagonists is their favorable side-effect profile compared to opioids.[1][12] Preclinical studies have shown that S1R antagonists do not produce the significant respiratory depression, constipation, or rewarding effects typically associated with opioid use.[1][15] Furthermore, when used in combination with opioids, S1R antagonists have been shown to potentiate the analgesic effects without exacerbating opioid-induced side effects.[1][12][15] This suggests that co-administration could allow for lower, more effective doses of opioids, thereby reducing the risk of adverse events and the development of tolerance.[15]
Table 3: Comparative Side-Effect Profile
| Side Effect | Opioid Analgesics | Sigma-1 Receptor Antagonists |
| Respiratory Depression | High Risk | Low to No Risk |
| Constipation | Common | Not Observed |
| Tolerance | Develops Rapidly | Does not appear to develop; may reduce opioid tolerance |
| Dependence/Addiction | High Potential | Low to No Potential |
| Sedation | Common | Possible at high doses, but generally less than opioids |
Experimental Protocols: A Guide to Comparative Studies
The evaluation of novel analgesics requires a battery of well-established in vitro and in vivo assays.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the target receptor.
General Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., brain, spinal cord) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes, which are then resuspended.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for S1R, [³H]DAMGO for mu-opioid receptor) and varying concentrations of the unlabeled test compound.[16][17][18]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Analgesic Assays
Objective: To assess the analgesic efficacy of a test compound in animal models of pain.
Commonly Used Models:
-
Hot Plate Test: Measures the latency of a rodent to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface. This assay is sensitive to centrally acting analgesics.[19][20][21]
-
Tail Flick Test: Measures the latency of a rodent to withdraw its tail from a noxious heat source. This is a spinal reflex that can be modulated by supraspinal pathways.[19][20]
-
Formalin Test: Involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. The early phase is due to direct nociceptor activation, while the late phase is associated with inflammation and central sensitization. This model is useful for differentiating between drugs that act on acute versus persistent pain.[22][23]
-
Neuropathic Pain Models (e.g., Spared Nerve Injury, Chronic Constriction Injury): These models involve surgical nerve damage to mimic chronic neuropathic pain conditions in humans. Behavioral endpoints such as mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia are measured.[23][24]
Experimental Workflow: From Bench to Behavior
The development and comparison of novel analgesics typically follow a structured workflow.
Figure 2. A typical experimental workflow for the comparison of analgesic compounds.
Conclusion and Future Directions
The comparative analysis of Sigma-1 receptor antagonists and opioid analgesics highlights a paradigm shift in the approach to pain management. While opioids remain a powerful tool, their significant drawbacks necessitate the exploration of alternative and adjunctive therapies. S1R antagonists present a compelling profile with a distinct mechanism of action, efficacy in challenging pain states like neuropathic pain, and a markedly improved safety profile.[1][12][25][26]
The ability of S1R antagonists to potentiate opioid analgesia without increasing side effects is particularly promising.[1][12][15][26] This synergistic interaction could lead to the development of opioid-sparing combination therapies, reducing the burden of opioid-related adverse events and potentially mitigating the ongoing opioid crisis. Further research, including well-controlled clinical trials, is crucial to fully elucidate the therapeutic potential of S1R antagonists in various pain populations and to establish their place in the clinical armamentarium against pain. The development of bifunctional molecules that target both S1R and opioid receptors is also an exciting avenue for future drug discovery.[15][26]
References
- 1. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid - Wikipedia [en.wikipedia.org]
- 3. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nursingcenter.com [nursingcenter.com]
- 10. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Editorial: Sigma Receptors [frontiersin.org]
- 15. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 17. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 20. ijisrt.com [ijisrt.com]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchwithrutgers.com [researchwithrutgers.com]
- 26. The Emerging Role of Sigma Receptors in Pain Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Novel Sigma-1 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of a novel Sigma-1 (σ1) receptor antagonist. By comparing its performance with established antagonists, researchers can effectively characterize the pharmacological profile of their compound. This document outlines key in vitro and in vivo assays, presents comparative data for known antagonists, and provides detailed experimental protocols.
Comparative Performance Data
The efficacy of a novel antagonist is best understood in the context of existing compounds. The following tables summarize key performance indicators for two well-characterized σ1 receptor antagonists, Haloperidol and E-52862, which can serve as benchmarks.
Table 1: In Vitro Binding Affinities
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Citation |
| Novel Antagonist | --INVALID-LINK---pentazocine | Guinea Pig Brain Membranes | [Insert Data] | |
| Haloperidol | --INVALID-LINK---pentazocine | HEK 293T Cells | 4.5 | [1] |
| Haloperidol | --INVALID-LINK---pentazocine | Rat Liver Membranes | 2-4 | |
| E-52862 | --INVALID-LINK---pentazocine | Human σ1R | 17 |
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Cell Line | IC₅₀ (nM) | Citation |
| Novel Antagonist | Forskolin-stimulated cAMP accumulation | CHO-K1 cells expressing human σ1R | [Insert Data] | |
| Haloperidol | Inhibition of forskolin-stimulated cAMP accumulation (via D1 receptor) | Cells expressing D1 receptors | 540 | [2] |
| Haloperidol | HT-22 cell cytoprotection assay | HT-22 | 5.9 ± 2.1 | [3] |
| E-52862 | Not available | Not available | Not available |
Table 3: In Vivo Efficacy in Neuropathic Pain Model (Rat)
| Compound | Model | Behavioral Test | Effective Dose (mg/kg) | Route | Citation |
| Novel Antagonist | Streptozotocin-induced diabetic neuropathy | Mechanical Allodynia (von Frey) | [Insert Data] | i.p. | |
| Haloperidol | Chronic Constriction Injury | Mechanical Allodynia (von Frey) | 1 | i.p. | [4] |
| E-52862 | Streptozotocin-induced diabetic neuropathy | Mechanical Hyperalgesia | 80 | i.p. | [5] |
| E-52862 | Oxaliplatin-induced neuropathy | Cold Allodynia | 40 | i.p. | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a clear understanding of the validation process.
Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloperidol Decreases Hyperalgesia and Allodynia Induced by Chronic Constriction Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Sigma-1 Receptor Antagonism: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, the Sigma-1 receptor (S1R) presents a promising therapeutic target for a myriad of neurological and psychiatric disorders. However, the path to translating preclinical findings into clinical success is often hampered by issues of reproducibility. This guide provides a comparative analysis of published data on S1R antagonists, highlighting inconsistencies and offering detailed experimental protocols to foster more consistent and reliable research in this critical field.
The Sigma-1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum, plays a crucial role in cellular stress responses and modulates various signaling pathways.[1][2][3] Its involvement in conditions such as neuropathic pain, neurodegenerative diseases, and addiction has spurred the development of numerous antagonists.[4] Despite this, a clear consensus on the potency and efficacy of these antagonists is often obscured by discordant findings across different studies. This guide aims to dissect these discrepancies by presenting a side-by-side comparison of quantitative data and a detailed look at the experimental methodologies employed.
Unraveling the Data: A Comparative Look at Antagonist Binding Affinities
The binding affinity (Ki) of a ligand to its receptor is a fundamental parameter in pharmacology. However, published Ki values for S1R antagonists can vary significantly. This variability can stem from a range of factors including the choice of radioligand, tissue preparation, and assay conditions. The following table summarizes Ki values for several common S1R antagonists from various sources to illustrate these inconsistencies.
| Compound | Reported Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| Haloperidol | 2.3 - 10 | --INVALID-LINK---Pentazocine, [3H]Haloperidol | Rat Brain, Guinea Pig Brain | [4] |
| NE-100 | ~1 | --INVALID-LINK---Pentazocine | - | [5] |
| BD-1047 | - | --INVALID-LINK---Pentazocine | - | [6] |
| BD-1063 | - | --INVALID-LINK---Pentazocine | - | [6] |
| S1RA (E-52862) | - | - | - | - |
| Rimcazole | - | --INVALID-LINK---Pentazocine | MDA-MB-468 cells | [7] |
| IPAG | 2.8 | --INVALID-LINK---Pentazocine | MDA-MB-468 cells | [7] |
Note: A comprehensive table with a wider range of compounds and specific Ki values from multiple studies is challenging to compile due to the fragmented nature of the available data. The table above serves as an illustrative example of the reported ranges and the importance of considering the experimental context.
The Functional Conundrum: Discrepancies in Antagonist Efficacy
Beyond binding affinity, the functional activity of S1R antagonists, often measured as the half-maximal inhibitory concentration (IC50) in various cellular assays, also exhibits considerable variability. This is further complicated by the lack of a standardized functional assay for S1R. Common assays include measuring changes in intracellular calcium levels, neurite outgrowth, and cell viability. The choice of cell line, the stimulus used to elicit a response, and the specific endpoint measured can all contribute to divergent results.
| Compound | Assay Type | Reported IC50/EC50 (µM) | Cell Line | Stimulus | Reference |
| PW507 | CYP Inhibition | >50 | Human Liver Microsomes | - | [8] |
| E-52862 | CYP Inhibition | 7.4 (for CYP1A2), >50 (other CYPs) | Human Liver Microsomes | - | [8] |
Note: Similar to the binding affinity data, a comprehensive comparative table of IC50/EC50 values is difficult to assemble from the existing literature. The provided data points highlight the importance of specifying the assay conditions when reporting functional data.
Towards Standardization: Detailed Experimental Protocols
To address the issue of reproducibility, this section provides detailed methodologies for key experiments commonly used to characterize S1R antagonists. Adherence to standardized protocols can help minimize inter-laboratory variability and lead to more comparable datasets.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound for the Sigma-1 receptor.[9][10][11]
Objective: To determine the inhibition constant (Ki) of a test compound for the S1R.
Materials:
-
Radioligand: [3H]-(+)-Pentazocine (a selective S1R ligand)[9]
-
Tissue/Cell Preparation: Guinea pig brain membranes or other tissues/cells expressing S1R[9]
-
Assay Buffer: Tris-HCl buffer (pH 7.4)
-
Non-specific binding control: A high concentration of an unlabeled S1R ligand (e.g., Haloperidol)
-
Test compounds at various concentrations
-
Scintillation vials and cocktail
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, [3H]-(+)-Pentazocine at a fixed concentration (typically around its Kd), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of an unlabeled ligand.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 120-150 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This assay measures the ability of an S1R antagonist to modulate intracellular calcium levels, a key function of the receptor.[13][14][15][16]
Objective: To assess the functional antagonism of a test compound by measuring its effect on intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing S1R (e.g., PC12, SH-SY5Y, or primary neurons).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Stimulus: A compound to induce calcium release or influx (e.g., thapsigargin (B1683126) to block SERCA pumps, KCl to depolarize the membrane, or a specific agonist for another receptor).[13]
-
Test compounds (S1R antagonists) at various concentrations.
-
Plate reader with fluorescence detection capabilities or a fluorescence microscope.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Compound Treatment: Pre-incubate the cells with the test S1R antagonist at various concentrations for a defined period.
-
Stimulation: Add the stimulus to induce a calcium response.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader or microscope.
-
Data Analysis: Quantify the peak fluorescence response or the area under the curve. Compare the response in the presence of the antagonist to the control (stimulus alone) to determine the inhibitory effect (IC50).
Neurite Outgrowth Assay
This assay evaluates the effect of S1R antagonists on neuronal differentiation and morphology, a process in which S1R is known to be involved.[17][18][19][20]
Objective: To determine the effect of a test compound on neurite outgrowth in a neuronal cell model.
Materials:
-
Neuronal Cell Line: PC12 or N1E-115 cells, or primary neurons.[17]
-
Differentiation Medium: Cell culture medium supplemented with a neuronal growth factor (e.g., NGF for PC12 cells).[17]
-
Test compounds (S1R antagonists) at various concentrations.
-
Microscope with imaging capabilities.
-
Image analysis software.
Procedure:
-
Cell Plating: Plate the neuronal cells on a suitable substrate (e.g., collagen-coated plates).
-
Differentiation and Treatment: Replace the growth medium with differentiation medium containing the test S1R antagonist at various concentrations.
-
Incubation: Culture the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Imaging: Acquire images of the cells using a microscope.
-
Data Analysis: Use image analysis software to quantify neurite length, number of neurites per cell, or other relevant morphological parameters. Compare the results from antagonist-treated cells to control cells.
Visualizing the Complexity: Signaling Pathways and Experimental Workflows
To further clarify the mechanisms of S1R antagonism and the workflow of the described experiments, the following diagrams are provided in the DOT language for Graphviz.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The reproducibility of findings in Sigma-1 receptor antagonism research is a significant challenge that requires a multi-faceted approach to address. By providing a comparative overview of existing data, this guide highlights the extent of the inconsistencies and underscores the need for greater standardization in experimental design and reporting. The detailed protocols and workflow diagrams offered herein are intended to serve as a resource for researchers to design more robust experiments and contribute to a more cohesive and reliable body of literature. Ultimately, a clearer understanding of the pharmacology of S1R antagonists will be essential for the successful development of novel therapeutics for a range of debilitating disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. scispace.com [scispace.com]
- 19. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 20. Effect of the Sigma-1 receptor on neurite outgrowth | Receptors & Clinical Investigation [smartscitech.com]
A Comparative Benchmarking Guide to Novel Sigma-1 Receptor Antagonists and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Sigma-1 Receptor (S1R) antagonists against the classical antagonist, haloperidol (B65202). The data presented herein is compiled from various preclinical studies to aid in the evaluation and selection of compounds for further investigation.
Introduction to Sigma-1 Receptor Antagonism
The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in cellular stress responses, calcium homeostasis, and neuronal signaling.[1] Antagonism of S1R has emerged as a promising therapeutic strategy for a range of disorders, including neuropathic pain, neurodegenerative diseases, and certain psychiatric conditions.
Haloperidol, a butyrophenone (B1668137) antipsychotic, was one of the first compounds identified to have high affinity for S1R and has been historically used as a reference antagonist.[2] However, its utility is limited by its primary activity as a dopamine (B1211576) D2 receptor antagonist and a lack of selectivity, leading to significant side effects.[2] In recent years, a number of novel S1R antagonists have been developed with improved affinity and selectivity, offering the potential for more targeted therapeutic interventions.
Comparative Analysis of Binding Affinity and Selectivity
The binding affinity (Ki) for S1R and the selectivity over the Sigma-2 Receptor (S2R) are critical parameters for characterizing S1R antagonists. The following table summarizes these values for several novel antagonists in comparison to haloperidol.
| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) |
| Haloperidol | 2.3 - 6.5 | ~54 | ~8-23 |
| Novel Antagonists | |||
| E-52862 (S1RA) | ~0.8 | >1000 | >1250 |
| PD-144418 | 0.08 | ~100 | ~1250 |
| [¹⁸F]FTC-146 | 0.0025 | >364 | >145,600 |
| SI 1/28 | 6.1 | 2583 | 423 |
| RC-752 | 6.2 | >1000 | >161 |
| CM-304 | 0.68 | 388 | 567 |
| NE-100 | ~1-4 | ~100-200 | ~25-200 |
| BD-1047 | ~2-10 | ~100-500 | ~12-250 |
| BD-1063 | ~3-10 | ~200-1000 | ~20-333 |
Functional Activity Comparison
The functional activity of S1R antagonists is assessed through a variety of in vitro and in vivo assays. This section provides a comparative overview of the effects of novel antagonists and haloperidol in key functional paradigms.
In Vitro Functional Assays
| Assay | Haloperidol | Novel S1R Antagonists (Examples) |
| Neurite Outgrowth | Can inhibit or have no effect on NGF-induced neurite outgrowth.[3] | Potentiate NGF-induced neurite outgrowth (e.g., SA4503, PPBP)[3]; this effect is often blocked by other S1R antagonists, indicating a complex mechanism. |
| Calcium Mobilization | Can induce PLC-dependent calcium release from the ER.[4] | Antagonists are expected to block agonist-induced changes in calcium signaling. |
| ER Stress Response | Induces ER stress markers (e.g., p-PERK, IRE-1).[5] | Can protect against ER stress induced by other agents. S1R antagonists can modulate the interaction between S1R and BiP.[2] |
| Neuroprotection | Shows cytoprotective effects in some models (EC₅₀ = 5.9 nM against glutamate-induced toxicity).[6] | Several novel antagonists demonstrate neuroprotective properties. |
In Vivo Functional Assays: Neuropathic Pain Models
The efficacy of S1R antagonists in preclinical models of neuropathic pain is a key indicator of their therapeutic potential. The following table summarizes the effective dose (ED₅₀) for analgesia in various models.
| Compound | Pain Model | ED₅₀ (mg/kg) |
| Haloperidol | Limited data in modern neuropathic pain models due to side effects. | - |
| Novel Antagonists | ||
| E-52862 (S1RA) | Carrageenan-induced inflammatory pain (mechanical) | 35.9 |
| CFA-induced inflammatory pain (mechanical) | 42.1 | |
| Carrageenan-induced inflammatory pain (thermal) | 27.9 | |
| SI 1/28 | Formalin test (inflammatory pain) | 13.2 |
Experimental Protocols
Radioligand Binding Assay for S1R
Objective: To determine the binding affinity (Kᵢ) of test compounds for the Sigma-1 Receptor.
Materials:
-
Membrane preparations from cells or tissues expressing S1R (e.g., guinea pig brain, HEK293 cells overexpressing S1R).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₔ), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 120 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Neurite Outgrowth Assay
Objective: To assess the effect of S1R antagonists on nerve growth factor (NGF)-induced neurite outgrowth in a neuronal cell line.
Materials:
-
PC12 or N1E-115 cells.
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum).
-
Differentiation medium (low serum medium).
-
Nerve Growth Factor (NGF).
-
Test compounds (S1R antagonists) and haloperidol.
-
Poly-L-lysine coated culture plates.
-
Microscope with imaging software for neurite length measurement.
Procedure:
-
Seed the neuronal cells on poly-L-lysine coated plates and allow them to adhere.
-
Induce differentiation by switching to a low-serum differentiation medium.
-
Treat the cells with a sub-optimal concentration of NGF in the presence or absence of various concentrations of the test S1R antagonist or haloperidol.
-
Incubate the cells for a period sufficient to allow neurite outgrowth (e.g., 48-72 hours).
-
Capture images of the cells using a microscope.
-
Quantify neurite length using imaging software. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
Analyze the data to determine the effect of the compounds on NGF-induced neurite outgrowth. Data can be expressed as the percentage of neurite-bearing cells or the average neurite length.
In Vivo Neuropathic Pain Model (e.g., Carrageenan-induced Inflammatory Pain)
Objective: To evaluate the analgesic efficacy of S1R antagonists in a model of inflammatory pain.
Materials:
-
Rodents (e.g., mice or rats).
-
Carrageenan solution (e.g., 1% in saline).
-
Test compounds (S1R antagonists) and haloperidol.
-
Vehicle for drug administration.
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) or thermal hyperalgesia (e.g., plantar test).
Procedure:
-
Acclimate the animals to the testing environment and equipment.
-
Establish a baseline pain threshold for each animal.
-
Administer the test compound, haloperidol, or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, induce inflammation by injecting carrageenan into the plantar surface of one hind paw.
-
At various time points after carrageenan injection, assess the pain response (mechanical withdrawal threshold or thermal withdrawal latency).
-
Compare the pain thresholds of the drug-treated groups to the vehicle-treated group to determine the analgesic effect.
-
Calculate the ED₅₀ value, the dose that produces 50% of the maximum possible analgesic effect.
Signaling Pathways and Experimental Workflows
S1R Signaling at the ER-Mitochondria Interface
The Sigma-1 Receptor acts as a molecular chaperone at the Mitochondria-Associated ER Membrane (MAM). Under normal conditions, S1R is bound to the Binding-immunoglobulin Protein (BiP). Upon cellular stress or agonist stimulation, S1R dissociates from BiP and can then interact with and modulate the activity of other proteins, such as the Inositol 1,4,5-trisphosphate receptor (IP3R), to regulate calcium flux from the ER to the mitochondria. S1R antagonists are thought to stabilize the S1R-BiP complex or otherwise prevent the downstream signaling consequences of S1R activation.
Caption: S1R signaling pathway at the ER-mitochondria interface.
Experimental Workflow for S1R Antagonist Benchmarking
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of novel S1R antagonists against a reference compound like haloperidol.
Caption: A streamlined workflow for benchmarking S1R antagonists.
Conclusion
The development of novel S1R antagonists with high affinity and selectivity represents a significant advancement over older, non-selective agents like haloperidol. This guide provides a framework for comparing these new chemical entities based on their binding characteristics and functional activities. The data and protocols presented herein are intended to facilitate the identification and progression of promising S1R-targeting therapeutics. Researchers are encouraged to utilize these methodologies to generate robust, comparative data to further elucidate the therapeutic potential of this exciting class of compounds.
References
- 1. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of hypothalamic endoplasmic reticulum stress in schizophrenia and antipsychotic-induced weight gain: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sigma-1 Receptor Antagonists in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, has emerged as a compelling target for the development of novel analgesics. Unlike traditional opioid receptors, σ1 receptor antagonists are not considered classical analgesics but rather anti-hyperalgesic and anti-allodynic agents. They have shown promise in modulating pain in various pathological conditions by reversing hypersensitivity to both noxious and non-noxious stimuli.[1][2] This guide provides a comprehensive comparison of the efficacy of prominent σ1 receptor antagonists across different animal pain models, supported by experimental data and detailed methodologies.
Efficacy in Neuropathic Pain Models
Neuropathic pain, arising from damage to the somatosensory nervous system, is notoriously difficult to treat. Several σ1 receptor antagonists have demonstrated significant efficacy in preclinical models of this condition.
Key Findings:
-
S1RA (E-52862): This selective σ1 receptor antagonist has been extensively studied and has even progressed to clinical trials.[3][4] In rat models of neuropathic pain, including chronic constriction injury of the infraorbital nerve (IoN), streptozotocin (B1681764) (STZ)-induced diabetic neuropathy, and oxaliplatin-induced neuropathy, S1RA has been shown to reduce mechanical and cold allodynia.[4][5] Notably, repeated administration of S1RA did not lead to tolerance and, in some cases, produced a more pronounced antinociceptive effect over time.[4][5] In a mouse model of partial sciatic nerve ligation (PSNL), S1RA dose-dependently inhibited mechanical hypersensitivity with an ED50 of 35.8 ± 3.4 mg/kg.[6]
-
BD-1063: This antagonist has also shown effectiveness in models of neuropathic pain. Studies in mouse models of fibromyalgia, which can have a neuropathic component, demonstrated that BD-1063 exerted a long-lasting antinociceptive effect on thermal hyperalgesia.[7][8][9]
-
Novel Antagonists: Other novel antagonists like SI 1/28 and CM-304 have also shown promise. SI 1/28 was effective in the chronic constriction injury (CCI) model in mice, demonstrating anti-allodynic effects.[10][11] CM-304, a selective S1R antagonist, dose-dependently reduced allodynia in both CCI and cisplatin-induced neuropathic pain models in mice.[12]
Table 1: Efficacy of Sigma-1 Receptor Antagonists in Neuropathic Pain Models
| Antagonist | Animal Model | Species | Route of Admin. | Effective Dose Range | Key Outcome Measure | Reference |
| S1RA (E-52862) | Partial Sciatic Nerve Ligation (PSNL) | Mouse | i.p. | 20-80 mg/kg | Reversal of mechanical hypersensitivity (ED50 = 35.8 mg/kg) | [6] |
| S1RA (E-52862) | Streptozotocin (STZ)-induced diabetic neuropathy | Rat | i.p. | 40 mg/kg (repeated dosing) | Alleviation of mechanical allodynia | [13] |
| S1RA (E-52862) | Oxaliplatin-induced neuropathy | Rat | i.p. | 20-80 mg/kg | Reversal of cold allodynia | [5] |
| BD-1063 | Reserpine-Induced Myalgia (RIM6) | Mouse | i.p. | 25-60 mg/kg | Increased withdrawal latency to thermal stimulation | [7] |
| SI 1/28 | Chronic Constriction Injury (CCI) | Mouse | i.p. | 10-45 mg/kg | Reduction of mechanical allodynia | [10] |
| CM-304 | Chronic Constriction Injury (CCI) & Cisplatin-induced neuropathy | Mouse | i.p. | 10-45 mg/kg | Reduction of allodynia | [12] |
Efficacy in Inflammatory Pain Models
Inflammatory pain is another area where σ1 receptor antagonists have shown considerable therapeutic potential.
Key Findings:
-
S1RA (E-52862): This antagonist has been shown to be effective in both acute and chronic inflammatory pain models in mice, such as those induced by carrageenan and Complete Freund's Adjuvant (CFA), respectively. It effectively reversed both mechanical and thermal hypersensitivity.
-
Novel Antagonists: The novel antagonist SI 1/28 demonstrated dose-dependent antinociception in the formalin test in mice, a model of inflammatory pain, with an ED50 of 13.2 mg/kg.[10] Another compound, a cis-(+)-normetazocine derivative (compound 7), also showed a significant antinociceptive effect in the second phase of the formalin test, which is associated with inflammatory pain.[14]
Table 2: Efficacy of Sigma-1 Receptor Antagonists in Inflammatory Pain Models
| Antagonist | Animal Model | Species | Route of Admin. | Effective Dose Range | Key Outcome Measure | Reference |
| SI 1/28 | Formalin Test | Mouse | i.p. | 10-60 mg/kg | Dose-dependent antinociception (ED50 = 13.2 mg/kg) | [10] |
| CM-304 | Formalin Paw Assay | Mouse | i.p. | - | Dose-dependent antinociception | [12] |
| AZ-66 | Formalin Paw Assay | Mouse | i.p. | - | Dose-dependent antinociception | [12] |
| Compound 7 (cis-(+)-normetazocine derivative) | Formalin Test | Mouse | i.p. | 5-7 mg/kg | Decreased nociceptive behavior in Phase II | [14] |
Efficacy in Visceral and Cancer Pain Models
The role of σ1 receptor antagonists is also being explored in visceral and cancer-related pain.
Key Findings:
-
Visceral Pain: In a mouse model of visceral pain induced by intracolonic capsaicin (B1668287), the σ1 receptor antagonists BD-1063, S1RA, and NE-100 all dose-dependently reduced pain-related behaviors and reversed referred mechanical hyperalgesia.[1]
-
Cancer Pain: Preclinical studies suggest that σ1 receptor antagonists could be beneficial in treating chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of cancer treatment.[15] The novel antagonist "compound 10" showed significant analgesic effects in a paclitaxel-induced neuropathic pain model in rats.[15]
Table 3: Efficacy of Sigma-1 Receptor Antagonists in Visceral and Cancer Pain Models
| Antagonist | Animal Model | Species | Route of Admin. | Effective Dose Range | Key Outcome Measure | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | BD-1063 | Intracolonic Capsaicin | Mouse | s.c. | 16-64 mg/kg | Reduction of pain-related behaviors |[1] | | S1RA (E-52862) | Intracolonic Capsaicin | Mouse | s.c. | 32-128 mg/kg | Reduction of pain-related behaviors |[1] | | NE-100 | Intracolonic Capsaicin | Mouse | s.c. | 8-64 mg/kg | Reduction of pain-related behaviors |[1] | | Compound 10 | Paclitaxel-induced Neuropathy | Rat | - | - | Analgesic effect |[15] |
Experimental Protocols
The following are detailed methodologies for key behavioral assays used to assess pain in the cited studies.
1. Von Frey Test (Mechanical Allodynia/Hyperalgesia)
-
Purpose: To assess mechanical sensitivity by determining the paw withdrawal threshold to a mechanical stimulus.[16]
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness or an electronic von Frey apparatus.[16][17]
-
Procedure:
-
Animals are placed in individual chambers on an elevated wire mesh floor and allowed to acclimate for at least 30-60 minutes.[17][18]
-
The von Frey filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend.[16][18]
-
The "up-down" method is often used, starting with a filament in the middle of the range and increasing or decreasing the filament strength based on the animal's response (paw withdrawal).[19]
-
A positive response is a sharp withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold is calculated using a specific formula based on the pattern of responses.
-
2. Hargreaves Test (Thermal Hyperalgesia)
-
Purpose: To measure the latency of paw withdrawal in response to a noxious thermal stimulus.[20][21]
-
Apparatus: A Hargreaves apparatus consisting of a glass surface and a radiant heat source that can be focused on the animal's paw.[20][22]
-
Procedure:
-
Animals are placed in individual Plexiglas chambers on the glass surface and allowed to acclimate.[20]
-
The radiant heat source is positioned under the plantar surface of the hind paw.[20]
-
The heat source is activated, and a timer starts.
-
The timer stops automatically when the animal withdraws its paw.[20]
-
A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.[20][23]
-
3. Acetone (B3395972) Test (Cold Allodynia)
-
Purpose: To assess sensitivity to a non-noxious cold stimulus.[17][24]
-
Apparatus: A syringe or dropper to apply a drop of acetone.
-
Procedure:
-
Animals are placed in chambers on a wire mesh floor and acclimated.[24]
-
A drop of acetone is applied to the plantar surface of the hind paw.[24][25][26]
-
The animal's response, such as lifting, licking, or flinching the paw, is observed for a set period (e.g., 30-60 seconds).[24][27]
-
The duration or frequency of the response is recorded. The test is typically repeated multiple times with an inter-trial interval.[24]
-
4. Formalin Test (Inflammatory/Tonic Pain)
-
Purpose: To assess the response to a persistent chemical noxious stimulus, which has two distinct phases of nociceptive behavior.[28][29][30][31]
-
Apparatus: A syringe for formalin injection and an observation chamber.
-
Procedure:
-
A dilute solution of formalin (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of the hind paw.[30][32]
-
The animal is immediately placed in an observation chamber.
-
Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are recorded over time.[29]
-
The observation period is typically divided into two phases: Phase 1 (0-5 or 0-10 minutes post-injection), representing direct nociceptor activation, and Phase 2 (15-40 or 20-60 minutes post-injection), reflecting central sensitization and inflammation.[28][29]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of the σ1 receptor in pain and a general workflow for testing σ1 receptor antagonists.
Caption: Proposed signaling pathway of the Sigma-1 receptor in pain modulation.
Caption: General experimental workflow for evaluating σ1R antagonists in animal pain models.
References
- 1. σ1 receptors are involved in the visceral pain induced by intracolonic administration of capsaicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasp-pain.org [iasp-pain.org]
- 10. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 19. 2.3.1 von Frey test [bio-protocol.org]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [en.bio-protocol.org]
- 22. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdbneuro.com [mdbneuro.com]
- 27. downstate.edu [downstate.edu]
- 28. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 29. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 30. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. criver.com [criver.com]
- 32. A refinement to the formalin test in mice | F1000Research [f1000research.com]
A Comparative Meta-Analysis of Clinical Trials for Sigma-1 Receptor Antagonists in Neuropathic Pain
A deep dive into the clinical efficacy, safety, and mechanisms of emerging Sigma-1 receptor antagonists for the treatment of neuropathic pain, with a primary focus on the front-runner, E-52862 (S1RA/MR309).
This guide provides a comprehensive meta-analysis of clinical trial data for Sigma-1 (σ1) receptor antagonists, a promising class of drugs for managing neuropathic pain. The content is tailored for researchers, scientists, and drug development professionals, offering a structured comparison of available clinical data, detailed experimental protocols, and insights into the underlying signaling pathways.
Introduction to Sigma-1 Receptor Antagonism in Pain
The Sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a key modulator of nociceptive signaling.[1][2] Antagonism of this receptor has been shown to reduce the hyperexcitability of neurons associated with chronic pain states.[1] Unlike traditional analgesics, σ1 receptor antagonists do not seem to alter normal pain sensation but rather act to reverse the sensitization processes that characterize neuropathic pain.[1] Several antagonists are in development, with E-52862 being the most clinically advanced.
Clinical Trial Data Summary
The most robust clinical data for a Sigma-1 receptor antagonist comes from Phase II trials of E-52862 (S1RA/MR309) . Two key studies have evaluated its efficacy and safety in different neuropathic pain conditions: one in Chronic Postsurgical Pain (CPSP) and Painful Diabetic Neuropathy (PDN)[3][4][5][6], and another in Oxaliplatin-Induced Peripheral Neuropathy (OIPN).[7][8]
Table 1: Efficacy of E-52862 in Chronic Postsurgical Pain (CPSP) and Painful Diabetic Neuropathy (PDN)
| Parameter | E-52862 | Placebo | p-value | Study Population |
| CPSP | ||||
| Baseline Pain Score (NPRS) | 6.2 | 6.5 | - | N=116 |
| Change from Baseline at Week 4 | -1.6 | -0.9 | 0.029 | |
| PDN | ||||
| Baseline Pain Score (NPRS) | 5.3 | 5.4 | - | N=163 |
| Change from Baseline at Week 4 | -2.2 | -2.1 | 0.766 |
NPRS: Numerical Pain Rating Scale (0-10)
Table 2: Efficacy of MR309 (E-52862) in Oxaliplatin-Induced Peripheral Neuropathy (OIPN)
| Parameter | MR309 (E-52862) | Placebo | p-value | Study Population |
| Cold Pain Threshold (°C) | 5.29 (mean difference) | - | 0.001 | N=124 |
| Suprathreshold Cold Stimulus Pain (NPRS) | 1.24 (mean difference) | - | 0.032 | |
| Severe Chronic Neuropathy (NCI-CTCAE ≥3) | 3.0% | 18.2% | 0.046 |
NCI-CTCAE: National Cancer Institute Common Terminology Criteria for Adverse Events
Table 3: Safety and Tolerability of E-52862
| Adverse Events | E-52862 | Placebo | Study Population |
| CPSP | |||
| Treatment-Emergent AEs | 90.9% | 76.7% | N=116 |
| Serious AEs | 5.5% | 6.7% | |
| PDN | |||
| Treatment-Emergent AEs | 34.1% | 26.9% | N=163 |
| OIPN | |||
| Treatment-Related AEs | 25.8% | 11.9% | N=124 |
Other Sigma-1 Receptor Antagonists in Development
While E-52862 is the most advanced, other antagonists are in earlier stages of development.
-
CM-304 ([18F]FTC-146): This compound has completed Phase I clinical trials and is being developed as a diagnostic imaging agent to identify peripheral nerve damage.[9]
-
AV1066: Preclinical studies in animal models of neuropathic and visceral pain have shown dose-dependent analgesic effects.[10][11][12]
-
PV-752: Information on the clinical development of this compound is limited in the public domain.
Experimental Protocols
E-52862 Phase II Study in CPSP and PDN[3][4][5][6]
-
Study Design: Two randomized, double-blind, placebo-controlled, Phase II proof-of-concept studies.
-
Patient Population: Adults with moderate-to-severe neuropathic CPSP (≥3 months post-surgery) or PDN (present for ≥6 months).
-
Intervention: Oral administration of E-52862 (dose not specified in abstracts) or placebo once daily for 4 weeks.
-
Primary Outcome: Change from baseline in the daily average pain intensity score on an 11-point (0-10) Numerical Pain Rating Scale (NPRS) at Week 4.
-
Inclusion Criteria: Average daily pain score ≥4 during the run-in period. For CPSP, a Douleur Neuropathique 4 (DN4) score ≥4.
MR309 (E-52862) Phase IIa Study in OIPN[7][8][9]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase IIa clinical trial.
-
Patient Population: Patients with colorectal cancer receiving FOLFOX chemotherapy.
-
Intervention: A discontinuous regimen of MR309 (400 mg/day for 5 days per cycle) or placebo.
-
Outcome Measures: Changes in quantitative measures of thermal sensitivity (cold pain threshold) and total neuropathy score over 24 weeks.
-
Key Assessments: Cold pain threshold, suprathreshold cold stimulus-evoked pain intensity, and incidence of severe chronic neuropathy (NCI-CTCAE grade ≥3).
Signaling Pathways and Experimental Workflows
The mechanism of action of Sigma-1 receptor antagonists in pain modulation involves the regulation of several downstream signaling pathways.
Caption: Sigma-1 receptor antagonist signaling pathway in pain modulation.
Caption: Generalized workflow for the Phase II clinical trials of E-52862.
Conclusion
The clinical trial data for the Sigma-1 receptor antagonist E-52862 (S1RA/MR309) are promising, particularly in the context of chronic postsurgical pain and oxaliplatin-induced neuropathy. The compound has demonstrated a statistically significant reduction in pain intensity and a favorable safety profile in these patient populations. While the results in painful diabetic neuropathy were not as clear-cut, likely due to a high placebo response, the overall body of evidence supports the continued development of Sigma-1 receptor antagonists as a novel therapeutic class for neuropathic pain. Further large-scale Phase III trials are warranted to confirm these findings and to establish the long-term efficacy and safety of this new class of analgesics. The development of other antagonists like CM-304 and AV1066 will also be crucial in expanding the therapeutic landscape for patients suffering from chronic pain.
References
- 1. Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matilda.science [matilda.science]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of a Novel Sigma-1 Receptor Antagonist for Oxaliplatin-Induced Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy-induced peripheral neuropathy—part 2: focus on the prevention of oxaliplatin-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. US10195192B2 - Analgesic therapeutic and method, 1-(3-4(((1R,3S,5S)-adamantan-1-yl)(phenyl)methyl)propyl)-4-methylpiperazine and salts thereof - Google Patents [patents.google.com]
- 11. anavex.com [anavex.com]
- 12. Anavex Life Sciences Corp Patent Filing for Pain Treatment with AV1066 Dosage Form [pharmaceutical-technology.com]
Safety Operating Guide
Proper Disposal of Sigma-1 Receptor Antagonists: A Guide for Laboratory Professionals
The responsible disposal of Sigma-1 (σ1) receptor antagonists is a critical aspect of laboratory safety and environmental compliance. As potent, biologically active compounds, these research chemicals must be managed as hazardous waste from the point of generation through to final disposal. Adherence to proper procedures is essential to protect laboratory personnel, the surrounding community, and the environment.[1][2]
This guide provides a procedural framework for the safe handling and disposal of Sigma-1 receptor antagonists and associated contaminated materials. Researchers, scientists, and drug development professionals should use this information in conjunction with the specific Safety Data Sheet (SDS) for the antagonist and their institution's chemical hygiene plan.
Immediate Safety and Handling
Before beginning the disposal process, it is imperative to handle the Sigma-1 receptor antagonist and any contaminated materials with appropriate personal protective equipment (PPE) to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields |
| Hand Protection | Gloves | Chemically resistant (e.g., nitrile), inspected before use |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned |
Step-by-Step Disposal Protocol
The disposal of Sigma-1 receptor antagonists must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[3][4] Never dispose of these compounds or their solutions down the drain or in the regular trash.[4][5][6]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[7][8][9]
-
Solid Waste: Collect all solid forms of the Sigma-1 receptor antagonist, including unused or expired powder, and any contaminated materials such as weighing paper, pipette tips, and gloves.[3][9] This waste should be placed in a designated hazardous waste container.
-
Liquid Waste: Solutions containing the Sigma-1 receptor antagonist, including stock solutions, experimental media, and the first rinse of any emptied containers, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3][5] Do not mix incompatible waste streams, such as halogenated and non-halogenated solvents.[8]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the antagonist must be disposed of in a designated sharps container for hazardous chemical waste.[6][7]
Step 2: Container Selection and Labeling
-
Container Choice: Use sturdy, leak-proof containers that are chemically compatible with the waste.[5] Plastic containers are often preferred.[4][10] The original container of the chemical can be used for its disposal if it is in good condition.[8]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[11] The label must include:
Step 3: Waste Storage
All hazardous waste containers must be stored in a designated and secure Satellite Accumulation Area (SAA).[4][11]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[11]
-
Keep waste containers securely closed except when adding waste.[5][8][10]
-
Ensure the storage area has secondary containment, such as a containment tray, to prevent the spread of any potential leaks.[5][11]
Step 4: Requesting Disposal
Once a waste container is full (do not overfill) or has reached the institutional time limit for storage in an SAA, arrange for pickup by your institution's EHS department.[4][5][6] Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow for Sigma-1 Receptor Antagonist
Caption: Disposal workflow for Sigma-1 receptor antagonists.
Experimental Protocols
While this document focuses on disposal, it is important to note that the principles of waste management begin with experimental design. The following general principles can help minimize waste generation:
-
Source Reduction: Order only the quantity of the Sigma-1 receptor antagonist required for your experiments.[10]
-
Scale Reduction: Whenever possible, reduce the scale of laboratory operations to minimize the volume of waste produced.[8]
-
Chemical Substitution: If feasible for the research, consider substituting hazardous chemicals with less hazardous alternatives.[10]
By integrating these waste minimization strategies and adhering to the prescribed disposal protocols, researchers can ensure a safe and compliant laboratory environment.
References
- 1. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 2. iip.res.in [iip.res.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Essential Safety and Operational Guide for Handling Sigma-1 Receptor Antagonist 1
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Sigma-1 Receptor Antagonist 1. Given that "this compound" is a placeholder for a potent, research-grade neuropharmacological compound, this document uses the well-characterized antagonist BD-1047 as a representative example to establish specific safety and handling protocols. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact antagonist being used.
Hazard Identification and Personal Protective Equipment (PPE)
Potent neuropharmacological compounds like Sigma-1 receptor antagonists can present significant health risks even in small quantities. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on the hazard profile of the representative antagonist BD-1047, the following hazards are identified.[1][2]
Hazard Summary for Representative Antagonist (BD-1047)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Source: Safety Data Sheet for BD-1047.[1][2]
Appropriate Personal Protective Equipment (PPE) is mandatory to mitigate these risks. The following table outlines the required PPE for various operations involving this compound.
Personal Protective Equipment (PPE) Requirements
| Operation | Required PPE | Additional Recommendations |
| Receiving & Storage | • Disposable Nitrile Gloves• Lab Coat• Safety Glasses | Inspect container for damage in a well-ventilated area before transferring to a secure, designated storage location. |
| Weighing & Aliquoting (Solid Compound) | • Double Nitrile Gloves• Disposable Gown (over lab coat)• Safety Goggles• N95 Respirator or PAPR* | All manipulations of solid/powdered antagonist must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[3][4] |
| Solution Preparation & Handling | • Double Nitrile Gloves• Lab Coat or Disposable Gown• Safety Goggles or Face Shield | Always conduct in a chemical fume hood to control exposure to aerosols and vapors.[3] |
| General Laboratory Use | • Nitrile Gloves• Lab Coat• Safety Glasses | Maintain good laboratory hygiene. Avoid touching face, pens, or notebooks with gloved hands. |
| Spill Cleanup | • Chemical-Resistant Gloves (e.g., Nitrile)• Disposable Gown• Safety Goggles• Appropriate Respirator (N95 minimum) | Refer to the detailed spill cleanup protocol in Section 4. |
| Waste Disposal | • Double Nitrile Gloves• Lab Coat or Disposable Gown• Safety Goggles | Handle all waste containers with the same precautions as the active compound. |
*A Powered Air-Purifying Respirator (PAPR) is recommended for operations with a higher risk of aerosolization or for handling larger quantities of the solid compound.[5]
Operational and Handling Plan
A systematic approach is essential for safely handling potent compounds from receipt to disposal. All work must be conducted in a designated area to prevent cross-contamination.[6]
Step-by-Step Handling Protocol:
-
Procurement and Receipt:
-
Before ordering, ensure the laboratory is equipped for handling potent compounds.
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don initial PPE (lab coat, safety glasses, nitrile gloves) before opening the shipping container in a fume hood.
-
-
Storage:
-
Store the compound in its original, tightly sealed container in a designated, secure, and ventilated location.
-
The storage area should be clearly labeled with a "Potent Compound" warning sign.
-
Store away from incompatible materials.[6]
-
-
Weighing and Solution Preparation (in a Chemical Fume Hood):
-
Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvents) inside the fume hood before starting.
-
Don full PPE for handling solids (double gloves, gown, goggles, respirator).
-
Carefully weigh the desired amount of the solid antagonist, minimizing the creation of dust.
-
Prepare solutions by slowly adding solvent to the solid to avoid splashing.
-
Cap all solution vials securely before removing them from the fume hood.
-
-
Decontamination of Equipment:
-
All reusable equipment (e.g., spatulas, glassware) must be decontaminated immediately after use.
-
A common procedure involves rinsing with a solvent that dissolves the antagonist (e.g., ethanol (B145695) or DMSO), followed by washing with soap and water. Collect the initial solvent rinse as hazardous waste.
-
For surfaces, a multi-step process of deactivation (if applicable), decontamination, and cleaning is recommended.[7][8] A solution of detergent and water is effective for general decontamination.[9]
-
Caption: Workflow for handling solid this compound.
Disposal Plan
Disposal of potent neuropharmacological compounds must be handled through an institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste contractor.[10] Under no circumstances should this material be disposed of down the drain or in regular trash.[6][11]
Waste Segregation and Disposal Protocol:
-
Identify Waste Streams: Segregate waste into three main categories:
-
Solid Waste: Unused compound, contaminated gloves, weigh paper, pipette tips, paper towels, and disposable gowns.
-
Liquid Waste: Unused solutions of the antagonist, and solvent rinses used for decontamination. Do not mix incompatible waste streams.[11]
-
Sharps Waste: Needles, syringes, or razor blades contaminated with the antagonist.
-
-
Use Appropriate Containers:
-
Labeling:
-
Label all waste containers clearly with a "Hazardous Waste" label as soon as the first drop of waste is added.[13]
-
The label must include:
-
The full chemical name: "this compound Waste" (or the specific chemical name, e.g., "BD-1047 Waste").
-
All constituents and their approximate percentages (e.g., "Methanol 99%, BD-1047 1%").
-
The accumulation start date.
-
Relevant hazard pictograms (e.g., Irritant, Health Hazard).
-
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the lab.[13]
-
The SAA should have secondary containment (e.g., a plastic tub) to contain potential leaks.[6][11]
-
Schedule a waste pickup with your institution's EHS department when containers are nearly full or as per institutional guidelines.
-
Emergency Procedures
Immediate and correct response to an exposure or spill is critical to minimizing harm.
Emergency Response Plan
| Incident | Immediate Action Protocol |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing while flushing. 3. Wash the area with soap and water. 4. Seek immediate medical attention. Provide the SDS to the medical personnel. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes using an emergency eyewash station. Hold eyelids open to ensure thorough rinsing. 2. Seek immediate medical attention. Provide the SDS to the medical personnel. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult or has stopped, administer artificial respiration and seek emergency medical help by calling 911 (or your local emergency number). |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Seek immediate medical attention. Provide the SDS to the medical personnel. |
| Minor Spill (Contained, Small Amount) | 1. Alert personnel in the immediate area. 2. If the spill is in a fume hood, keep the hood running. 3. Wearing the appropriate spill cleanup PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). 4. Working from the outside in, carefully collect the absorbent material and place it in a labeled hazardous waste container. 5. Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste. |
| Major Spill (Large Amount, Outside Containment) | 1. Evacuate all non-essential personnel from the area immediately. 2. If the substance is volatile or creates dust, do not attempt to clean it up without appropriate respiratory protection and training. 3. Secure the area and prevent entry. 4. Contact your institution's EHS and emergency response team immediately. |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. BD 1047 dihydrobromide = 95 HPLC 138356-21-5 [sigmaaldrich.com]
- 3. escopharma.com [escopharma.com]
- 4. witpress.com [witpress.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ph.health.mil [ph.health.mil]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
